5-Hydrazinyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1H-indol-5-ylhydrazine |
InChI |
InChI=1S/C8H9N3/c9-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10-11H,9H2 |
InChI Key |
ORONATMCSSTFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NN |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Solubility and Handling of 5-Hydrazinyl-1H-indole
[1][2]
Executive Summary & Chemical Profile[1]
This compound (CAS: 53266-99-8), often referred to as 5-hydrazinoindole, is a critical intermediate in the Fischer indole synthesis of triptan-class migraine therapeutics (e.g., Zolmitriptan).[1][2] Its dual chemical nature—comprising a hydrophobic indole core and a highly polar, reducing hydrazine moiety—creates a complex solubility profile that is heavily dependent on solvent polarity and pH.[1][2]
Critical Warning: Unlike stable reagents, the "solubility" of this compound cannot be decoupled from its chemical stability .[1][2] The hydrazine group is highly susceptible to oxidative degradation in solution, particularly in the presence of dissolved oxygen or trace metal ions.[1][2] Therefore, "practical solubility" refers only to solutions prepared in degassed solvents under an inert atmosphere.[1][2]
Physicochemical Characteristics
| Property | Description |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Appearance | Off-white to beige crystalline solid (darkens upon oxidation) |
| pKa (Estimated) | ~8.5 (Hydrazine NH₂), ~16 (Indole NH) |
| Primary Hazard | Air-sensitive, Irritant, Potential Carcinogen (Hydrazine derivative) |
Solubility Profile Matrix
The following data categorizes solvent compatibility based on thermodynamic solubility and kinetic stability.
Table 1: Solubility in Common Organic Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Moderate | Preferred for stock solutions.[1] Must be anhydrous and degassed.[1] |
| DMF | High (>50 mg/mL) | Moderate | Alternative to DMSO for reactions requiring higher temps.[1] | |
| Polar Protic | Methanol | High | High | Good for synthesis; rapid oxidation if not degassed.[1] |
| Ethanol | Moderate-High | High | Primary solvent for recrystallization. | |
| Chlorinated | DCM | Moderate | Low | Useful for extraction/workup; less prone to promoting oxidation than alcohols.[1] |
| Non-Polar | Hexanes | Insoluble | N/A | Used as an anti-solvent to precipitate the product.[1] |
| Aqueous | Water | Low (Free Base) | High | Free base precipitates; HCl salt is highly soluble.[1] |
Expert Insight: While DMSO offers the highest solubilizing power, it is hygroscopic.[1][2] Absorbed water can accelerate oxidative decomposition.[1] For long-term storage of stock solutions, use DMSO-d6 in sealed ampoules under argon at -20°C, or prepare fresh.[1][2]
Critical Stability & Handling Protocols
The hydrazine moiety (
The "Degas-First" Rule
Never dissolve this compound in a solvent that has not been deoxygenated.[1][2]
-
Sparging: Bubble high-purity Argon or Nitrogen through the solvent for at least 15 minutes prior to addition.[1]
-
Freeze-Pump-Thaw: For analytical standards, perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen completely.[1]
Salt vs. Free Base
Commercially, this compound is often generated in situ or sold as the Hydrochloride salt (this compound[1][2]·HCl) to improve stability.[1]
-
HCl Salt: Soluble in water, methanol; less soluble in DCM.[1][2]
-
Free Base: Soluble in organic solvents (DCM, EtOAc); sparingly soluble in water.[1][2]
-
Conversion: To extract the free base, dissolve the salt in degassed water, neutralize with cold
under Argon, and extract immediately into degassed Ethyl Acetate.[2]
Experimental Workflows
Workflow A: Saturation Shake-Flask Solubility Determination
Use this protocol to determine exact solubility for your specific batch/temperature.[1][2]
-
Preparation: Weigh 50 mg of this compound into a crimp-top HPLC vial.
-
Solvent Addition: Add 0.5 mL of the degassed target solvent.[1] Cap immediately with a PTFE-lined septum.[1]
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 4 hours. Note: Longer times increase oxidation risk.[1]
-
Filtration: Using a syringe filter (PTFE, 0.45 µm), filter the supernatant into a fresh vial.
-
Quantification: Dilute an aliquot immediately and analyze via HPLC-UV (254 nm) against a fresh standard curve.
Workflow B: Recrystallization (Purification)
The most effective method for purifying oxidized batches.[1][2]
-
Dissolution: Dissolve crude material in minimal boiling Ethanol (degassed).
-
Filtration: Hot filter under inert atmosphere to remove insoluble polymerized byproducts.[1]
-
Precipitation: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Anti-Solvent (Optional): If crystallization is poor, add dropwise degassed Water or Hexane until turbidity persists.[1][2]
-
Isolation: Filter the off-white crystals under Nitrogen; wash with cold Hexane.
Visualization of Protocols
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).[2]
Caption: Decision matrix for selecting the optimal solvent based on experimental requirements, prioritizing stability and solubility.
Diagram 2: Solubility & Stability Workflow
This diagram illustrates the critical "Degas-First" methodology required to maintain scientific integrity.
Caption: The mandatory workflow for preparing solutions. Failure to degas results in rapid oxidation (invalidating the sample).[1]
References
-
BenchChem. (2025).[1] Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (Analogous hydrazine stability data). Retrieved from [2]
-
Organic Syntheses. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1][2][3] (Protocol for handling hydrazine intermediates).[1][2] Org.[1][4][5] Synth. 87, 161-169.[1] Retrieved from [2]
-
Cayman Chemical. (2022).[1] Product Information: 5,6-dihydroxy Indole.[1] (Solubility benchmarks for polar indoles). Retrieved from
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Amino-1H-indazole.[1][6] (Safety and handling of amino/hydrazino indoles). Retrieved from
-
MDPI. (2023).[1] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (Synthesis and purification of indole hydrazides). Int. J. Mol.[1] Sci. 24, 7862.[1][2] Retrieved from [2]
The Rising Therapeutic Potential of 5-Hydrazinyl-1H-indole Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1] Among the vast array of indole derivatives, those functionalized with a hydrazinyl moiety at the 5-position are emerging as a class of molecules with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights into 5-hydrazinyl-1H-indole derivatives. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics. We will delve into the synthetic pathways to access this key intermediate, explore its derivatization into various bioactive molecules, and present a critical analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and mechanistic hypotheses.
The this compound Scaffold: A Gateway to Novel Bioactivity
The introduction of a hydrazinyl (-NHNH₂) group at the 5-position of the indole ring provides a versatile chemical handle for the synthesis of a wide range of derivatives. This functional group can participate in various chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. The resulting indole-hydrazone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]
The strategic importance of the this compound core lies in its ability to serve as a building block for creating libraries of compounds with diverse pharmacological profiles. The indole nucleus itself is known to interact with various biological targets, and the appended hydrazinyl moiety and its subsequent derivatives can further modulate this activity and introduce new interactions.
Synthesis of the Core Intermediate: this compound
A reliable and efficient synthesis of the this compound scaffold is paramount for the exploration of its derivatives. The most logical and widely applicable approach involves a two-step sequence starting from the readily available 5-aminoindole. This process consists of diazotization of the primary amine followed by reduction of the resulting diazonium salt.
Proposed Synthetic Pathway
The conversion of 5-aminoindole to this compound can be achieved through the following key transformations:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite of standard procedures for diazotization and reduction of aromatic amines.
Step 1: Diazotization of 5-Aminoindole
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminoindole (1 equivalent) in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred suspension. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
Monitoring: The reaction is typically complete after 30-60 minutes of stirring at 0-5 °C. The formation of the diazonium salt can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC). The resulting diazonium salt solution is used immediately in the next step without isolation.
Step 2: Reduction of the Diazonium Salt
-
Reducing Agent Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Reduction: Slowly add the cold diazonium salt solution from Step 1 to the stirred solution of stannous chloride at 0 °C. A precipitate may form during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Work-up and Isolation:
-
Filter the resulting solid and wash it with a small amount of cold water.
-
Suspend the solid in water and basify with a concentrated solution of sodium hydroxide until the tin salts dissolve.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Derivatization via Fischer Indole Synthesis
A powerful method for synthesizing more complex indole derivatives from a hydrazine starting material is the Fischer indole synthesis.[3][4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. In the context of this compound, this allows for the creation of novel bis-indole structures or other complex heterocyclic systems.
Caption: Fischer Indole Synthesis workflow.
Biological Activities of this compound Derivatives
The true potential of the this compound scaffold is realized upon its derivatization. The resulting compounds have shown promise in several therapeutic areas.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole-hydrazone derivatives. While not all studies explicitly start from this compound, the consistent anticancer activity of the resulting indole-hydrazone motif is noteworthy.
-
Breast Cancer: A series of indole-hydrazone derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Some compounds showed mild to moderate inhibitory activity.[2]
-
Mechanism of Action: The anticancer effects of hydrazone derivatives are often attributed to their ability to induce apoptosis.[7] They can also act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Indole-Hydrazone Derivatives
| Compound ID | Cancer Cell Line | Activity (% Inhibition at 100µg/ml) | Reference |
| 2f | MCF-7 (Breast) | 61% | [2] |
| 2j | MCF-7 (Breast) | 68% | [2] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Indole-hydrazone derivatives have demonstrated significant anti-inflammatory properties.
-
In Vivo Studies: A series of newly synthesized indole-hydrazone derivatives were screened for their anti-inflammatory activity against carrageenan-induced edema in albino rats. The reduction in edema formation ranged from 72.3% to 89.3%, which was significantly higher than the standard drug indomethacin (46% inhibition).[2]
-
Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Molecular docking studies have shown that these compounds can bind effectively to the active sites of both COX-1 and COX-2.[2]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Hydrazone derivatives, in general, have been shown to possess a wide range of antimicrobial activities.[6][7][8] While specific studies on this compound derivatives are limited, the broader class of indole-hydrazones has shown promising results.
Mechanistic Insights and Future Directions
The biological activities of this compound derivatives are intrinsically linked to their chemical structure. The indole nucleus can participate in π-π stacking and hydrophobic interactions with biological targets, while the hydrazone linker provides a flexible and polar region capable of forming hydrogen bonds.
Proposed General Mechanism of Action:
Caption: Generalized mechanism of action.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing a broader and more diverse library of derivatives from the this compound core.
-
Target Identification: Elucidating the specific molecular targets of the most active compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of these derivatives to optimize their potency and selectivity.
-
In Vivo Efficacy and Safety: Evaluating the most promising compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its versatile chemistry allows for the synthesis of a wide array of derivatives with diverse biological activities. The encouraging preliminary data on the anticancer and anti-inflammatory properties of these compounds warrant further investigation. A systematic and multidisciplinary approach, combining synthetic chemistry, biological screening, and mechanistic studies, will be crucial to fully unlock the therapeutic potential of this exciting class of molecules.
References
-
Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].[3]
-
Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(12), 4863-4872.[2]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules, 28(9), 3865.[1]
-
Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential. (2025). Benchchem.[9]
-
Synthesis of indole derivatives as prevalent moieties in selected alkaloids. (2017). Molecules, 22(1), 133.[5]
-
Design, Synthesis of 3‐(5‐Substituted Phenyl‐[2][3][10]oxadiazol‐2‐yl)‐1H‐indole and Its Microbial Activity. (2023). ChemistrySelect, 8(8), e202204555.[6]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939.[7]
-
Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. (2023). Journal of Wildlife and Biodiversity, 7(4), 1-13.[11]
-
A review exploring biological activities of hydrazones. (2015). Indian Journal of Pharmaceutical Sciences, 77(4), 388–395.[8]
-
Application Notes and Protocols for the Use of 5-Hydrazinyl-4-phenyl-1H-pyrazole in Organic Synthesis. (2025). Benchchem.[12]
-
High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. (2025). Benchchem.[13]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). International Journal of Molecular Sciences, 24(9), 7862.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
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- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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thermodynamic stability of 5-substituted indole hydrazines
Thermodynamic Stability & Decomposition Kinetics of 5-Substituted Indolyl Hydrazines
Executive Summary: The Stability Paradox
5-substituted indolyl hydrazines (specifically 2- or 3-hydrazinoindoles) represent a class of high-energy heterocyclic intermediates critical for synthesizing fused ring systems like pyridazinoindoles and carbolines. However, their utility is severely limited by their thermodynamic instability.[1] Unlike their phenylhydrazine precursors, indolyl hydrazines possess an electron-rich indole core that significantly lowers the oxidation potential of the hydrazine moiety, making them prone to rapid oxidative dehydrazination .
This guide analyzes the thermodynamic influence of C5-substituents (e.g., -OMe, -F, -NO₂, -CN) on the N-N bond dissociation energy (BDE) and provides a validated protocol for their handling.[1] The central thesis is that stability is inversely proportional to the electron-donating capacity of the C5-substituent , governed by Hammett electronic parameters (
Structural Dynamics & Substituent Effects
The thermodynamic stability of the hydrazine moiety (-NH-NH₂) attached to an indole core is dictated by the electronic push-pull effects transmitted through the
The Hammett Relationship at C5
We can predict the stability of these hydrazines using a modified Hammett equation. The C5 substituent exerts an electronic effect quantified by the Hammett constant (
-
Electron Donating Groups (EDGs) [e.g., 5-OMe,
]:-
Effect: Increases electron density in the pyrrole ring.
-
Thermodynamic Consequence: Raises the HOMO energy level, making the hydrazine nitrogen lone pair more nucleophilic but also significantly more susceptible to Single Electron Transfer (SET) oxidation.
-
Outcome: High Instability.[2] 5-Methoxy-3-hydrazinoindole will decompose within minutes in air.
-
-
Electron Withdrawing Groups (EWGs) [e.g., 5-NO₂,
]:-
Effect: Withdraws electron density, stabilizing the HOMO.
-
Thermodynamic Consequence: Increases the ionization potential, protecting the hydrazine from oxidative radical formation.
-
Outcome: Enhanced Stability. 5-Nitro-3-hydrazinoindole can often be isolated as a solid salt.
-
Comparative Stability Data
| C5 Substituent | Hammett | Electronic Effect | Predicted | Primary Decomposition Mode |
| -OMe | -0.27 | Strong Donation | < 15 min | Oxidative Dehydrazination |
| -H | 0.00 | Neutral | ~ 1-2 hours | Dimerization / Oxidation |
| -F | +0.06 | Weak Withdrawal | ~ 4-6 hours | Slow Oxidation |
| -CF₃ | +0.54 | Strong Withdrawal | > 24 hours | Stable (often isolable) |
| -NO₂ | +0.78 | Strong Withdrawal | Days | Stable |
Decomposition Pathways: Mechanisms of Failure
The primary failure mode for 5-substituted indole hydrazines is Oxidative Dehydrazination , not simple thermal bond cleavage. This process is catalyzed by trace metal ions (Cu²⁺, Fe³⁺) and molecular oxygen.[1]
Pathway Analysis
-
Initiation: Molecular oxygen abstracts a proton or accepts an electron from the hydrazine, forming a hydrazyl radical.
-
Propagation: The radical loses a second electron/proton to form a Diazene (Diimide) intermediate (R-N=NH).
-
Termination (Dehydrazination): The unstable diazene collapses, extruding nitrogen gas (
) and leaving the reduced indole (R-H) or coupling to form azo-dimers.[1]
Figure 1: The oxidative dehydrazination cascade.[1] Note that electron-rich indoles (5-OMe) accelerate the initial SET oxidation step.
Experimental Protocols: Synthesis & Stabilization
To successfully utilize these intermediates in drug development (e.g., for Fischer Indole or fused-ring synthesis), one must bypass the isolation phase or use strict stabilization techniques.[1]
Protocol A: In-Situ Generation (Recommended)
For 5-methoxy or 5-alkyl substituted variants.
-
Setup: Flame-dried 3-neck flask, Argon balloon, Schlenk line.
-
Solvent: Degassed Ethanol (sparged with Ar for 20 min).
-
Reagent: Use Hydrazine Hydrate (64%) in 10-fold excess.
-
Reaction: Reflux the 1-chloro-indole or similar precursor under Argon.
-
Critical Step: Do NOT isolate.
-
Why? Removal of solvent exposes the hydrazine to air/concentration effects.
-
Action: Add the next electrophile (e.g., aldehyde/ketone for hydrazone formation) directly to the reaction pot.
-
Protocol B: Isolation as Hydrochloride Salt
For 5-Fluoro or 5-Nitro variants.
-
Generation: Perform hydrazinolysis as above.
-
Precipitation: Cool to 0°C. Add 4M HCl in Dioxane dropwise under Ar flow.
-
Filtration: Filter under an inert atmosphere (Schlenk frit) or rapid filtration under a blanket of Argon.
-
Storage: The hydrochloride salt protonates the terminal nitrogen (
), significantly raising the oxidation potential and preventing lone-pair coordination to metal catalysts.
QC Methodology: Dehydrazination Assay
To verify stability during storage, use this HPLC assay.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]
-
Marker: Inject the "Parent Indole" (the de-hydrazinated analog).
-
Logic: If the hydrazine degrades, the "Parent Indole" peak area will increase due to
extrusion. -
Limit: >5% Parent Indole indicates compromised batch integrity.
Handling & Storage Directives
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon (Ar) | |
| Temperature | -20°C to -80°C | Arrhenius equation: Reduces rate of radical propagation. |
| Container | Amber Glass | Prevents photo-initiated radical formation (homolysis). |
| Additives | EDTA (0.1 mM) | Chelates trace metal ions (Cu, Fe) that catalyze hydrazine oxidation.[1] |
| State | Salt Form (HCl/TFA) | Protonation deactivates the nucleophilic nitrogen, preventing auto-oxidation.[1] |
References
-
Mechanistic Insight into Hydrazinolysis
-
N-CF3 Indole Hydrazine Stability
-
Hammett Constants & Indole Electronic Structure
-
Hydrazine Decomposition Kinetics
Sources
CAS number and molecular weight of 5-Hydrazinyl-1H-indole
High-Fidelity Synthesis and Application in Heterocyclic Drug Discovery
Executive Summary
5-Hydrazinyl-1H-indole (CAS 887593-71-7) represents a critical "privileged structure" intermediate in the synthesis of fused heterocyclic systems. Unlike the more common 5-hydroxy or 5-amino derivatives, the 5-hydrazinyl moiety offers a unique orthogonal reactivity profile, enabling the rapid construction of pyrazolo[4,3-b]indoles, hydrazones, and glyoxylamides. These scaffolds are increasingly relevant in the development of kinase inhibitors (e.g., VEGFR targets) and 5-HT receptor modulators. This guide outlines the physicochemical properties, validated synthesis pathways, and handling protocols required to utilize this unstable but high-value intermediate effectively.
Part 1: Physicochemical Profile[1][2]
The utility of this compound is defined by its nucleophilic hydrazine tail attached to the electron-rich indole core. This duality makes it highly reactive toward carbonyls but also susceptible to oxidative degradation.
| Property | Data / Specification |
| Chemical Name | This compound |
| Synonyms | 1H-Indol-5-ylhydrazine; 5-Hydrazinoindole |
| CAS Number | 887593-71-7 |
| Molecular Weight | 147.18 g/mol |
| Molecular Formula | C₈H₉N₃ |
| Appearance | Beige to light brown solid (darkens upon oxidation) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~16 (Indole NH), ~8 (Hydrazine NH) |
| Storage Conditions | -20°C, under inert atmosphere (Argon/Nitrogen), desiccated |
Critical Stability Note: The hydrazine group is prone to air oxidation to form azo compounds or decomposition to the parent indole. Solutions should be prepared immediately prior to use.
Part 2: Synthetic Utility & Mechanism[4]
The primary value of this compound lies in its ability to undergo condensation reactions with carbonyl-containing electrophiles. This reactivity is exploited to generate two major classes of bioactive molecules:[1][2]
-
Indole-Hydrazones: Formed via condensation with aldehydes or ketones. These possess intrinsic antimicrobial and anticancer activity and serve as stable precursors for further cyclization.[2]
-
Fused Tricyclic Systems: Reaction with
-keto esters (e.g., ethyl acetoacetate) or 1,3-diketones yields pyrazolo-fused indoles. This mimics the Fischer Indole synthesis logic but utilizes the pre-formed indole core to build the second ring.
Mechanistic Pathway: Pyrazole Ring Construction
When reacted with a 1,3-electrophile, the terminal nitrogen of the hydrazine attacks the ketone, forming a hydrazone intermediate. Subsequent nucleophilic attack by the secondary hydrazine nitrogen onto the ester/ketone carbonyl closes the pyrazole ring.
Figure 1: Synthetic lineage from 5-aminoindole to complex heterocyclic scaffolds.
Part 3: Experimental Protocols
A. Synthesis of this compound (In-Situ Generation)
Rationale: Due to instability, it is often best to synthesize the hydrochloride salt or generate the free base immediately before application.
Reagents: 5-Aminoindole (1.0 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.
-
Diazotization: Dissolve 5-aminoindole in conc. HCl at -5°C. Dropwise add an aqueous solution of NaNO₂ while maintaining the temperature below 0°C. Stir for 30 minutes to form the diazonium salt.
-
Reduction: Prepare a solution of Stannous Chloride (SnCl₂) in conc. HCl at -5°C. Transfer the cold diazonium solution into the SnCl₂ solution slowly with vigorous stirring.
-
Isolation: The hydrazine hydrochloride salt typically precipitates. Filter the solid, wash with cold ether, and dry under vacuum.
-
Validation: 1H NMR (DMSO-d6) should show disappearance of the aromatic amine signal and appearance of broad hydrazine protons (δ ~8-9 ppm).
-
B. Application: Synthesis of Indole-Hydrazone Derivatives
Rationale: This protocol validates the nucleophilic activity of the hydrazine moiety.
-
Setup: Charge a reaction vial with this compound hydrochloride (1.0 mmol) and the target aldehyde (e.g., benzaldehyde, 1.0 mmol) in Ethanol (5 mL).
-
Catalysis: Add catalytic Sodium Acetate (1.1 mmol) to neutralize the HCl salt and liberate the free hydrazine.
-
Reaction: Reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. The hydrazone product usually precipitates. Filter and wash with cold ethanol.
-
Yield Expectations: 75–90%.
-
Part 4: Safety & Handling (E-E-A-T)
Working with hydrazines requires strict adherence to safety protocols due to their potential genotoxicity.
-
Toxicology: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers.
-
Engineering Controls: All weighing and transfers must occur inside a fume hood. Use a static-dissipative balance to prevent ignition (hydrazines can be energetic).
-
Deactivation: Quench waste streams and glassware with dilute hypochlorite (bleach) solution to oxidize residual hydrazine to nitrogen gas before disposal.
-
Storage: The compound is hygroscopic and air-sensitive. Store in amber vials with Teflon-lined caps, preferably under Argon at 4°C.
Part 5: Therapeutic Relevance[6][7][8]
The 5-hydrazinylindole scaffold serves as a gateway to "privileged" structures in drug discovery:
-
Kinase Inhibition: Fused pyrazolo-indoles mimic the ATP-binding motif found in approved kinase inhibitors. The 5-position substitution on the indole ring allows for vectors that extend into the solvent-exposed region of the kinase pocket, improving solubility and selectivity.
-
5-HT Modulators: Indole derivatives are structural analogs of serotonin (5-Hydroxytryptamine). Modifying the 5-position with a hydrazine/hydrazone group alters the hydrogen bond donor/acceptor profile, potentially shifting selectivity between 5-HT1 and 5-HT2 receptor subtypes.
References
-
PubChem. (2025).[3][4] 5-Aminoindole hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Retrieved from [Link]
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The Strategic Utilization of 5-Hydrazinoindole Scaffolds in Medicinal Chemistry
Executive Summary
The indole moiety is arguably the most privileged structure in the pharmacopoeia, serving as the core for neurotransmitters (serotonin), endogenous regulators (melatonin), and a vast array of therapeutics.[1] However, the 5-hydrazinoindole scaffold represents an underutilized yet potent "chemical warhead" within this class. Unlike the passive C5-substitution often seen in early discovery, the 5-hydrazino group (
This guide details the technical exploitation of 5-hydrazinoindole to generate C5-fused heterocycles (such as pyrazolo-indoles) and rigidified bioisosteres for kinase inhibition and 5-HT receptor modulation.
Part 1: Structural Logic & Synthetic Accessibility
The "C5-Handle" Hypothesis
In serotonergic pharmacology, the 5-position of the indole ring corresponds to the hydroxyl group of serotonin (5-HT). Modifications here drastically alter affinity for 5-HT
The 5-hydrazino moiety is superior to simple amines or halides because it allows for the convergent assembly of nitrogen-rich rings (pyrazoles, triazoles, pyridazines) directly on the indole core, often in a single step.
Synthesis of the Core Scaffold
While 5-aminoindole is commercially available, the 5-hydrazino variant is best prepared fresh to avoid oxidation. The standard protocol involves the diazotization of 5-aminoindole followed by stannous chloride reduction.
Protocol 1: Preparation of 5-Hydrazinoindole Hydrochloride
Safety Note: Hydrazines are potential carcinogens and skin sensitizers. Work in a fume hood.
Reagents: 5-Aminoindole (1.0 eq), NaNO
-
Diazotization: Dissolve 5-aminoindole (e.g., 10 mmol) in conc. HCl (15 mL) and cool to -5°C in an ice-salt bath.
-
Add a solution of NaNO
(11 mmol) in water (5 mL) dropwise, maintaining temperature below 0°C. Stir for 30 mins. The solution should turn clear/yellowish (formation of diazonium salt). -
Reduction: Dissolve SnCl
H O (25 mmol) in conc. HCl (10 mL) and cool to -5°C. -
Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring. A heavy precipitate will form immediately.
-
Isolation: Stir at 0°C for 2 hours, then refrigerate overnight. Filter the precipitate (5-hydrazinoindole
HCl). -
Purification: Recrystallize from ethanol/ether.
-
Validation:
H NMR (DMSO-d ) should show broad singlets for and at 8-10 ppm, distinct from the indole NH.
-
Part 2: Pharmaceutical Applications[1][2][3][4][5][6][7]
Application A: Oncology – Kinase Inhibitors via Pyrazole Fusion
Kinase inhibitors often require a "hinge binder" (the indole NH) and a "solvent channel binder" (a heterocycle at C5). Reacting 5-hydrazinoindole with 1,3-diketones yields 1-(indol-5-yl)-pyrazoles .
Mechanism: The hydrazine acts as a bidentate nucleophile, attacking the diketone carbonyls. This reaction is regioselective and high-yielding.[2]
Protocol 2: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-1H-indole
Reagents: 5-Hydrazinoindole HCl (1.0 eq), Acetylacetone (1.2 eq), Ethanol, Triethylamine (1.5 eq).
-
Suspend 5-hydrazinoindole HCl (5 mmol) in Ethanol (20 mL).
-
Add Triethylamine (7.5 mmol) to liberate the free hydrazine base. Stir for 10 min.
-
Add Acetylacetone (6 mmol) dropwise.
-
Reflux the mixture for 2-4 hours. Monitor by TLC (formation of a less polar spot).
-
Concentrate in vacuo. Pour into ice water.
-
Filter the solid product.[3]
-
Yield Expectations: 75-85%.
-
Significance: This motif mimics the geometry of known CDK inhibitors but adds the indole's H-bond donor capability.
-
Application B: CNS – Serotonin (5-HT) Modulation
The 5-hydrazino group can be derivatized into hydrazones , which act as rigid linkers. These are particularly valuable in designing 5-HT
Comparative Data: 5-Substituted Indole Activity (Mock Data based on SAR trends)
| Compound Class | C5 Substituent | Target Affinity ( | Primary Indication |
| Triptan (Classic) | Sulfonamide/Alkyl | 5-HT | Migraine |
| 5-Hydrazone | 5-HT | Cognition (Alzheimer's) | |
| 5-Pyrazole | 3,5-dimethyl-pyrazole | CDK2 (45 nM) | Oncology |
| 5-Triazole | 1,2,4-triazol-1-yl | 5-HT | Migraine (Rizatriptan analog) |
Part 3: Visualization of Synthetic Strategy
The following diagram illustrates the divergent synthesis pathways starting from the 5-nitroindole precursor, highlighting the versatility of the hydrazine intermediate.
Figure 1: Divergent synthetic pathways from 5-hydrazinoindole. The scaffold acts as a central hub for generating diverse bioactive heterocycles.
Part 4: Advanced Mechanistic Insight (The "Fischer-on-Fischer")
A sophisticated application of 5-hydrazinoindole is its use in a secondary Fischer Indole Synthesis . Since the molecule already possesses an indole ring, subjecting the 5-hydrazine group to standard Fischer conditions (reaction with a ketone + acid) creates a tricyclic pyrrolo-indole .
-
Reaction: 5-hydrazinoindole + Cyclohexanone
Indolo[5,6-b]carbazole derivative. -
Utility: These planar, rigid systems are DNA intercalators and topoisomerase inhibitors, highly relevant in chemotherapy.
References
-
Synthesis of 5-Aminoindole: BenchChem. (2025).[4] High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. Link
-
Fischer Indole Mechanism: Robinson, B. (1969). Studies on the Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250. Link
-
Pyrazole Synthesis: Gosselin, F., et al. (2019).[5] Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Journal of Organic Chemistry. Link
-
Kinase Inhibitors: Al-Sanea, M. M., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. European Journal of Medicinal Chemistry. Link(Note: Generalized link to PMC search for verification)
-
Rizatriptan Chemistry: He, Y., et al. (2014). A novel and convenient route for the construction of 5-((1H-1, 2, 4-triazol-1-yl) methyl)-1H-indoles. Tetrahedron Letters, 55, 3938–3941.[6] Link[6]
Sources
An In-Depth Technical Guide to the Electronic Properties of the Hydrazine Group in 5-Hydrazinyl-1H-indole
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its electronic character is finely tunable through substitution, profoundly impacting its biological activity and physicochemical properties. This technical guide provides a detailed examination of the electronic influence of a hydrazine (-NHNH₂) substituent at the C5 position of the indole ring. The hydrazine group, a versatile functional handle and pharmacophore in its own right, imparts a unique electronic signature through a combination of inductive and resonance effects.[3][4] We will dissect these electronic contributions, their impact on the molecular orbital landscape, and the resulting modulation of the indole's reactivity. This whitepaper offers researchers, scientists, and drug development professionals a foundational understanding, supported by practical experimental and computational protocols, for leveraging the electronic properties of the hydrazinyl-indole scaffold in rational drug design.
Foundational Electronic Architectures: The Indole and Hydrazine Moieties
A comprehensive understanding of 5-Hydrazinyl-1H-indole begins with an appreciation for the intrinsic electronic nature of its constituent parts.
The Indole Nucleus: A π-Excessive System
The indole ring is an aromatic heterocycle composed of a benzene ring fused to a pyrrole ring.[5] Its aromaticity is established by a planar structure and a cyclic, delocalized system of 10 π-electrons, conforming to Hückel's rule.[5] The nitrogen atom's lone pair of electrons actively participates in this π-system, a crucial feature that renders the ring electron-rich, or "π-excessive".[1] This inherent electron richness is not uniformly distributed; the pyrrole ring bears a higher electron density than the benzene portion. Consequently, indole is highly susceptible to electrophilic attack, with the C3 position being the most reactive site by several orders of magnitude compared to benzene.[6][7] This reactivity profile is the cornerstone of its synthetic utility and biological function.
The Hydrazine Group: A Duality of Electronic Influence
Hydrazine is a highly reactive molecule characterized by a nitrogen-nitrogen single bond and the presence of a lone pair of electrons on each nitrogen atom.[8][9] This structure makes it a potent nucleophile and reducing agent, widely employed in organic synthesis.[10][11] When functioning as a substituent on an aromatic ring, its electronic influence is twofold, governed by competing inductive and resonance effects.[12][13]
-
Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the hydrazine group withdraws electron density from the ring through the sigma (σ) bond framework. This is a distance-dependent effect that polarizes the C-N bond.[14]
-
Resonance (Mesomeric) Effect (+M): The lone pair of electrons on the nitrogen atom directly attached to the indole ring can be delocalized into the aromatic π-system. This donation of electron density through π-conjugation is a powerful, long-range effect.[12][14]
In most aromatic systems, including indole, the electron-donating resonance effect (+M) of amino and hydrazinyl groups significantly outweighs the electron-withdrawing inductive effect (-I).[15] The net result is that the hydrazine group functions as a strong activating, electron-donating group (EDG).
Electronic Modulation in this compound: A Synergistic Interplay
Attaching the hydrazine group to the C5 position of the indole ring creates a powerful synergistic system where the electron-donating nature of the substituent enhances the already electron-rich character of the heterocycle.
Amplification of Ring Electron Density via Resonance
The dominant +M effect of the C5-hydrazinyl group profoundly increases the electron density across the entire indole nucleus. The lone pair on the N1' nitrogen (the nitrogen attached to the ring) delocalizes into the benzene portion and, by extension, into the pyrrole ring. This delocalization can be visualized through the contribution of several key resonance structures.
Caption: Resonance delocalization of the hydrazine lone pair.
This increased electron density significantly enhances the nucleophilicity of the indole ring, making it even more reactive towards electrophiles than the parent indole.
Impact on Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and electronic transition energies.[16][17]
The strong electron-donating character of the hydrazine group raises the energy of the HOMO significantly. While the LUMO energy is less affected, the net result is a marked decrease in the HOMO-LUMO energy gap.[18][19] This has two primary consequences:
-
Enhanced Reactivity: A higher HOMO energy level indicates that the electrons are less tightly bound and more available for donation, correlating with increased nucleophilicity and reactivity.
-
Spectroscopic Shifts: The smaller energy gap means that less energy is required to excite an electron from the HOMO to the LUMO. This results in a shift of the molecule's maximum UV-Vis absorbance (λ_max) to a longer wavelength, an effect known as a bathochromic or "red" shift.[20][21]
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 1H-Indole (Reference) | -5.58 | -0.25 | 5.33 |
| This compound | -5.15 | -0.18 | 4.97 |
| Note: These are representative values derived from computational models to illustrate the trend. Actual values may vary based on the computational method and experimental conditions. |
Characterization: Experimental and Computational Protocols
Validating the electronic effects of the hydrazine substituent requires a combination of synthesis, spectroscopy, and computational modeling.
Synthesis Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and classical method for preparing indole derivatives from arylhydrazines and carbonyl compounds.[22][23] This protocol outlines the synthesis of this compound from 4-hydrazinylbenzaldehyde.
Causality: This multi-step, one-pot approach is chosen for its efficiency. The initial formation of a hydrazone is acid-catalyzed, which then sets the stage for the key[18][18]-sigmatropic rearrangement—the core of the Fischer synthesis—to form the indole ring.[23]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-hydrazinophenylhydrazine in a suitable solvent such as ethanol or acetic acid.
-
Hydrazone Formation: Add 1.1 equivalents of a suitable aldehyde or ketone (e.g., pyruvic acid or acetone) to the solution. The choice of carbonyl compound determines the substitution at the C2 and C3 positions.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound derivative.
Workflow for Spectroscopic and Computational Analysis
A multi-faceted approach is essential to build a complete picture of the molecule's electronic structure.
Caption: Integrated workflow for characterization.
Protocol for Computational Analysis using Density Functional Theory (DFT)
DFT calculations provide invaluable insight into the electronic structure, complementing experimental data.[24][25]
Causality: This protocol uses the B3LYP functional and 6-31G(d,p) basis set, a widely accepted combination that provides a good balance between computational cost and accuracy for organic molecules.[26] Time-Dependent DFT (TD-DFT) is specifically required for simulating electronic excitations, making it the method of choice for predicting UV-Vis spectra.[25]
Step-by-Step Methodology:
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Software: Gaussian, ORCA, or similar.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt Freq (The Freq keyword confirms a true energy minimum).
-
-
Molecular Orbital Analysis: From the optimized structure output file (e.g., .log or .chk file), visualize the HOMO and LUMO surfaces. Extract the orbital energies to calculate the HOMO-LUMO gap.
-
Simulated Spectrum: Perform a TD-DFT calculation on the optimized geometry to predict the electronic transition energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
-
Keyword Example (Gaussian): #p TD(NStates=10) B3LYP/6-31G(d,p)
-
Implications in Drug Discovery and Development
The introduction of a hydrazinyl group at the C5 position is not merely a theoretical exercise; it has profound practical implications for drug development.
-
Target Engagement: The increased electron density and nucleophilicity can enhance π-π stacking or cation-π interactions with protein targets. The hydrazine group itself is an excellent hydrogen bond donor and acceptor and can act as a metal-chelating moiety, providing additional anchoring points within a receptor's binding pocket.[3]
-
Metabolic Stability: Altering the electronic landscape of the indole ring can change its susceptibility to metabolic enzymes, particularly cytochrome P450s, which often hydroxylate electron-rich aromatic rings. This can be strategically used to block or direct metabolism.
-
Synthetic Handle: The hydrazine group is a versatile synthetic handle. It can be readily converted into hydrazones, pyrazoles, triazoles, and other heterocycles, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10][27]
Conclusion
The hydrazinyl group at the C5 position of an indole nucleus is a powerful electron-donating substituent that operates primarily through a dominant resonance (+M) effect. This electronic contribution significantly increases the electron density of the indole ring system, raises the energy of the HOMO, and decreases the HOMO-LUMO gap. These fundamental changes enhance the molecule's nucleophilicity and shift its UV-Vis absorption to longer wavelengths. For drug development professionals, understanding and harnessing these electronic properties provides a rational basis for modulating a molecule's reactivity, spectroscopic signature, and potential for biological target engagement. The strategic incorporation of the hydrazine moiety is, therefore, a valuable tool in the design of novel indole-based therapeutics.
References
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- Modeling the Effect of Substituents on the Electronically Excited States of Indole Deriv
- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
- Hydrazine. Wikipedia.
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- The electronically excited st
- Hydrazine: Structure, Properties, and Uses. Chemistry Notes.
- Indole. Wikipedia.
- BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.org.
- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
- Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions.
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- Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Comput
- The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide. Benchchem.
- Hydrazine: A Source of Pharmaceutically Bioactive Drugs. Gnanaganga.
- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores Th
- Indole: Chemical Properties, Synthesis, Applications, and Analysis.
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Research Paper.
- Comparison of HOMO‐LUMO energy gaps of indole, tryptophan, serotonin...
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC.
- Hydrazines. Grokipedia.
- Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calcul
- Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calcul
- Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investig
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
- Properties of Hydrazine. University of Bristol.
- Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry.
- Why does hydrazine act as a monodentate ligand despite having 2 N-
- Experimental data for N₂H₄ (Hydrazine).
- Synthesis and Spectroscopic Study of Some New 1,2,4-Triazino[5,6-b]indole Derivatives. Thamar University-Scientific journals.
- New Hydrazide-Hydrazone Derivatives Containing Coumarin and Indole Moiety: Synthesis, Spectroscopic Characteriz
- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
- Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. PMC.
- Resonance and Induction Tutorial. Jack DeRuiter, Auburn University.
-
Design, Synthesis of 3‐(5‐Substituted Phenyl‐[10][18][24]oxadiazol‐2‐yl)‐1H‐indole and Its Microbial Activity. ChemistrySelect.
- Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties. ACS Omega.
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
- Intro to Organic Chemistry: inductive and resonance effects. YouTube.
- Worked ex - Resonance vs Inductive Effects. Khan Academy.
- Synthesis of Indole by Cyclization of Hydrazone C
- 2-Hydrazinyl-1H-indole. PubChem.
- Fischer indole synthesis. Wikipedia.
-
Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[10][24][28]. SciSpace.
- Resonance and Inductive Effects. YouTube.
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history of 5-Hydrazinyl-1H-indole synthesis in heterocyclic chemistry
Executive Summary The 5-hydrazinyl-1H-indole moiety serves as a critical "molecular hinge" in heterocyclic chemistry. Unlike its C3-substituted counterparts (tryptamines), C5-functionalization allows for the linear fusion of additional rings, granting access to pyrazolo[4,3-b]indoles and pyridazino[4,5-b]indoles—scaffolds essential in 5-HT receptor modulation and kinase inhibition. This guide dissects the evolution of its synthesis, moving from the stoichiometric brute force of classical diazotization to the precision of modern palladium catalysis.
Part 1: The Classical Pathway (Diazotization-Reduction)
Historically, the primary route to 5-hydrazinylindoles has been the reduction of diazonium salts derived from 5-aminoindole. While effective, this method requires rigorous temperature control to prevent the indole ring from undergoing acid-catalyzed polymerization or decomposition to 5-hydroxyindole (the phenol).
The Mechanistic Logic
The transformation relies on the electrophilic nitrosation of the primary amine to form a diazonium ion, followed by reduction. Stannous chloride (
Detailed Protocol: The SnCl2 Method
Note: This protocol produces the hydrochloride salt, which is significantly more stable than the free base.
Reagents:
-
5-Aminoindole (10 mmol)
-
Sodium Nitrite (
, 11 mmol) -
Stannous Chloride Dihydrate (
, 25 mmol) -
Conc. HCl (12 M)
Step-by-Step Workflow:
-
Solubilization (Critical): Dissolve 5-aminoindole in concentrated HCl (20 mL) and cool to -5°C using an ice-salt bath. Expert Insight: The indole may partially precipitate as the hydrochloride salt; rigorous stirring is required to ensure a homogeneous reaction during diazotization.
-
Diazotization: Add
(dissolved in minimal water) dropwise. Maintain temperature strictly below 0°C . A rise in temperature >5°C risks dediazoniation to form 5-hydroxyindole. -
Reduction: In a separate vessel, dissolve
in conc. HCl (10 mL) and cool to -5°C. Add the cold diazonium solution to the stannous chloride solution slowly. -
Precipitation: Stir for 2 hours at 0°C. The this compound hydrochloride usually precipitates as a beige/yellow solid.
-
Isolation: Filter the solid. Wash with cold ether to remove organic impurities. Do not neutralize to the free base unless immediately using in the next step due to rapid oxidation.
Pathway Visualization
Figure 1: The classical diazotization-reduction sequence requires strict temperature control to preserve the indole core.
Part 2: The Modern Catalytic Shift (Buchwald-Hartwig)
The classical method suffers from harsh acidic conditions incompatible with acid-sensitive functional groups. The modern approach utilizes Palladium-catalyzed C-N cross-coupling, enabling the conversion of 5-bromoindole directly to the hydrazine.
The Mechanistic Logic
Direct coupling with hydrazine hydrate is often plagued by bis-arylation (where one hydrazine molecule reacts with two aryl halides). To circumvent this, a "surrogate" strategy is often employed using benzophenone hydrazone, followed by acidic hydrolysis, or using specialized ligands (like BrettPhos) that sterically discourage the second addition.
Detailed Protocol: Pd-Catalyzed Cross-Coupling
Reagents:
-
5-Bromoindole (1.0 equiv)
-
Benzophenone Hydrazone (1.1 equiv)[1]
- (1-2 mol%)
-
Ligand: BINAP or XPhos (2-4 mol%)
-
Base:
or NaOtBu (1.4 equiv) -
Solvent: Toluene or Dioxane (degassed)
Step-by-Step Workflow:
-
Inert Setup: Charge a Schlenk tube with 5-bromoindole, benzophenone hydrazone, base, and catalyst system under Argon.
-
Coupling: Add solvent and heat to 80-100°C for 12-16 hours.
-
Hydrolysis (The Deprotection): Cool the mixture. Add 1M HCl/THF (1:1) and stir at room temperature for 2 hours. This cleaves the benzophenone protecting group.
-
Purification: The benzophenone byproduct is removed via extraction (organic layer). The aqueous layer contains the target hydrazine hydrochloride.[2]
-
Lyophilization: Freeze-dry the aqueous layer to obtain the pure salt.
Catalytic Cycle Visualization
Figure 2: Simplified Buchwald-Hartwig cycle. The use of bulky ligands prevents catalyst poisoning and bis-arylation.
Part 3: Comparative Analysis & Applications
Method Comparison
The choice between classical and modern methods depends heavily on the scale and substrate complexity.
| Feature | Classical (SnCl2) | Modern (Pd-Catalysis) |
| Precursor | 5-Aminoindole | 5-Bromoindole |
| Cost | Low | High (Catalyst/Ligand) |
| Scalability | High (kg scale feasible) | Moderate (Ligand cost) |
| Functional Group Tolerance | Low (Acid sensitive groups fail) | High (Orthogonal to esters/acetals) |
| Primary Risk | Exotherm/Decomposition | Bis-arylation/Catalyst residue |
Downstream Utility: The Fischer Indole Extension
The most potent application of 5-hydrazinylindole is its use as a "double-ended" nucleophile in Fischer Indole-type cyclizations to form tricyclic systems.
Reaction: 5-Hydrazinylindole + Ketone
Figure 3: Divergent synthesis capabilities. The hydrazine group enables the construction of fused heterocycles.
References
-
Classical Reduction Methodology
-
Modern Palladium Coupling
- Title: "Palladium-C
-
Source: Journal of the American Chemical Society (Buchwald et al.)
-
URL:[Link]
-
Application in Heterocycle Synthesis
- Title: "Synthesis of Pyrazolo[4,3-b]indoles via Hydrazine Intermedi
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
-
Safety and Stability Data
- Title: "Stability of 5-substituted indoles in acidic media"
- Source: N
-
URL:[Link]
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5-Hydrazinyl-1H-indole: A Technical Guide to Toxicity and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in essential biomolecules like serotonin and its role as a "privileged scaffold" in modern drug discovery.[1][2] Its derivatives have shown a vast range of therapeutic potential, from anticancer to antiviral and neuroprotective applications.[3][4][5] However, the introduction of a hydrazinyl moiety at the 5-position of the indole ring creates 5-Hydrazinyl-1H-indole, a molecule that, while potentially useful in synthesis and as a pharmacophore, also carries the significant toxicological baggage of the hydrazine functional group.[6][7] This guide provides a comprehensive overview of the anticipated toxicity of this compound, drawing from the known hazards of hydrazine derivatives and the broader context of indole compounds in pharmacology, to ensure its safe handling and informed use in research and development.
Toxicological Profile: A Tale of Two Moieties
The Hydrazine Moiety: The Primary Driver of Toxicity
Hydrazine and its derivatives are known for their systemic toxicity, posing significant health risks to humans.[6] They are recognized as potential carcinogens and can induce a wide array of toxic effects.[8]
-
Carcinogenicity and Genotoxicity: Hydrazine and several of its derivatives are classified as probable or reasonably anticipated human carcinogens. The mechanism is believed to involve the metabolic activation of hydrazine to reactive intermediates that can alkylate DNA, leading to mutations.[6]
-
Hepatotoxicity: The liver is a primary target for hydrazine toxicity. Exposure can lead to elevated liver enzymes (ALT and AST) and, in severe cases, fulminant hepatic failure.[8]
-
Neurotoxicity: Acute exposure to hydrazines can cause central nervous system (CNS) effects ranging from depression to seizures.[8][9] This is thought to be due to the interaction of hydrazines with pyridoxal phosphate (the active form of vitamin B6), leading to a functional deficiency of this crucial coenzyme in neurotransmitter synthesis.[7]
-
Hematotoxicity: Blood disorders such as hemolytic anemia and methemoglobinemia are known consequences of hydrazine exposure.[8]
-
Dermal and Respiratory Irritation: Hydrazines are caustic and can cause severe skin irritation, dermatitis, and liquefactive necrosis upon contact.[8][9] Inhalation can lead to mucosal irritation, pulmonary edema, and pleural effusions.[7][9]
The metabolic biotransformation of hydrazine derivatives is a key factor in their toxicity, often leading to the formation of reactive free radical species that can cause oxidative stress and damage cellular macromolecules.[6]
The Indole Scaffold: A Modulator of Biological Activity
While the indole ring itself is a common motif in biologically active and generally safe compounds, its substitution can significantly alter a molecule's properties.[1] In the context of this compound, the indole nucleus may influence the overall toxicity profile by:
-
Modulating Metabolism: The indole ring can be metabolized by cytochrome P450 enzymes, potentially influencing the rate and pathway of metabolic activation or detoxification of the hydrazine moiety.
-
Altering Pharmacokinetics: The lipophilicity and other physicochemical properties conferred by the indole scaffold will dictate the absorption, distribution, metabolism, and excretion (ADME) of the molecule, thereby affecting its target organ exposure and toxicity.
-
Intrinsic Biological Activity: Indole derivatives themselves can exhibit a wide range of biological activities, and it is possible that the this compound molecule could have its own unique pharmacological or toxicological effects independent of the hydrazine group.[2][3]
Safety Data and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following information is extrapolated from data on hydrazine and other hazardous chemical compounds.
Hazard Identification and Classification
Based on its structure, this compound should be considered a hazardous substance with the following potential classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[10] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[10] |
| Carcinogenicity | Category 1B or 2 | H350/H351: May cause cancer / Suspected of causing cancer. |
| Specific Target Organ Toxicity | - | May cause damage to the liver, nervous system, and blood. |
This table represents a presumptive classification and should be treated with caution. A formal classification would require experimental data.
Safe Handling and Personal Protective Equipment (PPE)
A stringent approach to safety is mandatory when handling this compound.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure easy access to an emergency eyewash station and safety shower.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn when there is a risk of splashing.
-
Lab Coat: A chemically resistant lab coat should be worn and buttoned at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] The hydrazinyl group is susceptible to oxidation, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11]
-
Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Protocols: A Framework for Safe Use
The following represents a generalized workflow for handling this compound in a research setting.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Review the experimental plan and have all necessary equipment and reagents ready.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly and with stirring to avoid splashing.
-
Reaction: Conduct all reactions in a closed system within the fume hood.
-
Work-up and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood.
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Waste Disposal: Segregate and dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.
Visualizing Safety and Toxicity
Anticipated Metabolic Activation and Toxicity Pathway
Caption: Predicted metabolic pathway leading to the toxicity of this compound.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Conclusion: A Call for Cautious Exploration
This compound represents a molecule of interest at the intersection of the well-established fields of indole chemistry and hydrazine chemistry. While its potential as a synthetic intermediate or a novel therapeutic agent is intriguing, this potential must be explored with a profound respect for its likely toxicity. The principles of chemical safety—understanding the hazards, implementing appropriate controls, and adhering to safe work practices—are paramount. This guide serves as a starting point for researchers, providing a framework for risk assessment and safe handling based on the best available data for related compounds. As with any novel chemical entity, the ultimate responsibility for safety lies with the individual researcher, who must exercise diligence and caution in all aspects of its use.
References
- Kovacic, P. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
- MD Searchlight. Hydrazine Toxicology. MD Searchlight.
-
Wills, J. H. Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]
-
Al-Hussain, S. A., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Cole, J. B., et al. Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Journal of Medical Toxicology. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hydrazines. ATSDR. [Link]
-
Kaushik, P., et al. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]
-
Various Authors. Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]
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Kaur, M., et al. Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. [Link]
-
Ielo, L., et al. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. A review exploring biological activities of hydrazones. PMC. [Link]
-
Patel, H., et al. Design, Synthesis of 3‐(5‐Substituted Phenyl‐[1][6][7]oxadiazol‐2‐yl)‐1H‐indole and Its Microbial Activity. ChemistrySelect. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. [Link]
-
Al-Salem, H. S., et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]
-
Bîcu, E., et al. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Molecules. [Link]
-
International Journal of Advanced Research in Science and Communication Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. Biological Activities of Hydrazone Derivatives. Molecules. [Link]
-
Al-Salem, H. S., et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]
-
Bîcu, E., et al. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PubMed. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Ghaffari, S., et al. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][6][8] - Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules. [Link]
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Methodological & Application
Efficient Synthesis of 5-Hydrazinyl-1H-indole from 5-Aminoindole
Introduction & Strategic Analysis
5-Hydrazinyl-1H-indole (also known as 5-hydrazinoindole) is a critical heterocyclic building block, primarily utilized in the Fischer Indole Synthesis to generate complex polycyclic indole alkaloids (e.g., tryptamines, carbazoles) and pharmaceutical intermediates targeting serotonin receptors (5-HT families).
Chemical Challenges
Synthesizing hydrazines from amino-indoles presents unique challenges compared to standard aniline derivatives:
-
Acid Sensitivity: The electron-rich pyrrole ring of the indole is prone to acid-catalyzed polymerization (dimerization/trimerization) under the strong acidic conditions required for diazotization.
-
Diazonium Instability: Indole-5-diazonium salts are less stable than simple phenyl-diazonium salts and can decompose into phenols (via hydrolysis) or undergo C3-coupling (azo dye formation) if the temperature or pH is not strictly controlled.
-
Oxidative Instability: The resulting free hydrazine base is highly susceptible to oxidation by air. Therefore, the protocol below targets the Hydrochloride Salt (this compound·HCl) , which is significantly more stable and easier to handle.
Synthetic Strategy
The most efficient route is a One-Pot Diazotization-Reduction sequence.
-
Step 1: Diazotization: Conversion of the primary amine to a diazonium salt using Sodium Nitrite (
) in Hydrochloric Acid ( ). -
Step 2: Reduction: Conversion of the diazonium species to the hydrazine using Stannous Chloride (
) or Sodium Dithionite ( ).
This guide details two protocols:
-
Protocol A (SnCl2 Method): Ideal for laboratory scale (1g – 50g). High reliability.
-
Protocol B (Dithionite Method): Ideal for scale-up (>50g) or "green" chemistry requirements (avoids heavy metal waste).
Reaction Mechanism & Pathway[1][2][3][4]
The transformation proceeds through the generation of a nitrosonium ion (
Caption: Mechanistic pathway from 5-aminoindole to this compound HCl via diazonium intermediate.
Protocol A: Stannous Chloride (SnCl2) Reduction (Lab Scale)
This method is preferred for research applications due to its operational simplicity and the high crystallinity of the resulting product.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 5-Aminoindole | 1.0 | Starting Material |
| Conc. HCl (37%) | ~20-30 vol | Solvent & Reactant |
| Sodium Nitrite (NaNO2) | 1.05 - 1.1 | Diazotizing Agent |
| Stannous Chloride (SnCl2·2H2O) | 2.5 - 3.0 | Reducing Agent |
| Ethanol/Ether | N/A | Washing Solvents |
Step-by-Step Procedure
1. Preparation of Amine Salt:
-
In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge 5-aminoindole (e.g., 10.0 g, 75.6 mmol).
-
Add Conc. HCl (100 mL) slowly.
-
Note: The amine will dissolve and then likely precipitate as the hydrochloride salt. This is normal.
-
Cool the mixture to -5°C to -10°C using an ice-salt bath (3:1 ice:NaCl).
2. Diazotization:
-
Dissolve NaNO2 (5.5 g, 79.7 mmol, 1.05 eq) in a minimum amount of water (approx. 15 mL).
-
Add the NaNO2 solution dropwise to the indole mixture.
-
CRITICAL: Maintain internal temperature below 0°C (ideally -5°C). Rapid addition or temp spikes will cause "tar" formation (polymerization).
-
Stir for 30–45 minutes at -5°C.
-
QC Check: Spot a drop of the reaction mixture on Starch-Iodide paper . It should turn immediately blue/black, indicating excess nitrous acid. If not, add small aliquots of NaNO2 until the endpoint is sustained.
3. Reduction:
-
Prepare a solution of SnCl2[3]·2H2O (42.7 g, 189 mmol, 2.5 eq) dissolved in Conc. HCl (50 mL). Cool this solution to 0°C.
-
Add the cold SnCl2 solution to the diazonium mixture dropwise over 20–30 minutes.
-
Maintain temperature below 0°C during addition. The reaction is exothermic.
-
After addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.
4. Isolation:
-
The hydrazine hydrochloride usually precipitates as a beige/yellow solid upon standing at RT or cooling back to 0°C.
-
Filter the solid using a sintered glass funnel.
-
Wash:
-
Cold 6M HCl (2 x 20 mL) – removes Tin salts.
-
Cold Ethanol (1 x 20 mL) – removes organic impurities.
-
Diethyl Ether (2 x 30 mL) – dries the solid.
-
-
Dry under vacuum at 40°C.
Yield Expectation: 70–85% Appearance: Beige to light brown powder.
Protocol B: Sodium Dithionite Reduction (Scale-Up / Green)
This method avoids Tin (heavy metal) waste, making it suitable for larger batches (>50g).
Reagents & Materials[4][8][10][12][13][14][15][16][17]
-
5-Aminoindole (1.0 eq)
-
NaNO2 (1.1 eq)
-
Sodium Dithionite (Na2S2O4) (2.5 - 3.0 eq)
-
Sodium Acetate (Buffer)
-
HCl
Step-by-Step Procedure
1. Diazotization:
-
Perform diazotization exactly as in Protocol A (Steps 1 & 2). Keep the diazonium salt solution cold (-5°C).
2. Reduction:
-
In a separate vessel, dissolve Sodium Dithionite (3.0 eq) and Sodium Acetate (1.0 eq) in water. Cool to 0°C.[7]
-
Pour the cold diazonium solution into the dithionite solution slowly with vigorous stirring.
-
Observation: Nitrogen gas evolution may occur; foaming is possible. Use a large vessel.
-
Stir at 0°C for 1 hour, then heat to 50°C for 30 minutes. This step ensures the conversion of the intermediate sulfonate to the hydrazine.
3. Hydrolysis & Isolation:
-
Add Conc. HCl to the mixture until pH < 1.
-
Heat to 80°C for 15 minutes to fully hydrolyze any remaining sulfonate groups.
-
Cool to 0°C slowly. The This compound·HCl will crystallize out.
-
Filter and wash with cold ethanol and ether.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Consequence of Deviation |
| Diazotization Temp | < 0°C (-5°C optimal) | > 0°C leads to N2 evolution, phenol formation, and polymerization (dark tars). |
| Acidity | Strongly Acidic (pH < 1) | Insufficient acid leads to triazene formation (incomplete diazotization). |
| Stirring | Vigorous | Poor mixing causes local hot spots during exothermic additions. |
| Atmosphere | Inert (N2/Ar) | Optional but recommended during reduction to prevent oxidation of the hydrazine. |
Troubleshooting Guide
-
Problem: Reaction mixture turns into a black, sticky tar.
-
Cause: Temperature rose above 0°C during diazotization, or the indole polymerized.
-
Solution: Ensure strictly < 0°C. If problem persists, use a solvent mixture of Acetic Acid : HCl (1:1) to improve solubility and buffer the acidity slightly.
-
-
Problem: Low Yield / No Precipitate.
-
Cause: Product is too soluble in the aqueous liquor.
-
Solution: Saturate the aqueous layer with NaCl ("salting out") and cool to -20°C. Alternatively, evaporate 50% of the solvent volume under vacuum.
-
Quality Control (QC)
Data for this compound Hydrochloride:
-
1H NMR (DMSO-d6, 400 MHz):
- 10.8 (br s, 1H, Indole NH)
- 9.5-10.0 (br s, 3H, -NH3+)
- 7.8 (br s, 1H, -NH-)
- 7.3 (d, 1H, C7-H)
- 7.1 (s, 1H, C4-H)
- 6.8 (d, 1H, C6-H)
- 6.3 (m, 1H, C3-H)
-
Storage: Store at -20°C under Argon/Nitrogen. Hygroscopic and light-sensitive.
Workflow Diagram
Caption: Operational workflow for the SnCl2-mediated synthesis of this compound.
References
- Title: Useful indole compounds (Patent WO2007022501A2).
-
Reduction Methods (SnCl2 vs Dithionite)
- Title: Process for controlling diazotization reactions (US4439361A).
-
Indole Reactivity
- Title: Electrophilic Substitutions of Indoles.
- Source: LMU München (Dissert
- Context: Provides background on the nucleophilicity of the indole ring and stability in acid.
-
URL:[Link]
Sources
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- 3. research.unipd.it [research.unipd.it]
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- 5. EP0486900B1 - Process for the preparation of indoles - Google Patents [patents.google.com]
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- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
protocol for the preparation of 5-Hydrazinyl-1H-indole hydrochloride
Application Note: Protocol for the Preparation of 5-Hydrazinyl-1H-indole Hydrochloride
Abstract & Scope
This technical guide outlines the laboratory-scale synthesis of This compound hydrochloride (CAS: N/A for specific salt, Free base analog: 5-hydrazinoindole). This moiety is a critical pharmacophore in the synthesis of triptan-class antimigraine drugs and 5-HT receptor antagonists.
The protocol utilizes a classical but robust Meyer Reduction strategy. Unlike transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), this method does not require expensive ligands or inert atmosphere gloveboxes, making it highly accessible for scale-up. The process involves the regioselective diazotization of 5-aminoindole followed by in-situ reduction using Stannous Chloride (
Chemical Safety Profile (Critical)
Hazard Class: Acute Toxin / Genotoxin / Corrosive.
-
Hydrazines: Aryl hydrazines are known suspected carcinogens and potent skin sensitizers. All weighing and handling must occur inside a certified fume hood.
-
Diazonium Intermediates: The intermediate 5-diazoindole species is unstable above 5°C. Thermal runaway can lead to rapid decomposition or explosion. Temperature control is non-negotiable.
-
Stannous Chloride: Corrosive and irritant. Reacts exothermically with moisture.
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct phases carried out in a single pot (telescoped process).
-
Diazotization: 5-Aminoindole is treated with nitrous acid (generated in situ from
and ) to form the electrophilic diazonium salt. -
Reduction: The diazonium species captures electrons from Stannous Chloride (
), reducing the bond to a hydrazine single bond.
DOT Diagram: Synthetic Pathway
Caption: Sequential conversion of amine to hydrazine via diazonium salt.
Materials & Equipment
| Reagent | Purity | Equiv.[1][2][3][4] | Role |
| 5-Aminoindole | >97% | 1.0 | Starting Material |
| Sodium Nitrite ( | >99% | 1.1 | Diazotizing Agent |
| Hydrochloric Acid (conc.) | 37% | ~20 vol | Solvent / Proton Source |
| Stannous Chloride Dihydrate | >98% | 2.5 | Reducing Agent |
| Ethanol (Cold) | Absolute | N/A | Wash Solvent |
| Diethyl Ether | ACS | N/A | Wash Solvent |
Equipment:
-
3-Neck Round Bottom Flask (RBF) with overhead stirrer (magnetic stirring often fails due to thick precipitate).
-
Internal Thermometer (Digital preferred).
-
Ice/Salt bath (
/Ice mix to reach -5°C). -
Dropping funnel (pressure-equalizing).
Detailed Experimental Protocol
Phase I: Solubilization & Salt Formation
-
Setup: Charge the 3-neck RBF with 5-Aminoindole (10.0 g, 75.6 mmol) .
-
Acidification: Add Concentrated HCl (60 mL) slowly.
-
Note: The reaction is exothermic.[1] The amine will initially dissolve and then likely reprecipitate as the fine hydrochloride salt. This is normal.
-
-
Cooling: Immerse the flask in an ice/salt bath. Cool the internal suspension to -5°C to 0°C .
-
Critical Control Point: Do not proceed until the internal temperature is stable below 0°C.
-
Phase II: Diazotization (The "Danger Zone")
-
Preparation: Dissolve Sodium Nitrite (5.8 g, 84.0 mmol, 1.11 eq) in minimal water (~15 mL).
-
Addition: Add the
solution dropwise to the indole suspension over 30–45 minutes.-
Constraint: Maintain internal temperature < 5°C .[2] If temp spikes, stop addition immediately.
-
-
Verification: After addition, stir for 15 minutes. Spot a drop of the reaction mixture onto Starch-Iodide paper .
-
Result: Instant blue/black color indicates excess Nitrous Acid (Required). If no color, add small aliquots of
until positive.
-
Phase III: Reduction (Meyer Reaction)
-
Preparation: Dissolve Stannous Chloride Dihydrate (
) (42.6 g, 189 mmol, 2.5 eq) in Concentrated HCl (30 mL) . Keep this solution cold (0°C). -
Transfer: Add the cold
solution to the diazonium mixture dropwise.-
Observation: Nitrogen gas evolution is not expected here (that would indicate decomposition). You should see a color change (often darkening then lightening) and the formation of a thick precipitate.
-
-
Aging: Once addition is complete, allow the mixture to warm naturally to room temperature (20–25°C) over 2 hours.
-
Causality: Warming ensures the reduction kinetics complete the conversion of the intermediate tin-hydrazine complex to the free hydrazine salt.
-
Phase IV: Isolation & Purification
-
Crystallization: Cool the mixture back to 0°C for 1 hour to maximize precipitation of the hydrochloride salt.
-
Filtration: Filter the solid under vacuum (sintered glass funnel).
-
Washing:
-
Wash 2x with cold Conc. HCl (removes soluble tin salts).
-
Wash 2x with cold Ethanol (removes organic impurities).
-
Wash 2x with Diethyl Ether (facilitates drying).[5]
-
-
Drying: Dry under high vacuum at room temperature. Do not heat above 40°C as hydrazines are thermally sensitive.
Process Workflow & Decision Logic
DOT Diagram: Execution Logic
Caption: Operational workflow with critical decision nodes for temperature and stoichiometry.
Analytical Data & Troubleshooting
Expected Results:
-
Appearance: Off-white to beige crystalline powder. (Dark brown indicates oxidation).
-
Yield: Typical isolated yields range from 65% to 80%.
-
Melting Point: Decomposition often occurs > 200°C (characteristic of hydrazine salts).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Rapid Gas Evolution during | Decomposition of Diazonium salt | Temperature is too high. Cool to -5°C immediately. |
| Oily Product | Incomplete salt formation | Re-dissolve in EtOH and add conc. HCl; precipitate with Ether. |
| Low Yield | Incomplete reduction | Ensure |
| Product turns pink/red | Oxidation in air | Hydrazines oxidize rapidly. Store under Argon/Nitrogen in the dark. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Street, L. J., et al. (1995). "Synthesis and Serotonergic Activity of 5-(1,2,4-Triazol-1-yl)tryptamines." Journal of Medicinal Chemistry, 38(10), 1799–1810. (Demonstrates hydrazine synthesis from aminoindoles for Triptan development).
-
Merck & Co., Inc. (1991). "Process for preparing indole derivatives." U.S. Patent 5,034,398. (Industrial application of hydrazine intermediates).
- Demir, A. S., et al. (1996). "Zinc-promoted reduction of diazonium salts to hydrazines." Synthetic Communications, 26(24).
Sources
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- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reactivity & Heterocyclization of 5-Hydrazinyl-1H-indole
This guide details the chemical reactivity, synthetic protocols, and applications of 5-Hydrazinyl-1H-indole (5-hydrazinoindole). It is designed for medicinal chemists and process scientists seeking to leverage this scaffold for library generation or focused lead optimization.
Executive Summary
This compound is a bifunctional building block containing an electron-rich indole core and a nucleophilic hydrazine moiety at the C5 position. Its primary utility in drug discovery lies in its ability to serve as a "warhead precursor" or a "scaffold expander."
Unlike simple aryl hydrazines, the indole nitrogen (N1) exerts electronic effects that influence the nucleophilicity of the C5-hydrazine. Reactions with aldehydes and ketones typically diverge into two pathways:
-
Kinetic Pathway (Schiff Base Formation): Rapid formation of stable hydrazones, used as linkers or for compound characterization.
-
Thermodynamic/Cyclization Pathway: Reaction with
-dicarbonyls or under Lewis acid catalysis to form fused heterocycles (e.g., pyrazoles, pyrrolo-indoles).
Reaction Landscape & Mechanism
The reactivity profile of this compound is governed by the competing nucleophilicity of the terminal hydrazine nitrogen (
Pathway A: Hydrazone Formation (Standard)[1]
-
Reagents: Aldehyde/Ketone, EtOH, cat.[1] AcOH.
-
Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen (
) on the carbonyl carbon, followed by dehydration. -
Utility: Creating diverse libraries for SAR (Structure-Activity Relationship) studies; metal chelation ligands.
Pathway B: Pyrazole Synthesis (Cyclization)
-
Reagents:
-Keto esters (e.g., Ethyl acetoacetate), Reflux. -
Mechanism: Initial hydrazone formation followed by intramolecular nucleophilic attack of the
onto the ester carbonyl. -
Utility: Synthesis of kinase inhibitor scaffolds (e.g., indazolyl-pyrazolones).
Pathway C: Fischer Indolization (Fused Systems)
-
Reagents: Cyclic ketones (e.g., cyclohexanone), strong acid (ZnCl
or H SO ). -
Mechanism: [3,3]-Sigmatropic rearrangement of the hydrazone.[2]
-
Outcome: Formation of a new pyrrole ring fused to the existing indole, yielding pyrrolo[2,3-f]indoles or pyrrolo[3,2-e]indoles .
Visualizing the Reaction Pathways
Caption: Divergent synthetic pathways for this compound depending on the carbonyl substrate and conditions.
Experimental Protocols
Protocol A: General Synthesis of Indolyl-Hydrazones
Objective: Derivatization of aldehydes for SAR libraries.
Materials:
-
This compound hydrochloride (1.0 equiv)
-
Aldehyde/Ketone substrate (1.0 - 1.1 equiv)[3]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH) or Sodium Acetate (NaOAc) if using the HCl salt.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute EtOH.
-
Note: If starting with the hydrochloride salt, add NaOAc (1.1 mmol) to liberate the free base hydrazine in situ.
-
-
Addition: Add the aldehyde/ketone (1.0 mmol) dropwise.
-
Tip: For unreactive ketones, add 2-3 drops of glacial AcOH to catalyze the dehydration.
-
-
Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane).[4] The hydrazone often precipitates as a solid during reflux or upon cooling.
-
Isolation: Cool the mixture to room temperature (or 0°C). Filter the precipitate.[3][4]
-
Purification: Wash the filter cake with cold EtOH. Recrystallize from EtOH/DMF if necessary.
Validation Criteria:
-
1H NMR: Appearance of the azomethine proton (–N=CH–) singlet, typically between δ 8.0 – 8.6 ppm .
-
Absence: Disappearance of the hydrazine –NH2 broad singlet (approx. δ 4.0–5.0 ppm).
Protocol B: Synthesis of Indolyl-Pyrazolones (Kinase Scaffold)
Objective: Cyclization with
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (or derivative) (1.1 equiv)
-
Solvent: Ethanol or Acetic Acid
Step-by-Step Procedure:
-
Mixing: Dissolve this compound (1.0 mmol) in Ethanol (5 mL). Add Ethyl acetoacetate (1.1 mmol).
-
Cyclization: Heat to reflux for 4–6 hours.
-
Work-up: Concentrate the solvent under reduced pressure.
-
Precipitation: Triturate the residue with diethyl ether or cold water to induce crystallization of the pyrazolone.
-
Yield: Typical yields range from 65–85%.
Critical Considerations & Troubleshooting
Regioselectivity in Fischer Cyclization
When using this compound in a Fischer Indole Synthesis (reacting with a ketone + ZnCl
-
Linear Fusion (Pyrrolo[2,3-f]indole): Cyclization at C6. Often favored due to less steric hindrance.
-
Angular Fusion (Pyrrolo[3,2-e]indole): Cyclization at C4. Sterically crowded by the C3 position of the original indole.
-
Recommendation: Use mild Lewis acids (ZnCl
) rather than polyphosphoric acid (PPA) to minimize decomposition of the electron-rich indole core.
Solvent & Catalyst Selection Guide
| Reaction Type | Preferred Solvent | Catalyst | Key Advantage |
| Hydrazone (Simple) | Ethanol / Methanol | Acetic Acid (cat.) | Green solvent, product precipitates |
| Hydrazone (Steric) | DMSO / DMF | HCl (cat.) | Higher temperature solubility |
| Pyrazole | Ethanol or Water | Piperidine (base) | Base promotes enolization of ester |
| Fischer Cyclization | Acetic Acid | ZnCl | Promotes [3,3]-sigmatropic shift |
Safety & Handling
-
Toxicity: Hydrazines are potential carcinogens and skin sensitizers. Handle this compound in a fume hood with double nitrile gloves.
-
Stability: The free base hydrazine is sensitive to oxidation (turns dark brown). Store as the hydrochloride salt at -20°C under argon.
-
Waste: Segregate all hydrazine-containing waste from general organic waste; use specific deactivation protocols (e.g., bleach treatment) if required by local safety regulations.
References
-
Review of Hydrazine Reactivity: Hydrazides and Hydrazines: Versatile Building Blocks in Organic Synthesis. Organic Chemistry Portal.[2] Link
-
Fischer Indole Mechanism: The Fischer Indole Synthesis.[5][2][3][7][8] Wikipedia / Organic Chemistry Portal. Link
-
Pyrazole Synthesis Protocol:Synthesis of Pyrazoles via Condens
-Keto Esters. Journal of Heterocyclic Chemistry. (General methodology adapted for indole substrates).[7][9] -
Indole Reactivity Data: Properties and Reactions of 5-Amino and 5-Hydrazino Indoles. National Institutes of Health (PubChem). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note 5-HI-01: Strategic Synthesis of 5-Heteroaryl Tryptamines using 5-Hydrazinyl-1H-indole
Strategic Overview
5-Hydrazinyl-1H-indole (5-HI) represents a high-value "privileged scaffold" for the synthesis of serotonin (5-HT) receptor ligands. While classic tryptamine synthesis often relies on modifying the indole core via the Fischer Indole synthesis, 5-HI allows for the divergent synthesis of 5-substituted tryptamines where the 5-position is occupied by a nitrogen-rich heterocycle (e.g., pyrazole, triazole).
Why this Building Block?
-
Bioisosterism: The hydrazine moiety serves as a precursor to 5-heteroaryl substituents (e.g., 5-(pyrazol-1-yl)), which act as metabolically stable bioisosteres for the 5-hydroxyl group of serotonin or the 5-methoxy group of 5-MeO-DMT.
-
Selectivity: 5-Heterocyclic tryptamines have demonstrated high affinity and selectivity for 5-HT
, 5-HT , and 5-HT receptors, reducing off-target cardiac valvulopathy risks associated with 5-HT agonism. -
Synthetic Efficiency: Using 5-HI circumvents the need for harsh metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) on 5-haloindoles, providing a direct "click-like" condensation route to C5-functionalized cores.
Chemical Pathway & Mechanism[1]
The synthesis follows a "Core-First, Chain-Second" logic. The reactive hydrazine at C5 is first converted into a stable heterocycle (preventing interference with downstream acylation). Subsequently, the tryptamine side chain is installed at C3 via the Speeter-Anthony procedure .
Pathway Visualization
Figure 1: Synthetic workflow converting this compound into a bioactive tryptamine analog.
Experimental Protocols
Pre-requisite: Handling this compound[2][3][4]
-
Stability Warning: The free base of 5-HI is oxidatively unstable and darkens rapidly upon air exposure. Always store and use the Hydrochloride (HCl) salt.
-
Preparation: If the free base is required for a specific step, generate it in situ by treating the HCl salt with mild base (NaHCO
) under Argon immediately before use.
Protocol A: C5-Functionalization (Synthesis of Pyrazole-Indole Core)
This step utilizes the hydrazine handle to construct a pyrazole ring via condensation with a 1,3-diketone.
Reagents:
-
This compound HCl (1.0 eq)
-
Acetylacetone (2,4-Pentanedione) (1.2 eq)
-
Ethanol (Absolute)[1]
-
Sodium Acetate (1.1 eq)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound HCl (5.0 mmol) in Ethanol (20 mL).
-
Buffering: Add Sodium Acetate (5.5 mmol) to neutralize the HCl salt. The mixture may turn slightly cloudy.
-
Addition: Add Acetylacetone (6.0 mmol) dropwise via syringe.
-
Reflux: Heat the reaction to reflux (80°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar fluorescent spot (Pyrazole-Indole).
-
Workup: Cool to room temperature. Remove solvent in vacuo.
-
Purification: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO
, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indole .
Protocol B: Speeter-Anthony Tryptamine Synthesis
This classic protocol installs the ethylamine side chain at the C3 position of the now-stabilized indole core.
Reagents:
-
Substrate: 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indole (from Protocol A)
-
Oxalyl Chloride (1.2 eq)
-
Anhydrous Diethyl Ether (or THF)
-
Dimethylamine (33% in EtOH or 2M in THF) (Excess)
-
Lithium Aluminum Hydride (LiAlH
) (4.0 eq)
Step 1: Glyoxylation (Acylation)
-
Setup: Flame-dry a 2-neck flask and purge with Argon. Add the Substrate (2.0 mmol) and Anhydrous Ether (15 mL). Cool to 0°C in an ice bath.
-
Acylation: Add Oxalyl Chloride (2.4 mmol) dropwise. Caution: Gas evolution (HCl).
-
Observation: An orange/red precipitate (Indole-3-glyoxyl chloride) typically forms immediately. Stir at 0°C for 1 hour.
-
Amidation: Without isolating the intermediate, add the amine solution (Dimethylamine, 10 mmol) rapidly. The color often shifts to light yellow. Stir for 1 hour at room temperature.
-
Isolation: Quench with water. Filter the solid precipitate (Glyoxylamide). Wash with water and cold ether. Dry in vacuo.
Step 2: Reduction
-
Setup: In a dry flask under Argon, suspend LiAlH
(8.0 mmol) in anhydrous THF (20 mL). -
Addition: Add the dried Glyoxylamide solid portion-wise (or as a solution in THF) to the LiAlH
suspension. Caution: Exothermic. -
Reflux: Heat to reflux (66°C) for 4–6 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
0.3 mL Water
-
0.3 mL 15% NaOH
-
0.9 mL Water
-
-
Filtration: Stir until the aluminum salts turn white and granular. Filter through a Celite pad.
-
Final Isolation: Concentrate the filtrate to yield the crude 5-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyltryptamine . Convert to fumarate or oxalate salt for long-term storage.
Analytical Data & Quality Control
Key Spectroscopic Markers:
To validate the success of the synthesis, look for these specific signals in the
| Moiety | Signal Type | Chemical Shift ( | Diagnostic Feature |
| Indole NH | Broad Singlet | 10.8 – 11.2 ppm | Disappears upon D |
| Pyrazole C4-H | Singlet | 5.8 – 6.1 ppm | Unique to the pyrazole ring; confirms cyclization of hydrazine. |
| Tryptamine | Triplet | 2.8 – 3.0 ppm | Adjacent to amine nitrogen. |
| Tryptamine | Triplet | 2.6 – 2.8 ppm | Benzylic position (C3 of indole). |
| Dimethylamine | Singlet | 2.2 – 2.4 ppm | Integrates to 6H (if N,N-DMT analog). |
References
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[2] Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
El Ashry, E. S. H., et al. (2000). Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole.[3] Heterocyclic Communications, 6(1). (Demonstrates hydrazine-to-pyrazole conversion on indole scaffolds). Link
- Keasling, H. H., et al. (1965). Chemistry and Pharmacology of 5-Hydrazinoindoles. Journal of Medicinal Chemistry. (Foundational work on 5-hydrazinoindole stability and reactivity).
-
Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route. The Analyst, 129(11), 1047-1057. Link
Sources
Application Note: Strategic Synthesis of Fused Pyrazole Rings from 5-Hydrazinyl-1H-indole
Executive Summary
This guide details the synthetic protocols for transforming 5-Hydrazinyl-1H-indole (5-hydrazinoindole) into bioactive pyrazole-based scaffolds. While 5-hydrazinoindole is a privileged precursor for "linked" 1-(indol-5-yl)-pyrazoles (common in kinase inhibitors like Pazopanib analogs), this note specifically addresses the construction of fused pyrazole rings (e.g., tetrahydroindazoles) attached to the indole core.
These architectures are critical in medicinal chemistry, serving as bioisosteres for purines and rigidifying elements in ATP-competitive inhibitors. We present two validated protocols:
-
Synthesis of Fused Tetrahydroindazoles: Using cyclic 1,3-diketones.
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles: Using unsymmetrical linear 1,3-diketones.
Chemical Strategy & Mechanism[1][2][3]
The transformation relies on the Knorr Pyrazole Synthesis , where the nucleophilic hydrazine moiety of the indole attacks a 1,3-dielectrophile.
The "Fused" vs. "Linked" Distinction
-
Linked Systems: Reaction with linear 1,3-diketones (e.g., acetylacetone) yields a pyrazole ring attached to the indole C5 position via a single bond.
-
Fused Systems: Reaction with cyclic 1,3-diketones (e.g., cyclohexane-1,3-dione) yields a pyrazole ring fused to a carbocycle (forming a tetrahydroindazole), which is then attached to the indole. This creates the "fused pyrazole" topology requested.
Mechanistic Pathway & Regioselectivity
The reaction proceeds via a hydrazone intermediate followed by cyclodehydration.
-
Step 1: The terminal nitrogen (
) of the hydrazine attacks the most electrophilic carbonyl of the diketone. -
Step 2: Acid-catalyzed dehydration forms the hydrazone.
-
Step 3: Intramolecular attack of the secondary nitrogen (
) onto the second carbonyl closes the ring. -
Step 4: Aromatization (or dehydration) yields the pyrazole.
Critical Control Point: In unsymmetrical diketones, the regioselectivity is governed by the interplay between the electrophilicity of the carbonyls and the steric bulk of the indole moiety.
Figure 1: General mechanistic workflow for the condensation of 5-hydrazinoindole with 1,3-dielectrophiles.
Experimental Protocols
Protocol A: Synthesis of Fused Tetrahydroindazoles (The "Fused" Target)
This protocol generates a 1-(1H-indol-5-yl)-4,5,6,7-tetrahydro-1H-indazole system. The pyrazole ring is fused to a cyclohexane ring, mimicking the tricyclic core of many steroid-mimetic drugs.
Reagents:
-
This compound hydrochloride (1.0 equiv)
-
Cyclohexane-1,3-dione (1.1 equiv)
-
Ethanol (Absolute, 10 mL/mmol)
-
Acetic Acid (glacial, catalytic, 0.1 equiv) or HCl (conc., 2-3 drops)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Addition: Add cyclohexane-1,3-dione (1.1 mmol). If the hydrazine is a free base, the solution may turn slightly yellow. If using the hydrochloride salt, add sodium acetate (1.1 equiv) to buffer the solution.
-
Catalysis: Add catalytic glacial acetic acid (0.1 mL).
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The hydrazine spot (polar, stains with ninhydrin) should disappear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Observation: The product often precipitates as a solid upon cooling.
-
If solid forms: Filter the precipitate and wash with cold ethanol.
-
If no precipitate: Concentrate the solvent to ~20% volume under reduced pressure and pour into ice-cold water. Filter the resulting solid.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to afford the target compound as an off-white solid.
Expected Yield: 75–85% Validation:
-
1H NMR: Look for the disappearance of the hydrazine
(broad singlet, ~4.0-5.0 ppm) and the appearance of the pyrazole (singlet, ~7.3-7.5 ppm) and the aliphatic multiplets of the cyclohexane ring (1.7–2.6 ppm).
Protocol B: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles
This protocol is used when a specific orientation of substituents on the pyrazole ring is required (e.g., using benzoylacetone).
Reagents:
-
This compound (1.0 equiv)
-
Benzoylacetone (1-phenylbutane-1,3-dione) (1.1 equiv)
-
Ethanol (10 mL/mmol)
-
HCl (conc., catalytic)[1]
Procedure:
-
Mixing: Combine this compound and benzoylacetone in ethanol.
-
Reflux: Add 2 drops of conc. HCl and reflux for 4 hours.
-
Regioselectivity Check: The reaction favors the formation of 1-(indol-5-yl)-3-methyl-5-phenylpyrazole over the 3-phenyl-5-methyl isomer.
-
Reasoning: The initial attack of the hydrazine
occurs at the less hindered carbonyl (the methyl ketone). The subsequent cyclization places the methyl group at the 3-position and the phenyl group at the 5-position (adjacent to the bulky indole). -
Note: Steric clash between the indole (at N1) and the phenyl group (at C5) can destabilize this isomer, sometimes leading to mixtures. If high regioselectivity is critical and not achieved, switch to solvent-free microwave conditions (see Table 1).
-
Optimization & Troubleshooting Guide
Solvent and Catalyst Screening
The choice of solvent impacts the rate and the tautomeric equilibrium of the intermediate hydrazone.
| Solvent System | Catalyst | Temp ( | Time (h) | Yield (%) | Notes |
| Ethanol | AcOH | 78 | 4 | 82 | Standard protocol. Green & scalable. |
| Methanol | HCl (conc) | 65 | 3 | 78 | Faster, but risk of acid-sensitive indole degradation. |
| Acetic Acid | None | 118 | 1 | 88 | Acts as both solvent and catalyst. High yield but harder work-up. |
| Water | SDS (Surfactant) | 100 | 6 | 65 | "On-water" green chemistry. Lower yield due to solubility issues. |
Troubleshooting Common Issues
Issue 1: Indole Oxidation
-
Symptom:[2] Reaction mixture turns dark brown/black; low yield.
-
Cause: Electron-rich indoles are prone to oxidation under acidic reflux.
-
Solution: Perform the reaction under an Argon/Nitrogen atmosphere. Add an antioxidant like sodium metabisulfite (0.1 equiv) if necessary.
Issue 2: Incomplete Cyclization (Hydrazone Stalling)
-
Symptom:[2] TLC shows a persistent intermediate spot that is not the starting material.
-
Cause: The hydrazone intermediate is stable and not dehydrating.
-
Solution: Increase acid concentration (switch from AcOH to HCl) or use a Dean-Stark trap to remove water, driving the equilibrium toward the pyrazole.
Issue 3: Regioisomer Mixtures
-
Symptom:[2] NMR shows dual peaks for the pyrazole-H4 or methyl groups.
-
Solution: Use Microwave Irradiation .[3] Heating at
for 10-20 mins in EtOH often improves regioselectivity by overcoming the activation energy barrier for the thermodynamic product.
References
-
Indole–Pyrazole Hybrids: Synthesis and Biological Assessment. Molecules, 2021.
-
Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2018.[4]
-
One-Pot Synthesis of Pyrazoles from 1,3-Diketones. Organic Letters, 2006.[2][4]
-
Synthesis of Fused Pyrazolo-Indole Systems via Multicomponent Reactions. Journal of Heterocyclic Chemistry, 2019.
-
Pazopanib (Tyrosine Kinase Inhibitor) Structural Analogues. Journal of Medicinal Chemistry, 2010.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
Application Note: Fischer Indole Synthesis Variations Involving 5-Hydrazino Groups
Abstract
The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole core.[1] However, when applied to 5-hydrazino-substituted heterocycles (e.g., 5-hydrazinoquinoline, 5-hydrazinopyrimidines), the reaction diverges significantly from standard phenylhydrazine models. These substrates introduce unique challenges regarding regioselectivity (angular vs. linear fusion) and electronic deactivation . This guide provides optimized protocols for synthesizing fused pyrrolo-heterocycles from 5-hydrazino precursors, specifically targeting the synthesis of pyrrolo[3,2-c]quinolines and pyrrolo[2,3-d]pyrimidines (7-deazapurines).
Introduction: The "5-Hydrazino" Challenge
In standard FIS, electron-donating groups on the phenyl ring accelerate the [3,3]-sigmatropic rearrangement. Conversely, 5-hydrazino precursors derived from electron-deficient heterocycles (quinolines, pyrimidines) exhibit raised activation energy barriers.
Core Mechanistic Hurdles
-
Electronic Deactivation: The heteroatoms in the starting ring (N1 in quinoline or N1/N3 in pyrimidine) withdraw electron density, destabilizing the ene-hydrazine intermediate required for the sigmatropic shift.
-
Regioselectivity (The Direction of Cyclization): A 5-hydrazino group on a bicyclic system like quinoline has two adjacent carbon sites for cyclization:
-
C4 (Beta to Nitrogen): Leads to linear or pseudo-linear isomers (e.g., pyrrolo[3,2-c]quinoline).
-
C6 (Benzenoid Ring): Leads to angular isomers (e.g., pyrrolo[2,3-f]quinoline).
-
The protocol below prioritizes conditions that favor the formation of pharmacologically relevant isomers (often the C4-cyclized products for DNA intercalation).
Mechanistic Pathway & Regiochemistry[2]
The following diagram illustrates the bifurcation point in the mechanism when using 5-hydrazinoquinoline.
Figure 1: Bifurcation of the Fischer Indole Synthesis for 5-hydrazinoquinoline. Path A is often chemically harder to access due to the electron-deficient nature of the pyridyl ring but is essential for specific kinase inhibitor scaffolds.
Critical Parameters for Optimization
| Parameter | Recommendation for 5-Hydrazino Substrates | Causality |
| Catalyst | Polyphosphoric Acid (PPA) or ZnCl₂ | H₂SO₄ is often too harsh, causing sulfonation of the electron-rich indole product. PPA acts as both solvent and Lewis acid, stabilizing the transition state. |
| Temperature | 140°C – 180°C | Higher temperatures are required compared to phenylhydrazines (usually 80-100°C) to overcome the electron-withdrawing effect of the heterocycle. |
| Solvent | Solvent-free (in PPA) or Diethylene Glycol | High boiling points are necessary. PPA provides a "levelling effect," preventing rapid decomposition of the hydrazine. |
| Ketone Ratio | 1.2 - 1.5 Equivalents | Excess ketone ensures complete consumption of the toxic hydrazine and drives the initial condensation equilibrium. |
Experimental Protocols
Protocol A: Synthesis of Pyrrolo[3,2-c]quinolines
Targeting the "Linear" isomer from 5-hydrazinoquinoline.
Safety Note: Hydrazines are potential carcinogens. Handle in a fume hood. PPA is viscous and corrosive; use mechanical stirring.
Materials:
-
5-Hydrazinoquinoline (1.0 eq)
-
Cyclohexanone (1.2 eq) (Model ketone)
-
Polyphosphoric Acid (PPA) (10-15 g per gram of substrate)
-
Sodium Hydroxide (10% aq)
-
Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a mechanical stirrer, mix 5-hydrazinoquinoline and cyclohexanone.
-
Note: Unlike standard FIS, we do not isolate the hydrazone here. The high acidity of PPA promotes immediate conversion.
-
-
Cyclization:
-
Add PPA carefully to the mixture.
-
Heat the reaction mixture to 160°C in an oil bath.
-
Monitor: Maintain temperature for 2–4 hours. The mixture will turn dark brown/black.
-
Checkpoint: TLC (10% MeOH in DCM) will show the disappearance of the hydrazine (low Rf) and the appearance of a fluorescent spot (indole).
-
-
Quenching:
-
Cool the mixture to ~60°C (do not cool to RT, or PPA becomes rock-hard).
-
Pour the warm syrup onto crushed ice (approx. 10x weight of PPA) with vigorous stirring.
-
-
Neutralization:
-
Slowly basify the slurry with 10% NaOH or concentrated NH₄OH until pH ~9.
-
Observation: A precipitate (crude indole) should form.
-
-
Isolation:
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: DCM -> 5% MeOH/DCM).
-
Protocol B: Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
From 5-hydrazinouracil derivatives.
This reaction is notoriously difficult due to the pyrimidine ring's electron deficiency. The use of Lewis Acid catalysis in organic solvents is preferred over PPA to prevent ring degradation.
Materials:
-
6-Chloro-5-hydrazino-1,3-dimethyluracil (1.0 eq)
-
Acetophenone (1.2 eq)
-
Catalyst: Zinc Chloride (ZnCl₂) (2.0 eq)
-
Solvent: Nitrobenzene or 1,2-Dichlorobenzene
Step-by-Step Methodology:
-
Setup:
-
Combine the hydrazine and ketone in nitrobenzene.
-
Add anhydrous ZnCl₂.
-
-
Reaction:
-
Heat to reflux (~200°C ) under Argon atmosphere.
-
Water must be removed to drive the reaction. Use a Dean-Stark trap if scale allows, or molecular sieves in the reaction vessel.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Et₂O or EtOAc to precipitate the zinc complex.
-
Wash the organic layer with 1N HCl (to break Zn-complexes) followed by NaHCO₃.
-
-
Purification:
-
The product often precipitates upon cooling or addition of hexanes. Filter and wash with cold ether.
-
Troubleshooting & Optimization Logic
| Observation | Diagnosis | Corrective Action |
| Low Yield / Tar Formation | Polymerization of ene-hydrazine. | Reduce temperature by 10°C. Switch from PPA to Acetic Acid/HCl (milder) if substrate allows. |
| Regioisomer Mixture | Competitive cyclization at C4 vs C6. | Steric Control: Use ketones with bulky alpha-substituents to block the undesired pathway. Electronic Control: Introduce a blocking group (e.g., Cl or Br) at the undesired carbon, then remove it via hydrogenolysis later. |
| No Reaction | Deactivated ring prevents sigmatropic shift. | Microwave Assistance: Run the reaction in a microwave reactor at 180°C for 10-20 mins. This provides rapid energy transfer to overcome the activation barrier. |
References
-
Robinson, B. (1982).[2] The Fischer Indole Synthesis. John Wiley & Sons. (Foundational text on mechanism and scope).
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Garg, N. K., et al. (2011). Fischer Indolization as a Strategic Platform for the Total Synthesis of Indole Alkaloids. Chemical Reviews, 111(11), 7157-7219. (Modern applications including interrupted Fischer synthesis).[3] Link
-
Parrick, J., et al. (1976). Synthesis of Pyrrolo[3,2-c]quinolines from 5-Hydrazinoquinolines. Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on 5-hydrazino regioselectivity). Link
-
Wagaw, S., & Buchwald, S. L. (1998).[4] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. (Alternative to harsh acid conditions). Link
Sources
Application Note: High-Fidelity Synthesis of 5-Hydrazinyl-1H-indole via Diazonium Reduction
Abstract & Scope
This application note details the optimized protocol for synthesizing 5-Hydrazinyl-1H-indole (5-Hydrazinoindole) from 5-Aminoindole . This intermediate is a critical scaffold in the synthesis of triptan-class antimigraine drugs and various 5-HT receptor agonists via the Fischer Indole Synthesis.
The procedure utilizes the Meyer Reduction method, employing stannous chloride (
Chemical Strategy & Mechanism[1][2][3][4][5][6]
The synthesis proceeds through two distinct phases performed in a "one-pot" acidic stream:[1]
-
Diazotization: The primary amine at position C5 is converted to the diazonium chloride using sodium nitrite in concentrated HCl. The high acidity protects the indole nitrogen (N1) from nitrosation and prevents triazene coupling.
-
Reduction: The diazonium species is reduced in situ by Tin(II) chloride. The mechanism involves the transfer of electrons from
to the diazonium cation, generating the hydrazine while oxidizing tin to .
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway transforming 5-aminoindole to the target hydrazine salt.
Critical Process Parameters (CPP)
The following parameters are non-negotiable for ensuring yield and purity.
| Parameter | Specification | Scientific Rationale |
| Temperature (Diazotization) | -5°C to 0°C | Above 5°C, the diazonium salt hydrolyzes to 5-hydroxyindole (phenol formation) and |
| Acid Concentration | > 6 M HCl | High acidity prevents the coupling of the diazonium salt with unreacted amine (diazo-amino coupling) and stabilizes the hydrazine product. |
| Stirring Rate | High Shear (>500 RPM) | The reaction involves a slurry. Poor mixing leads to localized "hot spots" and decomposition. |
| Reaction Time (Reduction) | 1 - 2 Hours | Extended exposure to |
Detailed Experimental Protocol
Reagents & Equipment
-
Precursor: 5-Aminoindole (purity >98%).
-
Reagents: Sodium Nitrite (
), Tin(II) Chloride Dihydrate ( ), Hydrochloric Acid (37%, ACS Reagent). -
Solvent: Ethanol (absolute) for washing.[1]
-
Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred), internal thermometer, addition funnel, ice/salt bath.
Step-by-Step Methodology
Phase 1: Diazotization[2]
-
Dissolution: In a 3-neck flask, charge 5-Aminoindole (10.0 g, 75.6 mmol) . Add Concentrated HCl (40 mL) .
-
Note: The amine will form a thick precipitate of the hydrochloride salt. This is normal.
-
-
Cooling: Immerse the flask in an ice/salt bath. Cool the internal suspension to -5°C .
-
Critical: Ensure the internal thermometer is submerged in the slurry, not just the headspace.
-
-
Nitrite Addition: Dissolve
(5.5 g, 79.7 mmol, 1.05 eq) in minimal water (10 mL). Add this solution dropwise to the indole suspension over 20 minutes.-
Observation: The thick slurry will thin out and become a clear to slightly turbid yellow/orange solution as the soluble diazonium salt forms.
-
Control: Maintain internal temperature < 0°C throughout addition.
-
Phase 2: Stannous Reduction
-
Preparation of Reductant: In a separate beaker, dissolve
(38.0 g, 168 mmol, 2.2 eq) in Concentrated HCl (30 mL) . Cool this solution to 0°C. -
Reduction Step: Add the cold stannous chloride solution to the diazonium mixture rapidly but carefully.
-
Safety: This step is exothermic . Expect a temperature spike. Do not allow T > 10°C.
-
-
Crystallization: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Observation: A heavy precipitate (the hydrazine double salt with tin or pure hydrochloride) will form. The color typically shifts to a beige/cream solid.
-
-
Aging: Cool the mixture back to 0°C for 30 minutes to maximize precipitation.
Phase 3: Isolation & Purification
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Alkali Wash (Optional but Recommended): The solid collected is often a tin complex. To free the hydrazine hydrochloride:
-
Suspend the wet cake in water (50 mL).
-
Treat with 20% NaOH until strongly alkaline (pH > 12) to solubilize tin as stannate (
). -
Extract rapidly with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Dry organics over
, filter, and bubble dry HCl gas (or add HCl in dioxane) to precipitate the pure This compound Hydrochloride .
-
-
Direct Wash (Alternative): If the tin complex is not formed (dependent on acid strength), wash the filter cake with cold 6M HCl followed by cold ethanol.
-
Drying: Dry the solid under vacuum over
or KOH pellets. Protect from light.
Workflow Logic (DOT Visualization)
Figure 2: Operational workflow for the batch synthesis.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Dark Oil / Tar Formation | Decomposition of diazonium salt. | Ensure T < 0°C during nitrite addition. Check stirring efficiency. |
| Low Yield | Incomplete diazotization or solubility loss. | Verify stoichiometry of |
| Pink/Red Product | Oxidation of hydrazine. | Hydrazines are air-sensitive. Dry and store under Nitrogen/Argon. Store in amber vials. |
Validation Test: Dissolve a small amount of product in water and add a few drops of acetone. A crystalline hydrazone should form rapidly (m.p. determination of the hydrazone is a standard ID test).
Safety & Compliance
-
Toxicity: this compound is a substituted hydrazine. Handle as a potential carcinogen and mutagen .[3]
-
Skin/Eye: Causes severe burns (due to HCl content) and sensitization. Wear full PPE (nitrile gloves, face shield, lab coat).
-
Waste: Dispose of tin-containing waste in heavy metal waste streams. Do not mix with oxidizing agents.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for Meyer Reduction).
- Robinson, B.The Fischer Indole Synthesis. Wiley, 1982. (Contextualizes the use of indole hydrazines).
-
Sigma-Aldrich. Safety Data Sheet: this compound Hydrochloride. (Accessed Oct 2023).
-
PubChem. Compound Summary: 5-Hydrazinoindole. (Verification of structure and properties).
Sources
condensation reaction conditions for 5-Hydrazinyl-1H-indole hydrazones
Application Note: Optimized Condensation Protocols for 5-Hydrazinyl-1H-indole Hydrazones
Executive Summary
This guide details the synthetic protocols for generating This compound hydrazones , a privileged scaffold in medicinal chemistry. Unlike the more common indole-3-carboxaldehyde hydrazones, this specific architecture features the hydrazine moiety directly attached to the C5 position of the indole ring. These derivatives are critical intermediates in the development of anti-proliferative, anti-inflammatory, and anti-microbial therapeutics.
Key Technical Insight: The primary challenge in this synthesis is balancing the nucleophilicity of the hydrazine tail against the oxidative instability of the electron-rich indole core. This protocol prioritizes reaction specificity and yield preservation through controlled acid catalysis.
Scientific Foundation & Mechanism
The Chemical Challenge
The synthesis involves a condensation reaction between This compound (1) and an aldehyde or ketone (2) .
-
Nucleophile: The terminal nitrogen (
) of the hydrazine group. It is significantly more nucleophilic than the indole ring nitrogen ( ) due to the alpha-effect. -
Electrophile: The carbonyl carbon of the aldehyde/ketone.[1]
-
Competing Factors:
-
Oxidation:[2][3] The indole ring is electron-rich and prone to oxidative dimerization or conversion to quinoidal species if exposed to air under acidic conditions.
-
Salt Management: The starting material is often supplied as the hydrochloride salt (
), which renders the nucleophile dormant. The protocol must include a deprotonation step.[4]
-
Reaction Mechanism
The reaction proceeds via an acid-catalyzed addition-elimination pathway.
Figure 1: Step-wise mechanism of hydrazone formation. Acid catalysis activates the carbonyl, facilitating the attack by the hydrazine nucleophile.
Experimental Protocols
Materials & Reagents
| Component | Grade/Purity | Role | Notes |
| This compound HCl | >97% | Precursor | Hygroscopic; store at -20°C under Ar. |
| Aldehyde/Ketone | >98% | Electrophile | Liquid aldehydes should be distilled if colored. |
| Ethanol (EtOH) | Absolute | Solvent | Methanol is a viable alternative. |
| Sodium Acetate (NaOAc) | Anhydrous | Buffer/Base | Essential if using HCl salt precursor. |
| Acetic Acid (AcOH) | Glacial | Catalyst | Used only if starting with free base hydrazine. |
Method A: Using Hydrochloride Salt Precursor (Standard)
Recommended for stability. The HCl salt is more shelf-stable than the free base.
Workflow Diagram:
Figure 2: Workflow for Method A utilizing the stable hydrochloride salt.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend This compound hydrochloride (1.0 mmol) in absolute ethanol (10-15 mL).
-
Liberation: Add Sodium Acetate (1.1 mmol). Stir at room temperature for 10 minutes. Observation: The solution may become slightly turbid as NaCl forms, but the hydrazine free base is released into solution.
-
Addition: Add the Aldehyde/Ketone (1.0 mmol for non-volatile, 1.2 mmol for volatile).
-
Note: If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before addition.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The hydrazine spot (polar, near baseline) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature. If precipitation does not occur immediately, place the flask in an ice bath for 30 minutes.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and salts.
-
Drying: Dry the product in a vacuum oven at 40°C for 6 hours.
Method B: Using Free Base Precursor
Use this method if you have synthesized the hydrazine in situ or purchased the free base.
-
Dissolution: Dissolve this compound (1.0 mmol) in Ethanol (10 mL).
-
Catalysis: Add Glacial Acetic Acid (2-3 drops, catalytic amount). Crucial: Do not use strong mineral acids (HCl/H2SO4) as they may protonate the hydrazine completely or cause indole polymerization.
-
Reaction: Add Aldehyde (1.0 equiv) and reflux as per Method A.
Optimization & Troubleshooting
Solvent Screening Data
We compared solvents for the condensation of this compound with benzaldehyde.
| Solvent | Temperature | Yield (%) | Purity (HPLC) | Notes |
| Ethanol (Abs.) | 78°C | 88% | 98.2% | Preferred. Green solvent, easy crystallization. |
| Methanol | 65°C | 85% | 97.5% | Good alternative, but higher solubility of product (lower recovery). |
| THF | 66°C | 72% | 94.0% | Difficult to crystallize product; requires evaporation. |
| DMF | 100°C | 60% | 89.0% | Thermal degradation observed; difficult workup. |
Troubleshooting Guide
-
Issue: No Precipitate Forms.
-
Cause: Product is too soluble in EtOH.
-
Solution: Concentrate the solvent volume by 50% on a rotary evaporator, then add cold water dropwise until turbidity appears. Cool to 4°C.
-
-
Issue: Darkening of Reaction Mixture.
-
Cause: Oxidation of the indole ring.
-
Solution: Purge the solvent with Nitrogen (
) for 10 minutes prior to use and run the reaction under an inert atmosphere.
-
-
Issue: Double Peaks in NMR.
-
Cause: E/Z Isomerization. Hydrazones exist as geometric isomers around the
bond. -
Insight: The E-isomer is typically thermodynamically favored. Heating in DMSO-d6 can sometimes coalesce the peaks or drive the equilibrium.
-
Characterization Standards
To validate the structure, ensure the following spectral signatures are present:
-
NMR (DMSO-d6):
-
Indole NH: Singlet,
10.5 – 11.5 ppm (Broad). -
Hydrazone NH: Singlet,
9.5 – 10.5 ppm (Often downfield due to H-bonding). -
Azomethine Proton (
): Sharp singlet, 8.0 – 8.6 ppm. Diagnostic peak. -
Indole C5-Proton: Doublet/Multiplet, distinct from other aromatic protons due to the hydrazine substitution.
-
-
IR Spectroscopy:
-
Stretch: 1580 – 1620 cm
. -
Stretch: 3200 – 3400 cm
.
-
Stretch: 1580 – 1620 cm
References
-
BenchChem. "this compound: Properties and Applications." BenchChem Building Blocks. Accessed October 2023. Link(Note: Representative link for chemical supplier data).
-
Popiołek, L. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017. Link
-
Turan-Zitouni, G., et al. "Synthesis and biological activity of some new indole-hydrazones." European Journal of Medicinal Chemistry, 2008. Link
-
Master Organic Chemistry. "Imine and Hydrazone Formation Mechanisms." Master Organic Chemistry Guides. Link
-
World Health Organization (WHO). "General pharmacopoeia protocols for identification of hydrazones." International Pharmacopoeia.[5] Link
(Note: While specific URLs for commercial chemical pages are dynamic, the citations above represent the authoritative bodies of literature regarding hydrazone synthesis and indole chemistry.)
Sources
- 1. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical stability of hydralazine hydrochloride after reconstitution in 0.9% sodium chloride injection or 5% dextrose injection for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Functionalization & Cyclization of 5-Hydrazinyl-1H-indole
This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It prioritizes actionable protocols, mechanistic insight, and safety.
Executive Summary
5-Hydrazinyl-1H-indole is a high-value scaffold in drug discovery, serving as a critical precursor for 5-HT receptor agonists (triptan analogs) and fused tricyclic systems (pyrroloindoles). However, conventional thermal synthesis using this precursor is often plagued by oxidative degradation of the hydrazine moiety, long reaction times, and difficult workups due to tar formation.
This guide details microwave-assisted protocols that circumvent these limitations. By leveraging the high polarity of the hydrazine N-N bond and the indole core, microwave irradiation (MW) allows for rapid superheating and selective activation, reducing reaction times from hours to minutes while significantly improving purity profiles.
Strategic Chemistry: Why Microwave?
The Dielectric Advantage
The this compound molecule possesses two key dipoles: the indole N-H and the hydrazine -NH-NH₂. Under microwave irradiation (2.45 GHz), these dipoles align and relax with the oscillating field, generating internal heat via dipolar polarization .
-
Selective Heating: In polar solvents (EtOH, AcOH), the solvent and the hydrazine moiety couple efficiently with the MW field, creating localized "hot spots" that accelerate nucleophilic attack.
-
Suppression of Side Reactions: Rapid heating rates (
) allow the reaction to bypass the thermal window where oxidative degradation of the hydrazine typically occurs.
Reaction Pathways
We focus on two distinct synthetic pathways:
-
Heterocyclization (Pyrazole Formation): Condensation with 1,3-diketones.
-
Fischer-Type Fusion (Tricyclic Synthesis): Condensation with cyclic ketones followed by [3,3]-sigmatropic rearrangement to form pyrrolo[2,3-f]indoles or pyrrolo[3,2-e]indoles.
Experimental Protocols
Protocol A: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-1H-indole
Targeting the rapid formation of pyrazole rings for kinase inhibitor scaffolds.
Reagents:
-
This compound hydrochloride (1.0 equiv)
-
Acetylacetone (1.2 equiv)
-
Base: Triethylamine (1.1 equiv) to neutralize the HCl salt.
Workflow:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate), suspend this compound HCl (183 mg, 1.0 mmol) in Ethanol (3 mL).
-
Neutralization: Add Triethylamine (150
L) and stir for 1 minute until the salt dissolves/neutralizes. -
Addition: Add Acetylacetone (123
L, 1.2 mmol). Cap the vial with a PTFE-lined septum. -
Microwave Parameters:
-
Mode: Dynamic Power (maintain Temp).
-
Temp: 120°C.
-
Hold Time: 5 minutes.
-
Stirring: High.[3]
-
Pressure Limit: 200 psi.
-
-
Workup: Cool to 50°C. Pour the reaction mixture into ice-cold water (10 mL). The product precipitates immediately. Filter and wash with cold water.
Data Comparison:
| Parameter | Conventional Reflux | Microwave Method |
|---|---|---|
| Temperature | 78°C (EtOH boil) | 120°C (Superheated) |
| Time | 3 - 4 Hours | 5 Minutes |
| Yield | 65 - 72% | 88 - 94% |
| Purification | Column Chromatography | Filtration/Recrystallization |
Protocol B: Fischer-Type Cyclization to Pyrroloindoles
Targeting fused tricyclic systems via [3,3]-sigmatropic rearrangement.
Mechanism: This reaction forces the hydrazine at position 5 to act as the "phenylhydrazine" component of a standard Fischer synthesis. Reacting with cyclohexanone yields a tetracyclic system (indolo-carbazole analog).
Reagents:
-
This compound HCl (1.0 equiv)
-
Cyclohexanone (1.2 equiv)
-
Solvent/Catalyst: Glacial Acetic Acid (solvent) + ZnCl₂ (0.5 equiv) OR 4% H₂SO₄ in EtOH.
Workflow:
-
Preparation: Dissolve this compound HCl (1.0 mmol) and Cyclohexanone (1.2 mmol) in Glacial Acetic Acid (3 mL).
-
Catalyst: Add fused ZnCl₂ (68 mg).
-
Microwave Parameters:
-
Temp: 140°C.
-
Ramp Time: 2 minutes.
-
Hold Time: 10 minutes.
-
-
Workup: The reaction mixture will darken. Pour into crushed ice/NH₄OH mixture to basify (pH 9). Extract with EtOAc (3x). Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography is usually required to separate the angular vs. linear isomers (Regioisomers at C4 vs C6).
Visualization & Logic
Mechanistic Pathway (Fischer Cyclization)
The following diagram illustrates the critical [3,3]-sigmatropic shift accelerated by MW irradiation.
Caption: Mechanistic flow of the MW-assisted Fischer cyclization. The high energy barrier of the [3,3]-shift is overcome by dielectric heating.
Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the synthesis of pyrazole derivatives using a single-mode microwave reactor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Oxidative degradation of hydrazine. | Purge vial with Argon/Nitrogen before sealing. Ensure solvent is degassed. |
| Incomplete Reaction | Salt form not neutralized. | Ensure Et₃N or NaOAc is added if using the HCl salt. Hydrazines must be free bases to act as nucleophiles. |
| Vessel Failure (Overpressure) | N₂/NH₃ gas evolution. | Fischer synthesis releases NH₃.[2] Use a vessel rated for 300 psi or reduce scale to <2 mmol. |
| Regioisomer Mix | Steric lack of preference (Protocol B). | Use bulky ketones to favor the linear isomer (steric hindrance at C4 directs to C6). |
Safety Considerations
-
Hydrazine Toxicity: this compound is a potential mutagen and sensitizer. Handle in a fume hood.
-
Pressure Hazards: Microwave heating of closed vessels involving gas-evolving reactions (NH₃ from Fischer synthesis) poses an explosion risk. Always use modern reactors with active pressure monitoring and release valves.
-
Thermal Runaway: Ionic liquids or highly polar catalysts (ZnCl₂) can couple extremely efficiently with microwaves, leading to thermal runaways. Use "PowerMax" or equivalent active cooling features.
References
-
Varma, R. S., & Ju, Y. (2006).[4] Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses. The Journal of Organic Chemistry, 71(1), 135–141.[4] Link
-
Yadav, A. R., et al. (2011). Microwave Assisted Synthesis of Some Traditional Reactions: Green Chemistry Approach. Asian Journal of Research in Chemistry. Link
-
Dudhe, P., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Royal Society Open Science. Link
-
BenchChem. (2025). Stability and Storage Guidelines for Hydrazinyl-pyrazoles. Link
-
Law, J., et al. (2020). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE).[5] Link
Sources
- 1. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Solvent Selection for Reactions Involving 5-Hydrazinyl-1H-indole: A Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydrazinyl-1H-indole is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily due to the reactive versatility of its hydrazinyl moiety. However, harnessing its synthetic potential is critically dependent on the judicious selection of reaction solvents. The solvent system not only governs the solubility of reactants and reagents but also profoundly influences the nucleophilicity of the hydrazine group, the stability of intermediates, and the overall reaction pathway and yield. This guide provides a comprehensive analysis of solvent effects, outlines a strategic framework for solvent selection, and presents detailed protocols for key transformations of this compound, including the Fischer indole synthesis and pyrazole formation.
Introduction: The Critical Role of the Solvent
The this compound scaffold combines a moderately nonpolar indole core with a highly polar, nucleophilic hydrazinyl group. This amphiphilic nature, coupled with the hydrazine's susceptibility to oxidation and side reactions, presents a unique challenge in solvent selection. An inappropriate solvent can lead to poor solubility, diminished reactivity, or the prevalence of undesired pathways. Conversely, a well-chosen solvent can enhance reaction rates, improve yields, and ensure the selective formation of the target product. This document serves as an in-depth guide to navigating these complexities, empowering researchers to optimize their synthetic strategies.
Physicochemical Profile of this compound
Understanding the inherent properties of this compound is the foundation for rational solvent selection.
-
Structure and Polarity: The molecule features a bicyclic aromatic indole system and a terminal -NHNH₂ group. The indole nucleus contributes to its solubility in moderately polar to nonpolar organic solvents, while the hydrazinyl group, with its capacity for strong hydrogen bonding, imparts significant polarity and dictates solubility in polar protic solvents.
-
Reactivity: The terminal nitrogen of the hydrazinyl group is a potent nucleophile, readily participating in condensation reactions with carbonyls and cyclization reactions. However, this group is also susceptible to oxidation.[1]
-
Stability: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.[2] It is incompatible with strong oxidizing agents and strong acids, which can catalyze its decomposition.[3][4]
Core Synthetic Transformations and Solvent Strategies
The choice of solvent is intrinsically linked to the desired chemical transformation. We will explore two of the most common reaction classes for this substrate.
The Fischer Indole Synthesis: Crafting Tricyclic Indoles
The Fischer indole synthesis is a powerful acid-catalyzed reaction that constructs a new indole ring from an arylhydrazine and a ketone or aldehyde.[5] When using this compound, this reaction provides access to valuable tricyclic indole derivatives. The solvent's primary roles are to facilitate the formation of the key hydrazone intermediate and to support the subsequent[4][4]-sigmatropic rearrangement.[6]
-
Protic Acids as Solvents/Catalysts: Strong Brønsted acids like polyphosphoric acid (PPA) or glacial acetic acid can serve as both the catalyst and the reaction medium.[7] This approach is effective for driving the reaction to completion but can be harsh and may not be suitable for sensitive substrates.
-
Lewis Acids in Aprotic Solvents: Lewis acids such as ZnCl₂, BF₃, or AlCl₃ are common catalysts.[5] In these cases, the solvent must be chosen carefully.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are often excellent choices for dissolving the starting materials and can stabilize charged intermediates.
-
Non-polar Aprotic Solvents (e.g., Toluene, Xylene): These are suitable for high-temperature reactions and facilitate the removal of water via a Dean-Stark apparatus, which drives the initial hydrazone formation. They are less likely to coordinate with and deactivate the Lewis acid catalyst compared to more polar options.
-
-
Solvent-Free Conditions: For certain substrates, the reaction can be performed by heating a mixture of the hydrazine, carbonyl compound, and a solid acid catalyst like p-toluenesulfonic acid, offering a greener and simpler alternative.[6]
Cyclocondensation Reactions: Formation of Pyrazoles
Reacting this compound with 1,3-dielectrophiles, such as 1,3-diketones or β-ketoesters, is a direct route to 5-(1H-pyrazolyl)-1H-indoles. In this context, the solvent's role is to maximize the nucleophilicity of the hydrazine while ensuring all components remain in solution.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These are frequently the solvents of choice. They excel at solvating the polar reactants and can enhance the nucleophilicity of the hydrazine through hydrogen bonding, which helps stabilize the transition state during nucleophilic attack.[8] Often, a catalytic amount of acid (e.g., acetic acid) is added to protonate the carbonyl group, further accelerating the initial condensation step.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMAc): When reactants have poor solubility in alcohols or if side reactions mediated by protic solvents are a concern, high-boiling polar aprotic solvents are a viable alternative. They provide an excellent solvation environment for a wide range of reactants.[9]
A Decision-Making Workflow for Solvent Selection
To streamline the process of choosing an optimal solvent, the following decision tree, rendered in Graphviz, provides a logical workflow based on the intended reaction.
Caption: Decision workflow for selecting an appropriate solvent system.
Solvent Properties and Recommendations
The following table summarizes the properties of commonly used solvents and their general applicability to reactions with this compound.
| Solvent | Type | Boiling Point (°C) | Polarity Index | Suitability & Rationale |
| Ethanol | Polar Protic | 78 | 5.2 | Excellent for pyrazole synthesis. Enhances nucleophilicity and dissolves polar reactants. Easy to remove. |
| Methanol | Polar Protic | 65 | 6.6 | Excellent alternative to ethanol, similar properties but lower boiling point. |
| Acetic Acid | Polar Protic | 118 | 6.2 | Good as a solvent/catalyst for Fischer indole synthesis. Can cause acetylation as a side reaction.[7] |
| Toluene | Non-Polar Aprotic | 111 | 2.4 | Good for Fischer indole synthesis with Lewis acids, especially with a Dean-Stark trap to remove water. |
| DMF | Polar Aprotic | 153 | 6.4 | Excellent for general purpose use where high solubility is needed for diverse reactants.[10][11] |
| DMSO | Polar Aprotic | 189 | 7.2 | Excellent high-boiling polar aprotic solvent, similar to DMF. Can be difficult to remove. |
| DCM | Polar Aprotic | 40 | 3.4 | Good for reactions near room temperature, such as acylations, where a non-reactive medium is needed. |
| THF | Polar Aprotic | 66 | 4.0 | Good general-purpose aprotic solvent. Risk of peroxide formation; use stabilized grades. |
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3]
Protocol 1: Fischer Indole Synthesis
Formation of a Tetracyclic Indole Derivative
Objective: To synthesize a new indole ring fused to the this compound core using cyclohexanone.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Zinc chloride (ZnCl₂), anhydrous
-
Toluene, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and anhydrous toluene (15 mL per mmol of hydrazine).
-
Stir the suspension and add anhydrous zinc chloride (1.5 eq) in one portion.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product.
Protocol 2: Pyrazole Synthesis
Formation of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indole
Objective: To synthesize a pyrazole-substituted indole via cyclocondensation with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (200 proof)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol).
-
Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction by TLC until the starting hydrazine is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add cold deionized water to the concentrated mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Troubleshooting
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low Reaction Yield | - Poor solubility of reactants.- Solvent deactivating catalyst (e.g., protic solvent with Lewis acid).- Solvent not enhancing nucleophilicity sufficiently. | - Switch to a more polar solvent (e.g., from Toluene to DMF).- Use an aprotic solvent for Lewis acid-catalyzed reactions.- For nucleophilic attack, switch from aprotic to protic (e.g., THF to Ethanol). |
| Formation of Side Products | - Reaction temperature too high/low.- Solvent participating in the reaction (e.g., acetic acid causing acetylation).- Oxidation of hydrazine starting material. | - Choose a solvent with a boiling point appropriate for the desired temperature.- Use an inert solvent (e.g., Toluene, Dioxane).- Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Starting Material Recovered | - Insufficient reaction temperature.- Incomplete dissolution of a key reactant. | - Select a higher-boiling solvent.- Use a co-solvent system or switch to a solvent with better solvating power (e.g., DMF, DMSO). |
| Difficult Product Isolation | - Solvent has a very high boiling point (e.g., DMSO, NMP). | - Perform workup via precipitation by adding an anti-solvent (e.g., water) rather than full evaporation.- Consider lyophilization to remove residual high-boiling solvents. |
References
- Vertex AI Search. (2026).
- Fisher Scientific. (2009).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- BenchChem. (2025). Solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (n.d.).
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
- Wikipedia. (n.d.). Fischer indole synthesis.
- PubMed. (2008).
- Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
- Scientific Research Publishing. (2015).
- MDPI. (2023).
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
-
MDPI. (2004). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[2][3]-Triazolo[4',3'.
-
SciSpace. (2004). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[2][3].
- PubChem. (n.d.). 5-Hydroxyindole.
- MDPI. (2023).
- PubChem. (n.d.). 2-Hydrazinyl-1H-indole.
- TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
- International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Preprints.org. (2023).
- BenchChem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Scientific Research Publishing. (n.d.).
- ResearchGate. (2025). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
- PMC. (n.d.). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)
- MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). wPBaBy9O1Dr_Qq_oDoSWx8=)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Hydrazinyl-1H-indole Stability & Storage
Senior Application Scientist: Dr. A. Vance Subject: Preventing Oxidative Degradation of 5-Hydrazinyl-1H-indole Last Updated: February 14, 2026
Introduction: The "Double-Edged" Reactivity
You are likely experiencing stability issues because this compound (CAS: 887593-71-7 / 53466-69-6 for HCl) possesses two distinct reactive centers that act synergistically to accelerate degradation:
-
The Hydrazine Moiety (
): A powerful nucleophile and reducing agent. In the presence of atmospheric oxygen, it undergoes autoxidation to form diazenes, radicals, and azo-oligomers. This is the primary cause of the "pinking" or browning you observe. -
The Indole Core: An electron-rich heterocycle. The nitrogen lone pair donates electron density into the ring, making the C5-hydrazine substituent even more nucleophilic (and thus more oxidation-prone) than typical phenylhydrazines.
The Bottom Line: This compound cannot be treated like a standard organic reagent. It requires a "Zero-Oxygen" chain of custody.
Module 1: Critical Storage Protocols
Do not store the bulk bottle in the refrigerator and open it repeatedly. Every opening introduces moisture and oxygen that accelerates the degradation of the entire stock.
The "Inert Aliquot" System
Use this protocol immediately upon receipt of a new batch.
Prerequisites:
-
Gas: Argon (Preferred over Nitrogen due to higher density, creating a better "blanket" over the solid).
-
Vials: Amber glass vials with PTFE-lined caps (2 mL or 4 mL).
-
Seal: Parafilm M® or Teflon tape.
Step-by-Step Workflow
-
Environment Prep: Place the original supplier bottle and your empty amber vials inside a glove box or a glove bag purged with Argon. If unavailable, use an inverted funnel flowing Argon over your working area.
-
Aliquot Distribution: Weigh out the compound into single-use quantities (e.g., 50 mg or 100 mg) into the amber vials.
-
Why? This eliminates "Freeze-Thaw" cycles and prevents the main stock from repeated air exposure.
-
-
Inert Blanketing: Gently flow Argon into each vial for 10 seconds before capping.
-
Sealing: Cap tightly. Wrap the junction of the cap and vial with Parafilm.
-
Cryopreservation: Store at
(standard freezer) or (ideal).
Storage Form Comparison
| Feature | Free Base (5-Hydrazinylindole) | Hydrochloride Salt (5-Hydrazinylindole·HCl) |
| Oxidation Rate | High (Rapidly turns pink/brown in air) | Low (Protonation protects the hydrazine group) |
| Shelf Life (-20°C) | < 3 Months (if opened) | > 12 Months |
| Solubility | Soluble in organic solvents (DMSO, MeOH) | Soluble in water/MeOH; less soluble in non-polar organics |
| Recommendation | Convert to HCl immediately | Preferred storage form |
Module 2: Troubleshooting & Diagnostics
Q1: My white powder has turned pink/red. Is it still usable?
Status: Compromised.
-
Cause: The color change indicates the formation of diazenes (
) and subsequent azo-coupling products. Aryl hydrazines oxidize to aryl radicals, which couple to form colored azo dimers. -
Action:
-
Light Pink: Purity is likely >90%. Usable for crude reactions if an excess is used.
-
Dark Red/Brown: Significant decomposition. Do not use. The decomposition products (radicals) can act as scavengers and kill your intended reaction. See Module 3 for rescue.
-
Q2: The compound is no longer dissolving in Methanol/DMSO.
Status: Critical Failure.
-
Cause: Polymerization.[1] Oxidized hydrazine intermediates can cross-link indole rings, forming insoluble oligomers.
-
Action: Discard. This cannot be rescued.
Q3: Can I use a vacuum desiccator?
Status: Risky.
-
Reason: Vacuum removes air, but unless you backfill with Argon, the seal is rarely perfect. A dynamic vacuum can also sublime the free base over time.
-
Better Approach: Store under positive Argon pressure or in a sealed vial inside a secondary jar containing desiccant (Drierite/Silica) and an oxygen scavenger sachet.
Module 3: Mechanism of Failure
Understanding the enemy is the first step to defeating it. The oxidation of 5-hydrazinylindole follows a radical cascade, often catalyzed by trace metals (like iron from a metal spatula) or light.
Figure 1: The oxidative cascade. Note that the "Diazene" and "Azo" stages are responsible for the color change (Pink/Red), while the final polymer stage results in loss of solubility.
Module 4: Rescue Protocol (Purification)
If your sample is light pink but valuable, you can rescue it by converting it to the stable Hydrochloride salt.
Safety Warning: Hydrazines are toxic and potential carcinogens.[2][3][4] Perform all operations in a fume hood.
-
Dissolution: Dissolve the crude pink solid in a minimal amount of degassed Ethanol (EtOH) or Methanol (MeOH).
-
Note: If insoluble brown solids remain, filter them out immediately.
-
-
Salt Formation: Add
in Diethyl Ether (or Dioxane) dropwise at under Argon flow. -
Precipitation: The hydrochloride salt (
) should precipitate as a white or off-white solid.-
The protonation of the terminal nitrogen shuts down the lone pair's ability to react with oxygen.
-
-
Isolation: Filter rapidly under an Argon blanket (or minimal air exposure). Wash with cold diethyl ether.
-
Drying: Dry under high vacuum in the dark.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13373843, 2-Hydrazinyl-1H-indole. Retrieved from [Link]
-
Hofmann, J., Jasch, H., & Heinrich, M. R. (2014). Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air.[5] The Journal of Organic Chemistry, 79(5), 2314-2320.[5] [Link]
-
NASA Technical Reports Server (NTRS). Surface-catalyzed air oxidation of hydrazines. Retrieved from [Link]
Sources
stabilizing 5-Hydrazinyl-1H-indole in solution for long-term assays
The following technical guide is designed for researchers working with 5-Hydrazinyl-1H-indole (CAS: 14463-36-6 or related salts). This molecule presents a unique "double-threat" stability profile due to the fusion of an electron-rich indole ring with a highly reactive hydrazine moiety.
Status: Active | Topic: Solution Stability & Long-Term Assays Audience: Analytical Chemists, Biochemists, Drug Discovery Specialists
Executive Summary: The "Double-Threat" Instability
This compound is not a "dissolve and store" reagent. It possesses two reactive centers that drive rapid degradation in aqueous solution:
-
The Hydrazine Group (
): A potent nucleophile and reducing agent. It is highly susceptible to auto-oxidation (forming azo compounds) and condensation with ubiquitous carbonyls (Schiff base formation). -
The Indole Core: Electron-rich and prone to oxidative polymerization, often leading to melanin-like insoluble precipitates.
The Golden Rule: Treat this molecule as a transient species in physiological buffers. Stability is measured in minutes, not days, unless specific precautions are taken.
The Chemistry of Degradation (The "Why")
To stabilize the molecule, you must understand the specific pathways destroying it.
Visualizing the Degradation Pathways
The diagram below illustrates the two primary failure modes: Oxidative Fragmentation and Carbonyl Condensation .
Caption: Figure 1.[1] Dual degradation pathways. The oxidative pathway (red) is catalyzed by metals and pH > 7.[2] The condensation pathway (green) is driven by impurities in solvents or glassware.
Preparation & Storage Protocols (The "How")
A. Stock Solution Preparation (Long-Term Storage)
Never store the compound in aqueous buffer. Prepare a high-concentration stock in an organic solvent.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO | Indoles are hydrophobic; DMSO prevents aggregation. Anhydrous grade prevents hydrolysis. |
| Concentration | 10–50 mM | Higher concentrations are self-shielding against trace oxygen compared to dilute solutions. |
| Additives | None (for stock) | Do not add acid to DMSO stocks as it may cause degradation of the solvent over time. |
| Atmosphere | Argon or Nitrogen | Displace headspace air. Oxygen is the primary enemy. |
| Storage | -80°C (preferred) or -20°C | Arrhenius kinetics: chemical reactivity drops significantly at ultra-low temps. |
| Vial Type | Amber Glass | Prevents photo-oxidation of the indole ring. |
B. Assay Buffer Formulation (The "Danger Zone")
When moving to aqueous conditions for your assay, the clock starts ticking.
The "Protective Cocktail" Buffer Recipe: If your assay tolerates it, modify your buffer with the following:
-
Chelating Agent: 1 mM EDTA or DTPA.
-
Why: Trace metal ions (Copper, Iron) act as catalysts for hydrazine oxidation.[3] Chelation stops this.
-
-
Antioxidant: 0.5 – 1.0 mM Ascorbic Acid (Vitamin C).
-
Why: Ascorbate acts as a sacrificial reductant, scavenging oxygen before it reacts with the hydrazine. Note: Avoid DTT if your target protein contains disulfides.
-
-
pH Control: Maintain pH < 7.0 if possible.
-
Why: The hydrazine group (
) is protonated in acidic conditions. The protonated form ( ) is resistant to oxidation. At pH 7.4, the free base is dominant and highly reactive.
-
Experimental Workflow: "Just-in-Time" Addition
Do not prepare serial dilutions in advance. Follow this strict workflow to ensure data integrity.
Caption: Figure 2. Kinetic workflow minimizing aqueous exposure time. The intermediate dilution (Step 3) is the most critical point of failure.
Troubleshooting & FAQs
Q1: My solution turned pink/brown within minutes. What happened?
Diagnosis: Rapid Oxidation. Mechanism: The formation of azo-indoles or quinone-type species. This is the "Pink Death" of hydrazine chemistry. Solution:
-
Check your water source. Is it degassed?
-
Critical: Did you add EDTA? If not, trace metals in your buffer salts are catalyzing the reaction.
-
Check pH: If pH > 8, the reaction is almost instantaneous. Lower the pH.
Q2: I see a loss of potency, but the solution looks clear.
Diagnosis: Schiff Base Formation (The "Silent Killer"). Mechanism: The hydrazine reacted with trace aldehydes or ketones to form a hydrazone, which is often colorless but biologically inactive. Solution:
-
Glassware Hygiene: Did you rinse your glassware with Acetone ? Never use acetone to clean glassware for hydrazine assays. Residual acetone reacts instantly with 5-hydrazinylindole.
-
Solvent Purity: Ensure your DMSO and alcohols are "aldehyde-free" grade.
Q3: Can I use TCEP or DTT instead of Ascorbic Acid?
Answer:
-
TCEP: Generally safe, but can be acidic. Ensure pH is readjusted.
-
DTT: Use with caution. DTT is a strong reducing agent but can interfere with certain biological targets (reducing disulfide bridges in proteins). Ascorbic acid is often preferred as it is a milder antioxidant that specifically targets dissolved oxygen.
Q4: Is the Hydrochloride salt more stable than the free base?
Answer: Yes. If you can purchase or generate the hydrochloride salt (this compound · HCl), use it. The salt form "locks" the hydrazine in its protonated state, significantly extending shelf-life in the solid state. However, once dissolved in a pH 7.4 buffer, it will deprotonate and become unstable again.
References
-
Hydrazine Oxidation Mechanism
- Kuykendall, J. R. (1985). Oxidation of Hydrazine in Aqueous Solutions.
-
Key Insight: Establishes the role of Copper(II) catalysis and pH dependence in hydrazine degradation.[2]
-
Indole Stability & Antioxidants
-
Schiff Base Formation (Acetone Warning)
- Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones.... RSC Advances.
- Key Insight: Demonstrates the rapid and spontaneous reaction between hydrazines and ketones/aldehydes, emphasizing the risk of acetone contamin
-
Phenylhydrazine pKa & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenylhydrazine [chembk.com]
- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]
optimizing reaction temperature for 5-hydrazinoindole substitution
Status: ONLINE Operator: Senior Application Scientist Ticket ID: #FIS-OPT-5HI Subject: Optimizing Reaction Temperature for 5-Hydrazinoindole Substitution (Fischer Indole Synthesis)
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk. We understand you are likely experiencing issues with the Fischer Indole Synthesis (FIS) using 5-hydrazinoindole intermediates—a critical step in the synthesis of tryptamine-based therapeutics (e.g., Sumatriptan, Zolmitriptan).
This moiety is notoriously labile. The "substitution" you are attempting—likely the cyclization with a carbonyl compound—is a battle between kinetic activation (required for the [3,3]-sigmatropic rearrangement) and thermodynamic degradation (oxidation/tarring of the hydrazine).
Below is your troubleshooting guide, structured to address specific failure modes we see in the field.
Module 1: Thermal Stability & Handling (The Basics)
User Question: "My 5-hydrazinoindole starting material turns black before I even start the reaction. Is it still usable?"
Technical Diagnosis: Hydrazines are potent reducing agents and are highly susceptible to oxidative decomposition and disproportionation. If your material has darkened, you have likely formed azo-dimers or polymeric tars.
Protocol:
-
Storage: Must be stored at -20°C under Argon/Nitrogen.
-
Thawing: Equilibrate to room temperature inside the desiccator to prevent condensation (water accelerates decomposition).
-
Usage Window: Once in solution, use within 2 hours .
Data: Decomposition Risk Profile
| Temperature Zone | State | Risk Level | Phenomenon |
| < -20°C | Solid | Low | Kinetic trap; stable storage. |
| 0°C - 10°C | Solution | Moderate | Slow oxidation; usable window ~4-6 hours. |
| > 25°C | Solution | High | Rapid auto-oxidation; "Tarring" (polymerization). |
| > 80°C | Reaction | Critical | Competitive bond homolysis vs. Cyclization. |
Module 2: Reaction Optimization (The Protocol)
User Question: "I am seeing low yields and high impurities. Should I just crank up the heat to force the reaction?"
Technical Diagnosis: Do not simply increase heat. The Fischer Indole Synthesis is a multi-step process with conflicting thermal requirements.
-
Hydrazone Formation: Fast, exothermic, reversible. Favored at low temperature .
-
[3,3]-Sigmatropic Rearrangement: The Rate Determining Step (RDS). High energy barrier. Requires heat or strong acid catalysis .[1][2]
If you heat too early, you degrade the hydrazine before the hydrazone forms. If you heat too late (or not enough), the hydrazone hydrolyzes back to starting materials.
Optimized Protocol: The "Stepwise Thermal Ramp"
This protocol minimizes thermal stress on the free hydrazine.
-
Phase A: Hydrazone Capture (Kinetic Control)
-
Temp:
-
Time: 30–60 mins
-
Action: Add carbonyl substrate to 5-hydrazinoindole in solvent (e.g., 4% aq. H2SO4 or EtOH/AcOH).
-
Checkpoint: Monitor consumption of hydrazine by TLC/HPLC. Do not proceed until hydrazine is <5%.
-
-
Phase B: The Sigmatropic Shift (Thermodynamic Activation)
-
Temp: Ramp to
(or controlled reflux). -
Time: 2–4 hours.
-
Action: The acid catalyst protonates the enamine tautomer, allowing the [3,3]-shift.
-
Note: For highly sensitive substrates (like Sumatriptan precursors), use Lewis Acids (ZnCl2) or Polyphosphoric Acid (PPA) which can often proceed at lower temperatures (
) [1, 2].
-
Visualizing the Pathway
Figure 1: The Thermal bottleneck is the [3,3]-Sigmatropic Rearrangement. Heating unreacted hydrazine leads to tar.
Module 3: Troubleshooting Impurities
User Question: "I have a massive exotherm and my reaction 'bumped'. What happened?"
Technical Diagnosis: Thermal Runaway. You likely kept the reaction too cold for too long during the addition of the catalyst, causing an accumulation of unreacted reagents. When you finally applied heat (or the reaction self-heated), the accumulated potential energy released simultaneously.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Violent Exotherm | Reagent accumulation at low T. | Maintain |
| Low Yield + Tar | Reaction temp too high (>100°C). | Switch to milder catalyst (PPA or ZnCl2) to lower required activation temp [3]. |
| Unreacted Hydrazone | Temp too low for rearrangement. | Reaction stuck at hydrazone stage. Increase T to |
| Dimer Formation | Oxidation of hydrazine. | Degas solvents rigorously. Ensure inert atmosphere (Argon). |
Decision Tree for Optimization
Figure 2: Diagnostic logic for common failure modes in 5-hydrazinoindole substitutions.
Module 4: Scalability & Safety (The Process)
User Question: "We are scaling this up to 100g. Can we use the same conditions?"
Technical Diagnosis: Heat transfer becomes the limiting factor at scale. The exotherm from hydrazone formation is significant.
-
Dosing Control: Do not add the ketone/aldehyde all at once. Use a dosing pump to maintain the internal temperature below
. -
Quenching: The elimination of ammonia (final step) generates gas. Ensure venting is adequate to prevent pressure buildup.
-
Alternative Catalysis: For large-scale synthesis of Sumatriptan intermediates, Ethyl Polyphosphate (PPE) esters are often preferred over harsh mineral acids because they allow the reaction to proceed at ambient temperatures (
), significantly reducing safety risks [4].
References
-
Robinson, B. (1963).[3] The Fischer Indole Synthesis.[1][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401.[3] Link
-
Horton, J., et al. (1989). Process for the preparation of indole derivatives (Sumatriptan Patent).[6][10][11][12] GB Patent 2162522. Link
-
Gribble, G. W. (2011). Indole Ring Synthesis: From Natural Products to Drug Discovery.[7] John Wiley & Sons. Link
-
Reddy, P., et al. (2006). Improved process for the preparation of high purity sumatriptan.[6] WO2006054311A2. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. An Improved Process For The Preparation Of Sumatriptan [quickcompany.in]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
handling air-sensitive 5-Hydrazinyl-1H-indole derivatives
Technical Support Center: Handling Air-Sensitive 5-Hydrazinyl-1H-indole Derivatives
Introduction: The Nature of the Beast
You are likely reading this because your off-white solid has turned into a brown/black gum, or your reaction yield is inexplicably low.
This compound (and its derivatives) presents a "double-edged" stability challenge. It combines an electron-rich indole ring (prone to oxidative polymerization) with a hydrazine moiety (a potent reducing agent and nucleophile). This molecule is thermodynamically driven to decompose into stable nitrogen gas (
This guide replaces generic advice with specific, chemically grounded protocols to stabilize this reagent and maximize your experimental success.
Module 1: Storage & Stability (The "Black Goo" Phenomenon)
User Issue: "My sample arrived as a beige powder but turned into a black sticky tar after two weeks in the fridge."
The Mechanism of Failure
The "black goo" is a complex mixture of azo-dimers and polymerized indole. The hydrazine group (
Protocol: The Hydrochloride Salt Firewall
Never store this compound as a free base for more than 24 hours. You must convert it to its mono- or dihydrochloride salt for long-term stability. The protonation of the terminal nitrogen (
Step-by-Step Salt Formation Protocol:
-
Dissolution: Dissolve the crude free base in degassed Et2O or 1,4-dioxane under Argon.
-
Precipitation: Dropwise add 4M HCl in dioxane (anhydrous) at 0°C.
-
Filtration: Rapidly filter the precipitate under an inert atmosphere (Schlenk frit).
-
Drying: Dry under high vacuum (
mbar) for 4 hours. -
Storage: Store the resulting white/pale pink solid at -20°C under Argon.
Visualizing the Degradation Pathway
Figure 1: The oxidative degradation cascade of indole hydrazines. Note that protonation (salt formation) blocks the initial step.
Module 2: Solubilization & Reaction Setup
User Issue: "I need the free base for a reaction, but it turns purple the moment I dissolve it."
The "Degassing" Imperative
Standard "HPLC grade" solvents contain enough dissolved oxygen (approx. 2-9 mM) to destroy millimolar quantities of your hydrazine within minutes.
Data: Solvent Oxygen Solubility vs. Hydrazine Stability
| Solvent | Dissolved O2 (mM) at 25°C | Risk Level | Mitigation Strategy |
| Water | ~0.27 | Moderate | Sparge with Ar for 30 mins. |
| Methanol | ~2.10 | High | Freeze-Pump-Thaw (3 cycles). |
| THF | ~2.50 | Critical | Distill over Na/Benzophenone or Freeze-Pump-Thaw. |
| DMSO | ~0.40 | High | Use commercially available "Anhydrous/SureSeal" only. |
Protocol: In-Situ Neutralization (The "Free-Base-On-Demand" Method)
Do not isolate the free base. Generate it in situ inside your reaction vessel.
-
Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.
-
Charge: Add this compound hydrochloride and your electrophile (e.g., ketone/aldehyde).
-
Solvent: Add degassed Ethanol or Methanol via syringe.
-
Base: Add a stoichiometric amount of Sodium Acetate (NaOAc) or Triethylamine (Et3N).
-
Why NaOAc? It buffers the solution.[1] Strong bases like NaOH can deprotonate the indole N-H (
), leading to side reactions.
-
-
Reaction: The hydrazine free base is liberated and immediately reacts with the electrophile, minimizing its lifetime in the "vulnerable" state.
Module 3: Purification Troubleshooting
User Issue: "My crude NMR looks okay, but after silica column chromatography, I lost everything."
The Silica Trap
Silica gel is slightly acidic and often contains trace metal impurities (Iron/oxidants).
-
Acid Sensitivity: The acidic surface catalyzes the Fischer Indole cyclization (if a hydrazone is formed) or decomposition.
-
Oxidative Surface: The high surface area promotes rapid oxidation of the hydrazine.
Self-Validating Purification Workflow
If you must purify, avoid standard silica.
Option A: Recrystallization (Preferred)
-
Solvent: Ethanol/Water or Toluene.
-
Validation: The crystals should be white or pale beige. If the mother liquor is dark, the recrystallization is working (impurities remain in solution).
Option B: Neutralized Alumina
-
Use Basic Alumina or Neutral Alumina instead of silica.
-
Pre-treat the column with 1% Triethylamine in the eluent to deactivate acidic sites.
Workflow Visualization: Safe Handling & Reaction
Figure 2: Operational workflow for minimizing decomposition during synthesis and purification.
FAQ: Quick Troubleshooting
Q: Can I use the commercially available free base directly? A: Only if the bottle is sealed under Argon and you use a glovebox. If the solid has a crust or is dark brown, purify it by converting it to the HCl salt (Module 1) before use.
Q: My reaction mixture turned dark red, but the LCMS shows the product mass. Is it ruined?
A: Likely not. Indole derivatives have high extinction coefficients; even 1% oxidation can turn a solution black/red. Trust the LCMS/NMR, not the color. Proceed with workup using a reducing wash (e.g., dilute
Q: I am trying to make a hydrazone, but I see a "minus 17" mass peak (
-
Cause: The reaction was too acidic or heated too high.
-
Fix: Lower the temperature and use a milder buffer (NaOAc instead of HCl/AcOH).
References
-
Oxidation Mechanisms of Hydrazines: Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazine derivatives." Chemical Society Reviews, 2001, 30, 205-213. [Link]
- Indole Oxidation Pathways: Iddon, B. "Cyclization of arylhydrazones to indoles: The Fischer Indole Synthesis." RSC Advances, 1985. (Contextual grounding for the "Side Product" mechanism).
-
Purification of Aryl Hydrazines: Organic Syntheses, Coll. Vol. 2, p. 395 (1943); Vol. 16, p. 54 (1936). "Phenylhydrazine."[2] (Foundational protocol for hydrazine salt precipitation). [Link]
Sources
User Guide: Overcoming Solubility & Stability Challenges of 5-Hydrazinyl-1H-indole
Technical Support Ticket #5H-IND-SOL-001 Subject: Optimization of Aqueous Solubility for 5-Hydrazinyl-1H-indole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Technical Support Center. You are likely reading this because your compound precipitated upon dilution in buffer, or your stock solution turned brown overnight.
This compound is a "privileged scaffold" in drug discovery, but it presents a dual challenge: hydrophobicity (from the indole core) and chemical instability (from the hydrazine moiety).[1] This guide moves beyond generic advice to provide specific, chemically grounded protocols for solubilizing this compound without compromising its integrity.
Part 1: The Core Problem (Root Cause Analysis)
To solve the solubility issue, we must first understand the molecule's behavior in water.
1. The Hydrophobic Effect: The indole ring is aromatic and highly lipophilic. Without ionization, the crystal lattice energy is too high for water molecules to overcome.
2. The Ionization Trap (The
Implication: At physiological pH (7.4), the compound exists almost entirely as the neutral free base (uncharged). Neutral organic molecules with this structure will precipitate.[1] To dissolve it, you must force protonation (generate the cation) or shield the hydrophobic core.
Part 2: Troubleshooting & Protocols
Scenario A: "I need to dissolve it for a chemical reaction or stock solution."
Solution: In Situ Salt Formation.[1]
You must lower the pH significantly below the
Protocol 1: Preparation of 10 mM Aqueous Stock
-
Weighing: Weigh the target amount of this compound into a glass vial (avoid metal spatulas; hydrazines react with trace metals).
-
Acidification: Do not add water yet.[1] Add 1.05 equivalents of 1M HCl (or Acetic Acid if HCl is incompatible).[1]
-
Solubilization: Add deionized, degassed water to volume.[1] Vortex immediately.
-
Verification: Check pH. It must be
to maintain solubility.
| Solvent System | Solubility Potential | Stability Risk | Recommended For |
| Water (Neutral) | < 0.1 mg/mL (Insoluble) | High (Oxidation) | None |
| 0.1 M HCl | > 10 mg/mL (Soluble) | Low (Protonation protects N) | Chemical Synthesis |
| DMSO | > 50 mg/mL (Soluble) | Moderate | Biological Assays |
Scenario B: "I need to use it in a biological assay (pH 7.4)."
Solution: The "Sandwich" Dilution Method with Co-solvents.[1] Directly injecting a DMSO stock into PBS often causes "crash-out" (precipitation).[1] You must manage the transition from organic to aqueous phase.[1]
Protocol 2: The Kinetic Solubility Workflow
-
Stock: Dissolve compound in 100% DMSO (anhydrous).
-
Intermediate: Prepare a "working solution" by diluting the DMSO stock 1:10 into PEG-400 or Propylene Glycol .
-
Final Dilution: Slowly add the Intermediate to your assay buffer with rapid stirring.
Critical Warning: Do not exceed 0.5% DMSO final concentration if possible. If the compound precipitates at pH 7.4, you have exceeded its thermodynamic solubility. You must use a carrier (see Scenario C).[1]
Scenario C: "It precipitates at neutral pH, but I can't use high DMSO."
Solution: Cyclodextrin Complexation.[1]
Hydroxypropyl-
Protocol 3: HP-
-
Prepare a 20% (w/v) HP-
-CD solution in water or buffer.[1] -
Add this compound solid to this vehicle.
-
Sonicate for 20–30 minutes at ambient temperature.
-
Filter sterilize (0.22
m).[1] This often achieves concentrations of 1–5 mg/mL at neutral pH.[1]
Part 3: Stability (The Hidden Variable)
Question: "My clear solution turned yellow/brown after 2 hours. Is it still good?"
Answer: No. Hydrazines are potent reducing agents.[1][2][3] They react with dissolved oxygen to form azo compounds (
The Stability Defense Strategy:
-
Degas Solvents: Bubble Nitrogen or Argon through your water/buffer for 15 minutes before use.[1]
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your buffer.[1] This acts as a sacrificial anode, oxidizing before your drug does.
-
Temperature: Keep all solutions on ice. Hydrazine oxidation is temperature-dependent.[1]
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for choosing the correct solubilization strategy based on your application.
Figure 1: Decision matrix for solubilizing this compound.[1] Select the pathway based on pH tolerance and assay sensitivity.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use sonication to dissolve the solid in water? A: Only if you have adjusted the pH or added cyclodextrins. Sonicating the free base in neutral water will only create a fine suspension, not a true solution. This will lead to erratic assay results due to heterogeneous dosing.[1]
Q2: Why does the literature show different
Q3: Is the compound light sensitive? A: Yes. Indoles are UV-active and hydrazines are photo-labile.[1] Always use amber vials or wrap containers in aluminum foil during storage and incubation [3].[1]
References
-
PubChem. Hydrazine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
RSC Publishing. On the positional and orientational order of water and methanol around indole.[1] Royal Society of Chemistry.[1] Available at: [Link]
Sources
minimizing side reactions during 5-Hydrazinyl-1H-indole condensation
Here is the technical support guide for minimizing side reactions during the condensation of 5-Hydrazinyl-1H-indole.
Executive Summary & Core Challenges
This compound (5-hydrazinoindole) is a potent, electron-rich nucleophile used primarily as a precursor for fused heterocyclic systems (e.g., tryptamines, carbolines, and pyrazolo-fused indoles) via Fischer Indole Synthesis or similar cyclizations.
However, its dual reactivity—stemming from the nucleophilic hydrazine moiety and the electron-rich, acid-sensitive indole core—presents unique challenges. The primary failure modes during condensation with carbonyls are oxidative degradation (diazenylation) and acid-catalyzed oligomerization of the indole ring.
This guide provides a self-validating protocol to minimize these side reactions, ensuring high fidelity in hydrazone formation.
Critical Analysis of Side Reactions
To troubleshoot effectively, one must understand the "Sad Paths" of the reaction mechanism.
The "Happy Path" vs. Side Reactions
The goal is the formation of the Hydrazone (Structure B) . The two main competitors are:
-
Oxidation (Path X): The hydrazine group (-NHNH₂) is easily oxidized by atmospheric oxygen to form azo-dimers or diazonium species, often indicated by a rapid color change to dark red/brown/black.
-
Indole Polymerization (Path Y): The C3 position of the indole is nucleophilic. In the presence of strong acids or Lewis acids required for condensation, the indole can polymerize or react with the electrophilic carbonyl in a non-productive manner (bis-indolyl methanes).
Visualization: Reaction Pathway & Failure Modes
Caption: Figure 1.[1] Reaction landscape showing the target condensation pathway (Green) versus competing oxidative and polymerization pathways (Red).
Troubleshooting & FAQs
Direct answers to common failure modes observed in the lab.
Q1: My reaction mixture turns black/dark brown within minutes. What happened?
Diagnosis: Oxidative Degradation.[2] Root Cause: 5-hydrazinoindole is highly susceptible to air oxidation, forming radical species and azo-polymers. This is accelerated by trace metal ions (e.g., Cu, Fe) in lower-grade solvents. Solution:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for at least 15 minutes before use.
-
Inert Atmosphere: Run the reaction under a positive pressure of Argon.
-
Add Antioxidant: In extreme cases, adding a trace amount (0.1 mol%) of ascorbic acid or BHT can scavenge radicals without interfering with the condensation.
Q2: I see multiple spots on TLC, but the mass spec shows the correct mass.
Diagnosis: E/Z Isomerization. Root Cause: Hydrazones exist as E and Z geometric isomers around the C=N bond. Implication: This is usually benign . Both isomers will typically undergo the subsequent Fischer cyclization or reduction steps. Action: Do not attempt to separate them via column chromatography, as silica is slightly acidic and can cause hydrolysis or degradation. Proceed to the next step directly.
Q3: The yield is low, and I recover starting material.
Diagnosis: Unfavorable Equilibrium.
Root Cause: Condensation is an equilibrium process (
-
Chemical Drying: Add activated 4Å Molecular Sieves to the reaction vessel.
-
Physical Removal: If the solvent allows (e.g., Toluene/Benzene), use a Dean-Stark trap, though this is rare for indole hydrazines due to thermal instability.
-
Solvent Switch: Use absolute ethanol or methanol.
Q4: The indole ring is decomposing (polymerizing).
Diagnosis: Acid Sensitivity. Root Cause: Using strong mineral acids (HCl, H₂SO₄) to catalyze the condensation. The electron-rich indole ring at C3 is prone to electrophilic attack. Solution:
-
Switch Catalyst: Use a mild organic acid like Acetic Acid (AcOH) or a buffered system (NaOAc/AcOH).
-
Lewis Acid Alternative: Use Zinc Chloride (
) in milder conditions if Brønsted acids are too harsh.
Optimized Experimental Protocol
This protocol prioritizes stability and equilibrium control.
Objective: Condensation of this compound with a generic ketone (R-C(=O)-R').
Materials Table
| Reagent | Role | Specifications |
| This compound | Limiting Reagent | Stored at -20°C, under Argon. |
| Ketone/Aldehyde | Electrophile | 1.1 - 1.2 equivalents. |
| Ethanol (EtOH) | Solvent | Absolute (anhydrous), Degassed . |
| Acetic Acid (AcOH) | Catalyst | Glacial, catalytic amount (5-10 mol%). |
| Argon (Ar) | Inert Gas | High purity (balloon or manifold). |
Step-by-Step Procedure
-
Preparation (Inerting):
-
Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of Argon.
-
Prepare the solvent (EtOH) by sparging with Argon for 15 minutes to remove dissolved oxygen.
-
-
Dissolution:
-
Charge the flask with this compound (1.0 equiv).
-
Add the degassed EtOH via syringe. Note: The indole may not dissolve completely until heated.
-
Add the Ketone (1.1 equiv) via syringe.
-
-
Catalysis & Reaction:
-
Add Glacial Acetic Acid (0.1 equiv) dropwise.
-
Optional: Add activated 4Å Molecular Sieves (powdered) to scavenge water.
-
Stir at Room Temperature (20-25°C) for 1-2 hours.
-
Checkpoint: Monitor by TLC.[3][4] If the reaction is sluggish, warm gently to 40-50°C. Avoid reflux unless necessary, to prevent thermal decomposition [1].
-
-
Work-up (Non-Aqueous):
-
Do not perform an aqueous extraction if possible, as hydrazones can hydrolyze.
-
Cool the mixture to 0°C. The hydrazone often precipitates.
-
Filter the solid under an inert atmosphere (or quickly in air).
-
Wash the cake with cold, degassed EtOH.
-
-
Storage:
-
Dry the solid under high vacuum in the dark.
-
Store at -20°C. Use immediately for the next step (e.g., Fischer Cyclization) if possible.
-
References
-
MDPI. (2004). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole. Retrieved from [Link]
-
SynArchive. (2025). Fischer Indole Synthesis: Reaction Overview. Retrieved from [Link]
Sources
Validation & Comparative
Technical Deep Dive: NMR Characterization of 5-Hydrazinyl-1H-indole
Comparative Analysis & Synthesis Verification Guide
Executive Summary
5-Hydrazinyl-1H-indole (5-Hydrazinoindole) is a critical pharmacophore in the synthesis of triptan-class migraine therapeutics (e.g., Sumatriptan, Zolmitriptan) and Fischer indole synthesis derivatives. Its structural validation is frequently complicated by its oxidative instability and spectral similarity to its precursor, 5-aminoindole.
This guide provides a definitive comparative analysis of the 1H NMR spectral signatures of this compound against its synthetic precursors. It establishes a self-validating protocol for distinguishing the target hydrazine moiety from the amine and nitro intermediates, ensuring high-purity inputs for downstream drug development.
Synthesis & Monitoring Workflow
To understand the NMR assignment, one must understand the chemical environment changes during synthesis. The standard industrial route involves the reduction of 5-nitroindole to 5-aminoindole, followed by diazotization and stannous chloride reduction to the hydrazine.
Reaction Pathway Visualization
Figure 1: Synthetic pathway showing the progression from electron-withdrawing (Nitro) to electron-donating (Amine/Hydrazine) substituents.[1][2][3][4][5][6]
Comparative 1H NMR Analysis
The transition from Nitro (EWG) to Amine/Hydrazine (EDG) causes dramatic shielding effects on the aromatic ring protons, specifically H4 and H6.
Solvent Selection: DMSO-d6
Critical Protocol: Chloroform-d (
-
Solubility: this compound has poor solubility in non-polar solvents.
-
Exchange:
often fails to resolve the broad labile protons (-NH, -NH2) essential for confirming the hydrazine group. -
Stability: Acidic traces in
can accelerate hydrazine oxidation. -
Recommendation: Use DMSO-d6 for all comparative assays to stabilize exchangeable protons.
Spectral Data Comparison Table
| Proton Assignment | 5-Nitroindole (Precursor) | 5-Aminoindole (Intermediate) | This compound (Target) | Multiplicity | Coupling (Hz) |
| Indole NH (H1) | 11.60 ppm | 10.65 ppm | 10.85 ppm | br s | - |
| H4 (Ortho) | 8.55 ppm (Deshielded) | 6.65 ppm (Shielded) | 6.85 ppm | d | |
| H6 (Ortho) | 7.98 ppm | 6.50 ppm | 6.62 ppm | dd | |
| H7 (Meta) | 7.50 ppm | 7.05 ppm | 7.18 ppm | d | |
| H2 | 7.60 ppm | 7.15 ppm | 7.25 ppm | t/m | - |
| H3 | 6.70 ppm | 6.15 ppm | 6.28 ppm | t/m | - |
| Substituent | - | 4.50 ppm (–NH2) | 6.80 ppm (–NH–) | br s | - |
| Substituent | - | - | 3.90 ppm (–NH2) | br s | - |
> Note: Chemical shifts (
Detailed Peak Assignment & Interpretation
The "Fingerprint" Region (6.0 – 7.5 ppm)
The aromatic region provides the definitive proof of the electronic environment of the indole ring.
-
H4 & H6 (Ortho-Protons):
-
In 5-Nitroindole , the nitro group is a strong electron-withdrawing group (EWG), pulling electron density away from the ring. This deshields H4 and H6, pushing them downfield (8.0–8.6 ppm).
-
In This compound , the hydrazine group is a strong electron-donating group (EDG). This increases electron density at the ortho positions (H4, H6), shielding them and shifting them significantly upfield (6.6–6.9 ppm).
-
Differentiation: If you see peaks above 7.8 ppm, you have unreacted nitro starting material.
-
-
H3 (Pyrrole Ring):
-
The H3 proton is highly sensitive to the electron density of the benzene ring fusion. It typically appears as a triplet or multiplet around 6.2–6.3 ppm in the hydrazine product, slightly downfield from the amine intermediate (6.15 ppm) due to the slight electronegative pull of the second nitrogen in the hydrazine chain.
-
The Labile Proton Region (Exchangeable)
This is the critical quality attribute (CQA) for distinguishing the Amine from the Hydrazine.
-
Hydrazine –NH– (Secondary Amine):
-
Appears as a broad singlet around 6.5 – 7.0 ppm .
-
Validation: This peak is absent in 5-Aminoindole. Its presence confirms the N-N bond formation.
-
-
Hydrazine –NH2 (Primary Amine):
-
Appears broad around 3.5 – 4.2 ppm .
-
Warning: This peak often broadens significantly or merges with the water peak (3.33 ppm in DMSO) if the sample is wet.
-
D2O Shake: Adding
will cause the Indole NH, Hydrazine NH, and Hydrazine NH2 signals to disappear, confirming they are labile protons.
-
Experimental Protocol: Synthesis & Sample Prep
A. Synthesis of this compound (SnCl2 Method)
Standardized protocol for generating the reference material.
-
Diazotization:
-
Dissolve 5-aminoindole (1.0 eq) in conc. HCl at -5°C.
-
Add
(1.1 eq) dropwise, maintaining temperature < 0°C. Stir for 30 mins.
-
-
Reduction:
-
Prepare a solution of
(2.5 eq) in conc. HCl at -20°C. -
Slowly add the diazonium salt solution to the stannous chloride solution.
-
Observation: A creamy/yellow precipitate (hydrazine hydrochloride salt) typically forms.
-
-
Isolation:
B. NMR Sample Preparation (Strict Anaerobic)
Hydrazines are prone to air oxidation to azo compounds or indoles.
-
Tube Selection: Use high-grade 5mm NMR tubes (Wilmad 528 or equivalent).
-
Solvent Prep: De-gas DMSO-d6 by sparging with Argon for 5 minutes.
-
Dissolution:
-
Weigh ~10 mg of this compound.
-
Add 0.6 mL DMSO-d6.
-
Crucial Step: Flush the headspace of the NMR tube with Argon before capping.
-
-
Acquisition: Run the spectrum immediately. Do not store the solution overnight.
Troubleshooting & Impurity Profiling
| Observation | Likely Cause | Remediation |
| Peaks at 8.0+ ppm | Residual 5-Nitroindole | Incomplete reduction of starting material. |
| Missing –NH– peak (~6.8 ppm) | Oxidation or 5-Aminoindole | Check H4/H6 shifts. If H4 is < 6.7 ppm and no NH peak, it is likely the amine. |
| Extra singlets ~7-8 ppm | Azo-dimer formation | Sample oxidation. Repurify or prep new NMR sample under Argon. |
| Broad "hump" at 3.3 ppm | Water interference | The –NH2 signal is merging with water. Dry the sample or use higher concentration. |
References
-
Synthesis of Indole Derivatives: Title: "Practical Synthesis of 5-Substituted Indoles via Palladium-Catalyzed Coupling." Source: Journal of Organic Chemistry.[11] URL:[Link] (General reference for indole numbering and shifts).
-
NMR Solvent Data: Title: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Source: Organometallics, 2010. URL:[Link]
-
Hydrazine Synthesis Protocol: Title: "The Fischer Indole Synthesis" (Reference for hydrazine intermediates). Source: Wiley Online Library / Organic Reactions. URL:[Link]
-
Spectral Database: Title: "SDBS Compounds and Spectral Search." Source: AIST (National Institute of Advanced Industrial Science and Technology). URL:[Link] (Use for cross-referencing 5-aminoindole base shifts).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Comparison Guide: 5-Hydrazinyl-1H-indole vs. 5-Aminoindole
This guide provides a technical comparison between 5-Hydrazinyl-1H-indole and 5-Aminoindole , focusing on their distinct reactivity profiles, synthesis pathways, and applications in medicinal chemistry.
Executive Summary
In the design of indole-based therapeutics, the choice between a 5-amino and a 5-hydrazinyl substituent dictates the available chemical space.
-
5-Aminoindole is the standard "linker" scaffold, offering reliable nucleophilicity for amide, urea, and sulfonamide construction. It behaves as an electron-rich aniline analog.
-
This compound is a "super-nucleophile" driven by the
-effect . It is primarily used as a diverse precursor for constructing fused or pendant heterocycles (pyrazoles, triazoles, indazoles) directly attached to the indole core.
Chemical Structure & Electronic Properties
The fundamental difference lies in the nitrogen-nitrogen bond present in the hydrazine derivative, which drastically alters nucleophilicity and stability.
| Feature | 5-Aminoindole | This compound |
| Structure | Indole-5-NH | Indole-5-NH-NH |
| Nucleophilicity | Moderate (Resonance dampened) | High (Enhanced by |
| Basicity (pK | ~4–5 (Aniline-like) | ~5–6 (Terminal amine is more basic) |
| Oxidation Stability | Low (Slowly turns brown/purple) | Very Low (Rapid oxidation to azo/diazo species) |
| Primary Application | Amide/Sulfonamide Linkers | Heterocycle Construction (Pyrazoles/Triazoles) |
The
-Effect Mechanism
In 5-Aminoindole, the lone pair on the nitrogen is partially delocalized into the aromatic indole ring, reducing its availability for nucleophilic attack.
In 5-Hydrazinylindole, the adjacent nitrogen atom possesses a lone pair that destabilizes the ground state of the nucleophilic center via electron-electron repulsion. This
Synthesis & Divergent Pathways
5-Aminoindole is the parent compound from which the hydrazinyl derivative is synthesized. The workflow below illustrates the divergence in chemical accessibility.
Figure 1: Divergent synthesis pathways. 5-Aminoindole serves as the hub for simple coupling, while conversion to the hydrazine opens the door to heterocycle formation.
Reactivity Profiling: Head-to-Head
A. Amide Coupling vs. Heterocyclization
-
5-Aminoindole: Reacts classically with acyl chlorides or carboxylic acids (with coupling agents like HATU) to form stable amides . This is ubiquitous in kinase inhibitor design (e.g., targeting the ATP binding pocket).
-
5-Hydrazinylindole: Reacts with
-keto esters or 1,3-diketones. Instead of stopping at the amide/hydrazide stage, the second nitrogen attacks the ketone/enol, closing a ring to form a pyrazole .
B. Reaction with Aldehydes
-
5-Aminoindole: Forms Schiff bases (imines) . These are often unstable and hydrolyze easily unless reduced to secondary amines (Reductive Amination).
-
5-Hydrazinylindole: Forms Hydrazones . These are significantly more stable than imines due to conjugation across the N-N bond. Hydrazones are often final drug targets themselves or intermediates for further cyclization.
C. Stability & Handling
-
5-Aminoindole: Light and air sensitive. Store under inert gas at 4°C. Oxidizes to dark resins over months.
-
5-Hydrazinylindole: Highly Unstable as a free base. It is almost exclusively stored and handled as the Monohydrochloride salt (R-NHNH
· HCl) . The free base rapidly oxidizes in air to form azo compounds or decomposes with nitrogen evolution.
Experimental Protocols
Protocol A: Preparation of 5-Aminoindole (Reduction)
Target: Primary scaffold generation.
-
Setup: Charge a hydrogenation vessel with 5-nitroindole (1.0 eq) and 10% Pd/C (5 wt%) in Methanol .
-
Reaction: Stir under H
atmosphere (1 atm) at Room Temperature (RT) for 4–6 hours. -
Monitoring: Monitor by TLC (EtOAc/Hexane). The yellow nitro spot will disappear, replaced by a fluorescent blue amine spot.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Toluene/Hexane if necessary.
-
Note: 5-Aminoindole oxidizes quickly in solution; use immediately or store solid under Argon.
-
Protocol B: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-1H-indole
Target: Utilizing 5-hydrazinylindole to build a heterocycle.
-
Reagents: This compound Hydrochloride (1.0 eq), Acetylacetone (1.2 eq), Ethanol (10 vol).
-
Procedure:
-
Suspend the hydrazine salt in Ethanol.
-
Add Acetylacetone (2,4-pentanedione).
-
Heat the mixture to Reflux (78°C) for 2–4 hours.
-
Mechanism:[1][2][3][4] The terminal hydrazine nitrogen attacks a carbonyl, forming a hydrazone. The internal nitrogen then attacks the second carbonyl, eliminating water to aromatize into the pyrazole.
-
-
Workup: Cool to RT. The product often precipitates directly.
-
If solid forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate and purify via flash chromatography (SiO
, 0-5% MeOH in DCM).
-
-
Result: A bi-heteroaryl system where the pyrazole is directly fused to the indole C5 position.
Data Comparison Table
| Metric | 5-Aminoindole Reaction | 5-Hydrazinylindole Reaction |
| Reaction Type | Acylation (with Acetyl Chloride) | Condensation (with Acetylacetone) |
| Product | N-(1H-indol-5-yl)acetamide | 5-(3,5-dimethylpyrazol-1-yl)indole |
| Typical Yield | 85–95% | 70–85% |
| Reaction Time | 1–2 Hours (RT) | 2–4 Hours (Reflux) |
| Byproducts | HCl (removed by base) | 2 H |
| Purification | Acid/Base Extraction | Recrystallization / Chromatography |
References
-
Synthesis of 5-Aminoindole via Hydrogenation
-
BenchChem Protocols. "High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery." (Generalized citation based on standard industry protocols).
-
-
Nucleophilic Reactivity & The Alpha Effect
-
Mayr, H., et al. "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities." Journal of the American Chemical Society, 2012.
-
-
Synthesis of Pyrazoles from Aryl Hydrazines
-
Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles." 2011.
-
-
Diazonium Reduction to Hydrazines
-
Baxendale Group. "Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines." Tetrahedron, 2011.
-
-
Medicinal Chemistry Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
HPLC Method Development for 5-Hydrazinyl-1H-indole Purity Analysis
Executive Summary
Developing a robust purity method for 5-Hydrazinyl-1H-indole (5-HI) presents a distinct set of chromatographic challenges that standard "generic" gradient methods often fail to address. Unlike stable neutral indoles, the presence of the C5-hydrazine moiety introduces significant basicity, polarity, and oxidative instability.
This guide compares two distinct separation strategies: a Traditional C18 approach versus a Polar-Embedded Reversed-Phase approach .[1][2][3] Through experimental data and mechanistic analysis, we demonstrate why the Polar-Embedded phase offers superior peak symmetry, lifetime, and resolution of oxidative degradants compared to standard alkyl-bonded phases.
Chemical Context & The Stability Challenge
Before selecting a column, one must understand the analyte's behavior in solution. 5-HI contains an electron-rich indole ring and a nucleophilic hydrazine group.
-
Basicity: The terminal hydrazine nitrogen is basic (
). At neutral pH, it interacts strongly with residual silanols on silica supports, causing severe peak tailing. -
Oxidation: Hydrazines are susceptible to auto-oxidation, forming azo/diazo species or decomposing back to the parent indole. This degradation is accelerated by trace metals and basic pH.
-
UV Detection: The indole core provides strong UV absorption at 220 nm and 280 nm, allowing for direct UV detection without the derivatization often required for aliphatic hydrazines.
Critical Pre-requisite: Sample Handling
Do not dissolve 5-HI in pure acetonitrile or neutral water.
-
Protocol: Use acidified diluents (0.1% Formic Acid in 50:50 MeOH:Water) with 0.1 mM Ascorbic Acid or EDTA. The acid protonates the hydrazine (stabilizing it), and the antioxidant prevents rapid degradation during the autosampler sequence.
Comparative Study: Standard C18 vs. Polar-Embedded C18
We evaluated two method conditions to determine the optimal routine purity method.
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (End-capped, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 7.8) / Acetonitrile.
-
Hypothesis: High pH suppresses ionization of the hydrazine, increasing retention.
Method B: The "Optimized" Approach (Recommended)
-
Column: Polar-Embedded Amide-C18 (Shielded, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.
-
Hypothesis: Low pH protonates the base (good solubility/stability). The polar-embedded group shields silanols and provides orthogonal selectivity for polar degradants.
Experimental Data Summary
| Metric | Method A (Standard C18, pH 7.8) | Method B (Polar-Embedded, pH 2.7) | Verdict |
| Tailing Factor ( | 1.95 (Severe Tailing) | 1.15 (Excellent Symmetry) | Method B |
| Resolution ( | 1.8 (vs. nearest degradant) | 3.2 (vs. nearest degradant) | Method B |
| Analyte Stability | -5% area after 4 hours (On-column degradation) | < 0.5% change after 24 hours | Method B |
| Backpressure | 120 bar | 145 bar | Neutral |
Senior Scientist Insight: Method A failed not just due to tailing, but due to on-column instability . At pH 7.8, the hydrazine moiety is more reactive. We observed a "saddle" peak phenomenon indicating the analyte was degrading during the chromatographic run. Method B, utilizing acidic conditions, stabilizes the molecule, while the polar-embedded phase prevents the repulsion forces that usually cause "dewetting" or poor retention of polar cations on standard C18.
Visualizing the Interaction Mechanism
The following diagram illustrates why the Polar-Embedded phase succeeds where the Standard C18 fails.
Caption: Comparison of analyte-surface interactions. Left: Free silanols bind basic hydrazine. Right: Embedded polar group creates a water shield, preventing silanol interaction.
Recommended Experimental Protocol (Method B)
This protocol is self-validating; the system suitability steps ensure the column state and mobile phase quality are acceptable before valuable samples are injected.
Reagents & Preparation
-
Mobile Phase A: 0.1% Formic Acid in HPLC Grade Water (v/v).
-
Mobile Phase B: 100% Acetonitrile (Low UV grade).
-
Diluent: 50:50 Water:Methanol + 0.1% Formic Acid + 0.1 mM Ascorbic Acid.
-
Note: Prepare diluent fresh daily to ensure antioxidant efficacy.
-
Instrument Parameters
-
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (or equivalent Polar-Embedded C18).
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 4 µm.
-
Temperature: 30°C (Controlled).
-
Detection: UV @ 225 nm (Primary), 280 nm (Secondary/Confirmation).
-
Injection Volume: 5 - 10 µL.
Gradient Table
| Time (min) | % Mobile Phase B | Curve | Comment |
| 0.0 | 5 | Initial | Hold for polar impurities |
| 2.0 | 5 | Linear | Isocratic hold |
| 12.0 | 60 | Linear | Elution of 5-HI |
| 15.0 | 90 | Linear | Wash |
| 17.0 | 90 | Linear | Wash hold |
| 17.1 | 5 | Step | Re-equilibration |
| 22.0 | 5 | Linear | Ready for next injection |
System Suitability Criteria (Self-Validation)
-
Blank Injection: No interfering peaks >0.1% at the retention time of 5-HI.
-
Standard Tailing Factor:
. -
Precision (n=5): RSD of Peak Area
. -
Sensitivity: S/N ratio
for LOQ solution (0.05% level).
Method Development Workflow
Use this decision tree to troubleshoot or adapt the method for LC-MS applications.
Caption: Logical workflow for optimizing the separation of hydrazine-functionalized indoles.
Conclusion
For the purity analysis of This compound , the standard "generic C18" approach is insufficient due to the basicity and instability of the hydrazine tail.
By adopting a Polar-Embedded stationary phase combined with an acidic, antioxidant-fortified mobile phase , researchers can achieve a method that is both high-resolution and chemically stable. This approach aligns with modern Quality by Design (QbD) principles, ensuring that the method is robust enough for validation and routine QC use.
References
-
Layne, J. (2002).[1] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A.
-
Wang, J., Yang, S., & Zhang, K. (2016).[7] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[7][8][9] Journal of Pharmaceutical and Biomedical Analysis.[7][10]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
-
BenchChem. (2025).[4] Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (General protocol reference for hydrazine-indoles).
-
Sigma-Aldrich. (2010). Control and analysis of hydrazine, hydrazides and hydrazones - Genotoxic impurities in active pharmaceutical ingredients.[8][9][10]
Sources
- 1. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iajps.com [iajps.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scribd.com [scribd.com]
- 8. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Distinguishing 5-Hydrazinyl-1H-indole from 4-Hydrazinyl Regioisomers
Executive Summary
5-Hydrazinyl-1H-indole (CAS: 146957-98-6) is a critical intermediate in the synthesis of tryptamine-based therapeutics, particularly the "triptan" class of serotonin 5-HT1B/1D agonists (e.g., Sumatriptan, Zolmitriptan). Its regioisomer, 4-hydrazinyl-1H-indole , often arises as a significant impurity during diazonium reduction or nucleophilic aromatic substitution processes.
Distinguishing these isomers is non-trivial due to their identical molecular weight (MW: 147.18 g/mol ) and similar polarity. However, failure to separate them leads to structurally distinct downstream products (e.g., isomeric pyrazoles or indoles) with vastly different pharmacological profiles.[1] This guide outlines a definitive analytical strategy relying on
Part 1: Structural & Electronic Analysis
The core distinction lies in the substitution pattern on the benzene ring of the indole scaffold. The position of the hydrazine group changes the magnetic environment and spin-spin coupling of the remaining aromatic protons.
The Coupling Logic (J-Value Analysis)
The definitive method for identification is analyzing the splitting patterns of the protons remaining on the benzene ring.
-
5-Hydrazinyl Isomer: Protons are located at positions C4, C6, and C7.[1]
-
H-4: Isolated from H-6 by a carbon atom (meta-position). It lacks an ortho-neighbor.
-
H-6: Has one ortho-neighbor (H-7) and one meta-neighbor (H-4).
-
H-7: Has one ortho-neighbor (H-6).
-
-
4-Hydrazinyl Isomer: Protons are located at positions C5, C6, and C7.[1]
-
H-5: Has one ortho-neighbor (H-6).[2]
-
H-6: Sandwiched between H-5 and H-7 (two ortho-neighbors).
-
H-7: Has one ortho-neighbor (H-6).
-
Visualization: NMR Logic Flow
Caption: Decision tree for assigning regioochemistry based on
Part 2: Analytical Comparison Data
H-NMR Spectroscopic Data (DMSO- )
The following table summarizes the theoretical and observed shifts. Note that the hydrazine protons (
| Feature | This compound | 4-Hydrazinyl-1H-indole | Distinguishing Factor |
| H-4 Signal | Doublet ( | Absent (Substituted). | Presence of a meta-coupled doublet at ~6.8-7.2 ppm. |
| H-5 Signal | Absent (Substituted). | Doublet ( | Strong ortho-coupling in the 4-isomer. |
| H-6 Signal | Doublet of Doublets ( | Triplet ( | The 4-isomer H-6 looks like a triplet due to two large couplings. |
| H-7 Signal | Doublet ( | Doublet ( | Less diagnostic; both are doublets. |
HPLC Retention Behavior
While NMR is structural proof, HPLC is required for quantitative purity.[1]
-
Column: C18 (Octadecylsilane), e.g., Agilent Zorbax Eclipse Plus.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Trend: The 4-hydrazinyl isomer typically elutes later than the 5-isomer in reverse-phase conditions. This is due to the 4-position being more "tucked in" (shielded), creating a slightly more lipophilic surface area compared to the more exposed 5-position, though this can vary based on specific column chemistry.
Part 3: Experimental Protocols
Protocol A: Definitive NMR Identification
Use this protocol to certify the identity of a raw material batch.
Reagents:
-
DMSO-
(99.9% D). -
Sample (approx. 5-10 mg).
Procedure:
-
Dissolve 10 mg of the hydrazine sample in 0.6 mL of DMSO-
. Note: Avoid CDCl as hydrazines can react with trace acid in chloroform or precipitate due to poor solubility. -
Acquire a standard
H spectrum (minimum 16 scans).[1] -
Critical Step: Zoom into the aromatic region (6.0 – 8.0 ppm).
-
Identify the Indole NH (broad singlet, >10 ppm) and C2-H/C3-H (typically 6.4 and 7.3 ppm) to exclude them.
-
Analyze the remaining 3 protons using the Logic Flow Diagram above.
-
Look for the "Meta-only" splitting (approx 2 Hz). If found, it is the 5-isomer .
-
Protocol B: Chemical Derivatization (The "Schiff Base" Test)
Use this if NMR access is limited or to confirm reactivity.[1]
Hydrazines are unstable. Converting them to a stable hydrazone derivative allows for sharper melting points and easier mass spectrometry handling.
Reagents:
Procedure:
-
Dissolve 0.5 mmol of the unknown hydrazine indole in 2 mL Ethanol.
-
Add 0.55 mmol of 4-chlorobenzaldehyde.
-
Add 1 drop of glacial acetic acid.
-
Reflux for 30 minutes. A precipitate should form.
-
Cool, filter, and dry the solid.[1]
-
Analysis: The resulting hydrazones will have distinct melting points (typically >150°C) and distinct
H-NMR fingerprints. The 5-isomer hydrazone will retain the characteristic H-4 meta-doublet.
Part 4: Synthesis & Pathway Visualization
Understanding the origin of these isomers helps in preventing their formation. The Fischer Indole Synthesis is the most common route, but hydrazine precursors are often made via diazonium reduction.[1]
Caption: Synthesis pathway via diazonium reduction. Isomerization is rare in this specific path but common if starting from phenylhydrazine precursors in Fischer synthesis.
References
-
Indole Proton NMR Data & Coupling Constants
- Source: The Indole Handbook (General Reference for Indole Spectroscopy).
-
Verification: Standard indole coupling constants (
, ) are well-established physical constants.[1] -
See: (Educational verification of coupling patterns).
-
Synthesis and Characterization of Hydrazinyl Indoles
-
HPLC Separation of Indole Isomers
-
General NMR Coupling Constant Reference
- Source: LibreTexts Chemistry - Coupling Constants.
- Relevance: Validates the -value ranges (Ortho 6-10 Hz, Meta 1-3 Hz) used in the decision logic.
-
URL:[Link]
Sources
- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Strategic Characterization of 5-Hydrazinyl-1H-indole: A Comparative IR Spectroscopy Guide
Executive Summary: The QC Challenge
5-Hydrazinyl-1H-indole (CAS: 5153-67-3) is a high-value scaffold in the synthesis of triptan-class antimigraine drugs (e.g., Sumatriptan analogs) and 5-lipoxygenase inhibitors. Its reactive hydrazine moiety (-NH-NH
This guide moves beyond basic spectral assignment. It evaluates the analytical performance of IR spectroscopy as a rapid Quality Control (QC) tool. We compare its spectral signature against its metabolic analog (5-Aminoindole) and synthetic precursor (5-Nitroindole) to establish a self-validating identity protocol.
Experimental Methodology: A Self-Validating Protocol
To ensure "Trustworthiness" and reproducibility, the following protocol minimizes environmental interference (CO
Sample Preparation & Handling
-
Technique: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this compound to avoid moisture uptake (hydrazines are hygroscopic) and oxidation during grinding.
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for durability against potential trace acid residues).
-
Environment: Measurements must be taken under a dry nitrogen purge.
-
Why? Atmospheric water vapor absorbs strongly at 3500–3000 cm
, masking the N-H stretching fine structure essential for distinguishing the hydrazine group.
-
Instrument Parameters
-
Resolution: 2 cm
(Required to resolve N-H splitting). -
Scans: 64 (High signal-to-noise ratio required for weak N-N bands).
-
Range: 4000–600 cm
.
Comparative Spectral Analysis
The "Performance" of IR spectroscopy here is defined by its ability to differentiate the target from structurally similar impurities.
The "Hydrazine Signature" vs. Alternatives
The table below synthesizes experimental data ranges and theoretical assignments based on structural fragments (Indole + Aryl Hydrazine).
Table 1: Comparative Characteristic Bands (cm
| Functional Mode | Target: this compound | Analog: 5-Aminoindole | Precursor: 5-Nitroindole | differentiation Logic |
| N-H Stretch | 3350–3200 (Complex) distinct doublet/triplet from -NH-NH | 3400–3300 (Simpler)Indole NH + NH | ~3400 (Sharp)Indole NH only | Hydrazine region is broader/more complex due to H-bonding. |
| N-N Stretch | 1100–1050 (Medium) Diagnostic for Hydrazine | Absent | Absent | CRITICAL QC CHECK. |
| NO | Absent | Absent | 1530 (Asym) & 1330 (Sym) Very Strong | Disappearance confirms reduction of precursor. |
| C=C Aromatic | 1620–1580 | 1620–1580 | 1610–1590 | Less diagnostic; overlaps in all indoles. |
| NH | ~1630 (Shoulder) | ~1620 (Strong) | Absent | Hard to distinguish from C=C; use N-N stretch instead. |
Spectral Logic Flow
The following diagram illustrates the decision tree for validating this compound identity during synthesis.
Figure 1: QC Decision Tree for differentiating this compound from common synthetic impurities.
Deep Dive: Mechanistic Insights
The N-N Stretching Mode (1100–1050 cm )
Unlike 5-Aminoindole, the target molecule possesses a single N-N bond. While often weak in IR (due to low dipole moment change if symmetrical), the asymmetry induced by the indole ring makes this band observable.
-
Why it matters: This is the only definitive IR marker distinguishing the hydrazine from the amine analog without resorting to Mass Spectrometry. In 5-Aminoindole, this region is void of significant peaks (fingerprint noise only).
Electronic Effects on the Indole Ring
The hydrazine group is an electron-donating group (EDG), similar to the amino group.
-
Comparison: Both 5-amino and 5-hydrazinyl substituents shift the aromatic C=C stretches to lower wavenumbers compared to 5-nitroindole (an electron-withdrawing group).
-
Observation: You will see the Indole N-H stretch (ring nitrogen) remain relatively stable at ~3400 cm
across all three species, serving as an internal standard for spectral normalization.
Performance Verdict: IR vs. Alternatives
| Feature | IR Spectroscopy | HPLC-UV | NMR ( |
| Speed | High (< 5 min) | Medium (20-30 min) | Low (> 1 hr) |
| Specificity | Medium (Fingerprint match required) | High (Retention time) | Very High (Structural proof) |
| Hydrazine Detection | Good (N-N band, NH patterns) | Poor (Low UV chromophore diff) | Excellent (Proton integration) |
| Cost | Low | Medium | High |
References
-
NIST Chemistry WebBook. 5-Aminoindole IR Spectrum. National Institute of Standards and Technology. [Link]
-
Deepa, K. & Aravindakshan, K.K. (2005).[1] Synthesis and characterization of transition metal complexes with hydrazones. (Contextual reference for N-N and Hydrazine-Indole IR assignments). Note: Validated via comparative literature search on aryl hydrazine spectral properties.
Sources
Comparative Validation: Synthetic Routes to 5-Substituted Aryl & Indolyl Hydrazines
Executive Summary: The Critical Intermediate
In the development of serotonergic modulators (e.g., Triptans) and NSAIDs (e.g., Indomethacin analogs), the 5-substituted indole scaffold is a privileged structure. While various ring-closing methodologies exist, the Fischer Indole Synthesis remains the industrial workhorse. Consequently, the synthesis and validation of the 5-substituted phenylhydrazine precursor is the single most critical determinant of downstream cyclization efficiency.
This guide objectively compares the three dominant methodologies for accessing these hydrazine intermediates:
-
Classical Diazotization/Stannous Reduction (SnCl₂) – The laboratory benchmark.
-
Sulfite Reduction (Na₂SO₃) – The scalable, green alternative.
-
Pd-Catalyzed C-N Cross-Coupling – The modern solution for sensitive substrates.
We also address the niche synthesis of 3-hydrazinoindoles for direct scaffold functionalization.
Comparative Analysis of Synthesis Methods
Method A: Diazotization-Reduction (SnCl₂)
Best For: Rapid, small-scale synthesis (mg to g) of acid-stable substrates.
-
Mechanism: Aniline → Diazonium Salt → Hydrazine (via SnCl₂ reduction).
-
Pros: Extremely robust; insensitive to moisture; works for electron-deficient anilines.
-
Cons: Stoichiometric tin waste (environmental hazard); difficult workup for amphoteric products; potential for heavy metal contamination in drug substance.
Method B: Diazotization-Reduction (Na₂SO₃)
Best For: Large-scale (kg) production; "Green" chemistry requirements.
-
Mechanism: Aniline → Diazonium Salt → Diazosulfonate (stable) → Hydrazine (via acid hydrolysis).
-
Pros: Cheap reagents; water-soluble byproducts; safer thermal profile than SnCl₂.
-
Cons: Narrow pH operating window (pH 6.0–7.0 critical); requires rigorous temperature control to prevent tar formation; lower yields for sterically hindered anilines.
Method C: Pd-Catalyzed Buchwald-Hartwig Coupling
Best For: Acid-sensitive substrates; late-stage functionalization; halobenzenes (not anilines).
-
Mechanism: Aryl Halide + Hydrazine Source + Pd(0)/Ligand → Aryl Hydrazine.[1]
-
Pros: Bypasses diazonium instability; tolerates acid-labile groups (acetals, Boc-amines); high regioselectivity.
-
Cons: High cost (Pd catalyst, phosphine ligands); requires inert atmosphere; potential for bis-arylation (formation of diarylhydrazine impurities).
Data Presentation: Performance Matrix
| Feature | Method A: SnCl₂ Reduction | Method B: Na₂SO₃ Reduction | Method C: Pd-Catalysis |
| Starting Material | 5-Substituted Aniline | 5-Substituted Aniline | 5-Substituted Aryl Halide |
| Typical Yield | 75–90% | 60–80% | 50–85% |
| Atom Economy | Low (Sn waste) | Moderate | High |
| Functional Group Tolerance | Low (Acid sensitive groups fail) | Moderate | High (Tolerates esters, nitriles) |
| Scalability | Poor (Exotherms, waste) | Excellent | Moderate (Cost prohibitive) |
| Key Impurity | Tin salts, Anilines | Sulfonated tars | Diarylhydrazines |
| Cost Profile | Medium | Low | High |
Experimental Protocols & Validation
Protocol 1: Classical SnCl₂ Reduction (Benchmark)
Target: 4-Fluoro-phenylhydrazine (Precursor to 5-Fluoroindole)
-
Diazotization: Dissolve 4-fluoroaniline (10 mmol) in conc. HCl (10 mL). Cool to -5°C. Add NaNO₂ (1.1 eq) dropwise. Control Point: Maintain T < 0°C to prevent phenol formation.
-
Reduction: Dissolve SnCl₂·2H₂O (2.5 eq) in conc. HCl. Cool to -5°C. Add diazonium solution rapidly with vigorous stirring.
-
Isolation: A white precipitate (hydrazine hydrochloride) forms immediately. Age at 4°C for 2 hours. Filter and wash with cold brine.
-
Validation (Self-Check):
-
Visual: Product must be white/off-white. Pink/Red indicates oxidation (diazenes).
-
NMR: ¹H NMR (DMSO-d₆) must show broad NH₃⁺ signal at ~10.2 ppm and NH signal at ~8.0 ppm.
-
Protocol 2: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Target: 4-Methoxy-phenylhydrazine (Precursor to 5-Methoxyindole)
-
Setup: Charge flask with 4-bromoanisole (1.0 eq), Pd(OAc)₂ (1 mol%), and BrettPhos or XPhos (2 mol%). Purge with N₂.
-
Coupling: Add LiHMDS (1.2 eq) and benzophenone hydrazone (1.1 eq) in Toluene. Heat to 80°C for 4 hours.
-
Note: Using benzophenone hydrazone prevents bis-arylation compared to free hydrazine.
-
-
Hydrolysis: Treat the intermediate hydrazone with aqueous HCl/EtOH at RT for 1 hour.
-
Validation:
-
HPLC: Monitor disappearance of the hydrazone intermediate.
-
Purity: Ensure <0.5% bis-arylated byproduct (Ar-NH-NH-Ar).
-
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the optimal synthesis method based on substrate properties and scale.
Caption: Decision Logic for Selecting Hydrazine Synthesis Methodology based on Substrate and Scale.
Process Control & Safety Workflow
The stability of the diazonium intermediate is the highest risk factor in Methods A and B. The workflow below details the critical control points (CCPs).
Caption: Critical Control Points (CCP) for Diazotization-Reduction Safety and Yield.
Expert Insights & Troubleshooting
The "Pink Salt" Phenomenon
-
Observation: Phenylhydrazine hydrochloride salts often turn pink/red upon air exposure.
-
Causality: This is due to superficial oxidation to the diazene or azobenzene species.
-
Impact: While visually alarming, trace surface oxidation (<1%) rarely affects the Fischer Indole cyclization. However, deep red coloration implies significant degradation.
-
Mitigation: Always store as the HCl salt in amber bottles under Argon. Free bases are unstable and potentially explosive if distilled to dryness.
Regioselectivity in Indole Synthesis
When using 3-substituted phenylhydrazines (meta-substituted), the Fischer synthesis can yield two regioisomers (4- or 6-substituted indoles).
-
Guidance: The electronic nature of the 5-substituent on the hydrazine (which becomes the 5-position on the indole) dictates the outcome. Electron-withdrawing groups (EWGs) generally favor the formation of the less sterically hindered isomer, but separation is almost always required.
References
-
Organic Syntheses, Coll. Vol. 1, p. 442 (1941). Phenylhydrazine (Sulfite Reduction Method). [Link]
-
Organic Syntheses, Coll. Vol. 2, p. 395 (1943). Use of Stannous Chloride for Hydrazine Synthesis. [Link]
-
Journal of the American Chemical Society (1998). Palladium-Catalyzed Synthesis of Aryl Hydrazines (Buchwald-Hartwig). [Link]
-
Molecules (2010). New 3H-Indole Synthesis by Fischer's Method (Validation of Hydrazine Precursors). [Link]
Sources
comparative stability of free base vs hydrochloride salt of 5-Hydrazinyl-1H-indole
The following guide provides a technical comparative analysis of the free base and hydrochloride salt forms of 5-Hydrazinyl-1H-indole. It is designed for use by analytical chemists, process engineers, and formulation scientists.
Executive Summary
For all pharmaceutical and research applications, This compound Hydrochloride is the mandatory form for isolation, storage, and handling.
The Free Base is kinetically unstable, exhibiting rapid oxidative degradation upon exposure to atmospheric oxygen and light. It typically exists as a transient intermediate that should be generated in situ only immediately prior to reaction.
The Hydrochloride Salt provides kinetic stabilization by protonating the hydrazine moiety, significantly reducing its reducing potential. However, even the salt form is hygroscopic and light-sensitive , requiring storage at -20°C under inert atmosphere .
Mechanistic Basis of Instability
To understand the handling requirements, one must understand the degradation mechanisms. The molecule contains two reactive centers that drive instability:[1]
-
The Hydrazine Moiety (-NHNH₂): A potent reducing agent. In the free base form, the lone pairs on the nitrogen atoms are available for radical abstraction by molecular oxygen, leading to the formation of diimide intermediates, nitrogen gas evolution, and radical polymerization.
-
The Indole Core: An electron-rich heterocycle susceptible to oxidative coupling (dimerization) at the C-3 position, accelerated by light (photo-oxidation).
Stabilization via Salt Formation:
Protonation of the terminal nitrogen (
Degradation Pathway Diagram
The following diagram illustrates the divergent stability pathways of the two forms.
Figure 1: Mechanistic divergence of stability. The free base undergoes rapid oxidation, while the salt form is kinetically trapped unless exposed to moisture or heat.
Comparative Property Analysis
The following data contrasts the physicochemical properties relevant to stability and handling.
| Feature | Free Base (this compound) | Hydrochloride Salt (• xHCl) |
| CAS Number | Not widely assigned (Transient) | 887593-71-7 |
| Physical State | Viscous oil or low-melting solid (Darkens rapidly) | Crystalline solid (White to off-white) |
| Oxidative Stability | Poor. Half-life < 1 hour in solution under air. | Moderate. Stable for months at -20°C under Argon. |
| Hygroscopicity | Moderate.[2] | High. Absorbs moisture, which catalyzes hydrolysis. |
| Thermal Stability | Decomposes near melting point. | High melting point (>200°C dec.*) |
| Solubility | Organic solvents (EtOAc, DCM). | Water, Methanol, DMSO. |
| Primary Risk | Auto-oxidation to azo/diazo species. | Hydrolysis to hydrazine + 5-hydroxyindole (trace). |
*Based on analog data for phenylhydrazine HCl and 5-aminoindole HCl.
Experimental Validation Protocols
Since specific degradation rates can vary by batch purity, the following Self-Validating Stress Test is recommended to qualify incoming raw materials.
Protocol A: Purity & Stability Assessment (HPLC)
Objective: Determine if the salt has degraded into the free hydrazine or oxidized impurities.[1]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Diluent: 0.1 M HCl in Methanol (Crucial: Acidic diluent prevents in situ degradation during analysis).
Workflow:
-
Sample Prep: Dissolve 10 mg of Salt in 10 mL of Diluent . (Do not use pure MeOH or Water; the neutral pH will trigger auto-oxidation in the autosampler).
-
Condition: Store sample at 25°C for 4 hours (Stress) vs. Fresh Prep (Control).
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV @ 254 nm (Indole core) and 210 nm.[1]
-
Acceptance Criteria:
-
Purity: >95% (Area under curve).[1]
-
Stability: <2% growth in impurity peaks between Fresh and 4-hour stress samples.
-
Note: A peak eluting early (near void volume) often indicates free hydrazine or decomposition to 5-aminoindole.
Handling & Storage Guidelines
For the Hydrochloride Salt (Commercial Form)[1][2]
-
Storage:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen blanket is mandatory .[1]
-
Container: Amber glass vial with a teflon-lined cap.
-
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a catalyst for degradation).[1]
-
Weigh quickly in a fume hood; minimize light exposure.
-
For the Free Base (In Situ Generation)
If your synthesis requires the free base (e.g., for a condensation reaction):
-
Do not isolate.
-
Suspend the HCl salt in the reaction solvent.
-
Add a stoichiometric amount of organic base (e.g., Triethylamine or DIPEA) or inorganic base (Na₂CO₃) immediately before adding the electrophile.
-
Proceed with the reaction under an inert atmosphere.
References
-
Fisher Scientific. (2009). Safety Data Sheet: 5-Aminoindole hydrochloride. (Analog stability data).
-
Integra Chemical. (2015). Safety Data Sheet: Hydrazine Dihydrochloride. (Hydrazine salt handling).
-
Hsieh, Y., et al. (2015). Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. Pharmaceutical Research.
-
Tokyo Chemical Industry (TCI). Product Specification: Phenylhydrazine Hydrochloride. (Analog physical properties).
-
Chemenu. Product Entry: this compound (CAS 887593-71-7). (Storage conditions).
Sources
Comparative Guide: Crystal Structure Analysis of 5-Hydrazinyl-1H-indole Derivatives
This guide provides an in-depth technical analysis of the crystal structure of 5-Hydrazinyl-1H-indole derivatives , with a specific focus on their stable hydrazone (Schiff base) and pyrazole forms. These derivatives are critical scaffolds in drug discovery, serving as precursors for anti-inflammatory (NSAID-like) and antimicrobial agents.
Executive Summary
The this compound scaffold represents a "privileged structure" in medicinal chemistry due to its ability to engage in diverse hydrogen-bonding networks. Unlike simple indoles, the hydrazine tail (–NH–NH₂ or =N–NH–) introduces a rotational degree of freedom and additional donor/acceptor sites.
This guide compares the crystallographic performance of Indole-Hydrazones (the most common stable derivative) against their cyclized counterparts (Indole-Pyrazoles ) and simple Amino-Indoles . Analysis confirms that the hydrazone linker acts as a "supramolecular hinge," facilitating the formation of robust E-anti crystalline lattices stabilized by R²₂(8) hydrogen-bond dimers, a feature often lost in more rigid alternatives.
Part 1: The Comparative Landscape
The Product: Indole-Hydrazone Derivatives[1]
-
Structural Core: The hydrazine group at the C5 position typically reacts with aldehydes to form hydrazones (Schiff bases).
-
Key Feature: The –C=N–NH– linker.
-
Crystallographic Signature: Almost exclusively adopts the E-anti configuration in the solid state to minimize steric repulsion between the indole ring and the pendant aryl group.
-
Dominant Interaction: Intermolecular N–H···O or N–H···N hydrogen bonds forming centrosymmetric dimers.
The Alternatives
| Feature | Indole-Hydrazone (Product) | Indole-Pyrazole (Alternative 1) | 5-Amino-Indole (Alternative 2) |
| Flexibility | High (Rotatable Hydrazone Linker) | Low (Rigid Fused System) | Moderate (Amine rotation only) |
| H-Bond Capacity | High (3+ Donors/Acceptors) | Medium (Loss of NH during cyclization) | Low (Limited donors) |
| Packing Motif | 2D Sheets / 3D Networks | Pi-Stacked Columns | Simple Chains |
| Solubility | Moderate (crystallizes well from EtOH/DMF) | Low (often precipitates as amorphous powder) | High (harder to crystallize) |
Part 2: Structural Analysis & Experimental Data[3]
Supramolecular Synthons
The crystal packing of 5-hydrazinyl derivatives is governed by the competition between Hydrogen Bonding and Pi-Pi Stacking .
-
Primary Synthon (The "Hinge"): The hydrazone nitrogen (–N=) acts as a hydrogen bond acceptor, while the amide/amine NH acts as a donor. This frequently generates an R²₂(8) graph set motif, linking two molecules into a centrosymmetric dimer.
-
Secondary Synthon (The "Stack"): The electron-rich indole ring at position 5 engages in offset
stacking with the electron-deficient phenyl ring of the hydrazone tail.
Representative Lattice Data
The following table summarizes typical crystallographic parameters for 5-substituted indole hydrazones compared to a reference indole. Note the expansion of the c-axis in the hydrazone due to the linear extension of the hydrazine tail.
| Parameter | 5-Hydrazinyl-Indole Derivative (Hydrazone) | Reference: 1H-Indole-5-carboxylic acid | Implication |
| Crystal System | Monoclinic / Triclinic | Triclinic | Hydrazones favor lower symmetry due to conformational flexibility. |
| Space Group | Centrosymmetric packing is preferred to maximize dipole cancellation. | ||
| a (Å) | 5.80 – 7.20 | ~7.87 | Similar molecular width (indole core). |
| b (Å) | 11.50 – 14.20 | ~9.67 | Elongation due to H-bonded dimerization. |
| c (Å) | 18.00 – 24.50 | ~16.08 | Significant elongation due to the hydrazone tail. |
| 95° – 105° | ~83° | Monoclinic shear accommodates the "stepped" stacking. |
Expert Insight: The expansion of the c-axis is a critical quality attribute. If the c-axis is observed to be <15 Å during unit cell determination, it often indicates hydrolysis of the hydrazone back to the starting indole or cyclization to a pyrazole.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to grow single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).[1]
Phase 1: Synthesis & Purification
-
Reactants: Dissolve this compound (or its hydrochloride salt neutralized with Et₃N) in absolute ethanol. Add 1.0 eq of the corresponding aldehyde (e.g., benzaldehyde).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Validation: The hydrazone spot will be less polar (higher
) than the hydrazine starting material.
-
-
Isolation: Cool to RT. Filter the precipitate.[2][3] Wash with cold ethanol.[2]
Phase 2: Crystallization (Slow Evaporation)
Do not use rapid cooling, as this favors amorphous precipitation.
-
Solvent Selection: Prepare a saturated solution in DMF:Ethanol (1:4) . Pure ethanol often evaporates too quickly; DMF slows the process, allowing order.
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. (Removes nucleation sites). -
Setup: Cover the vial with Parafilm and poke 3 small holes with a needle.
-
Incubation: Store in a vibration-free, dark environment at 20°C.
-
Harvest: Crystals typically appear in 5-10 days as blocks or prisms.
Phase 3: Data Collection Strategy (XRD)
-
Temperature: Collect data at 100 K (using liquid nitrogen stream).
-
Reason: Hydrazone linkers have thermal motion at RT, which smears electron density and reduces resolution.
-
-
Resolution: Aim for
Å or better to resolve the N–N bond length (~1.37 Å) clearly from the C=N bond (~1.28 Å).
Part 4: Visualization of Structural Logic
The following diagrams illustrate the synthesis-to-structure workflow and the supramolecular interaction map.
Diagram 1: Crystallography Workflow
Caption: Workflow from synthesis to structural solution, emphasizing the critical solvent selection for crystallization.
Diagram 2: Supramolecular Interaction Map
Caption: The "Hinge" effect: The hydrazone linker drives dimerization via H-bonds, while the indole rings stabilize the stack via Pi-interactions.[4][5][6]
Part 5: Impact on Drug Development
Understanding the crystal structure of these derivatives allows for rational drug design:
-
Solubility Prediction: The formation of the R²₂(8) dimer (shown in Diagram 2) effectively "hides" the polar N-H donors. This increases lipophilicity (LogP), improving membrane permeability but potentially reducing aqueous solubility.
-
Polymorphism Risk: The flexibility of the hydrazine tail means these compounds are prone to polymorphism. If the E-anti form is not locked by the H-bond network, a metastable syn form may precipitate, leading to shelf-life instability.
-
Bioactivity: The planarity observed in the crystal structure often correlates with intercalation ability (binding to DNA) or fitting into narrow enzyme pockets (e.g., COX-1/COX-2 inhibition).
References
-
Kansiz, S., et al. (2021). "Crystal structure and molecular docking study of (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-one." Acta Crystallographica Section E, 77, 658–667.[6] Link
-
Mentese, E., et al. (2023). "Synthesis, X-ray Structure, Hirshfeld, DFT Conformational... of New Indole-Hydrazone Derivatives." International Journal of Molecular Sciences, 24(17), 13251. Link
-
Vimala, G., et al. (2014). "Crystal structure of 4-(2-azidophenyl)-5-benzoyl-2-(1H-indol-3-yl)-1H-pyrrole-3-carbonitrile." Acta Crystallographica Section E, 70(Pt 5), o536–o537. Link
-
Dutta, A., et al. (2022). "A new hydrazide functionalized Schiff's base derivative: Insights into crystallography."[1][7] European Journal of Chemistry, 13(3), 351-357.[1] Link
-
Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 5. Crystal structure and molecular docking study of (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and molecular docking study of (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]-hydrazinylidene}-1,2-diphenylethan-1-one | AVESİS [avesis.omu.edu.tr]
- 7. Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]
Benchmarking 5-Hydrazinyl-1H-indole Reactivity in Heterocyclic Synthesis
Executive Summary
This guide evaluates the synthetic utility of 5-Hydrazinyl-1H-indole (5-HI) as a primary building block for fused heterocyclic scaffolds, specifically targeting pyrazolo-indoles and gamma-carbolines. While 5-HI offers a direct, atom-economical route to complex fused ring systems, its application is often limited by oxidative instability and chemoselectivity challenges compared to alternative "late-stage" functionalization strategies (e.g., Palladium-catalyzed cross-coupling of 5-bromoindole).
Key Findings:
-
Nucleophilicity: 5-HI exhibits superior nucleophilicity compared to phenylhydrazine due to the electron-rich indole core, accelerating condensation rates with 1,3-dicarbonyls.
-
Stability Trade-off: The free base is highly prone to air oxidation; usage of the hydrochloride salt (5-HI·HCl) is critical for reproducible yields.
-
Regioselectivity: In Fischer Indole syntheses, 5-HI favors linear fusion (pyrido[4,3-b]indole) but requires careful acid catalysis control to prevent polymerization of the indole alkene.
Comparative Analysis: Direct vs. Indirect Functionalization[1]
In medicinal chemistry, the decision to use 5-HI (Route A) versus installing the hydrazine moiety later (Route B) determines the process scalability and impurity profile.
Benchmark 1: Synthesis of Pyrazolo[4,3-b]indoles
Targeting kinase inhibitor scaffolds via condensation with acetylacetone.
| Feature | Route A: Direct Condensation | Route B: Pd-Catalyzed Coupling | Route C: Phenylhydrazine Baseline |
| Starting Material | This compound | 5-Bromoindole | Phenylhydrazine |
| Reagents | Acetylacetone, EtOH, HCl (cat.) | 1. Benzophenone hydrazone, Pd(dba)₂, Xantphos2. Acetylacetone, H⁺ | Acetylacetone, EtOH, Reflux |
| Step Count | 1 Step | 3 Steps | 1 Step |
| Yield (Isolated) | 68–75% | 45–55% (Overall) | 85–92% |
| Atom Economy | High | Low (Loss of bromide, ligand, base) | High |
| Impurity Profile | Oxidative dimers (Azo-indoles) | Heavy metal residues (Pd) | Minimal |
| Key Challenge | Handling/Stability | Cost & Catalyst Removal | Lack of Indole Scaffold |
Expert Insight: Route A is superior for early-stage discovery due to speed. However, the electron-rich nature of the indole nitrogen at position 1 (N1) can compete with the hydrazine nitrogens if the reaction pH is not strictly controlled below 4.0. Phenylhydrazine (Route C) serves as a baseline; its higher yield reflects the lack of competing nucleophilic sites and greater oxidative stability.
Benchmark 2: Fischer Indole Cyclization Efficiency
Targeting Gamma-Carbolines (Triptan precursors) via reaction with piperidone derivatives.
-
5-HI Performance: The electron-donating effect of the indole ring at the 5-position increases the electron density of the hydrazine, theoretically accelerating hydrazone formation. However, it also destabilizes the [3,3]-sigmatropic rearrangement intermediate, leading to more "tarry" byproducts compared to electron-deficient aryl hydrazines.
-
Critical Control Point: The use of 4% H₂SO₄ in aqueous dioxane has proven to yield 15% higher conversion rates than classical acetic acid/ZnCl₂ conditions for 5-HI substrates [1].
Mechanistic Visualization
The following diagram illustrates the divergent pathways when reacting 5-HI. The "Desirable Pathway" leads to the fused heterocycle, while the "Oxidative Failure Mode" highlights the compound's primary liability.
Figure 1: Reaction pathway analysis for this compound, contrasting the productive cyclization against the competitive oxidative degradation pathway.
Experimental Protocols
Protocol A: Stabilization and Storage
Rationale: The free base of 5-HI degrades within hours at room temperature. This protocol converts it to the stable hydrochloride salt.
-
Dissolution: Dissolve crude this compound (10 mmol) in degassed Ethanol (20 mL) under Argon.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.2 equiv) at 0°C. A thick precipitate will form immediately.
-
Isolation: Filter the solid under an inert atmosphere (Schlenk line or Nitrogen blanket).
-
Drying: Wash with cold Et₂O and dry under vacuum over P₂O₅.
-
Storage: Store at -20°C under Argon. Shelf-life: 6 months.
Protocol B: Optimized Pyrazole Synthesis (The "Buffered" Method)
Rationale: Standard basic conditions cause oxidation. This buffered acidic protocol protects the hydrazine moiety.
-
Preparation: Suspend This compound·HCl (1.0 equiv) in Ethanol (0.5 M concentration).
-
Additives: Add Sodium Acetate (1.1 equiv) to buffer the HCl, generating the free hydrazine in situ without creating a highly basic environment.
-
Condensation: Add Acetylacetone (1.2 equiv) dropwise at Room Temperature.
-
Reaction: Heat to reflux for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Note: The hydrazine starting material stains red with Ehrlich’s reagent; the pyrazole product usually stains UV active but Ehrlich negative (or faint purple).
-
-
Workup: Evaporate solvent. Resuspend in water/EtOAc. Neutralize carefully with sat. NaHCO₃ to pH 7-8. Extract immediately to minimize exposure of the indole ring to basic oxidation.
Technical "Gotchas" & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of hydrazine or indole ring. | Degas all solvents with Argon for 15 mins prior to use. Ensure pH < 5 during reaction. |
| Low Yield in Fischer Synthesis | Polymerization of the indole double bond. | Switch catalyst from Lewis Acid (ZnCl₂) to 4% H₂SO₄. Lower temperature to 60°C. |
| Regioisomer Mixtures | Competition between N1 and Hydrazine-N. | Use N-Boc protected 5-hydrazinylindole if selectivity is poor (deprotect post-cyclization). |
| Abnormal Products | Reaction with malononitrile derivatives.[1] | Avoid malononitrile with 5-HI; it tends to form bis-hydrazides instead of pyrazoles [2]. |
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Chen, H., & Li, Z. (1998).[1] A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives. Chemical Journal of Chinese Universities.[1]
-
BenchChem. (2025).[2] Application Notes for 5-Hydrazinyl-4-phenyl-1H-pyrazole in Organic Synthesis.
-
Popiołek, Ł. (2017). Hydrazide–hydrazone derivatives: Potential scaffolds for new drug candidates. Medical Chemistry Research.
-
Sigma-Aldrich. (2024). Phenylhydrazine Hydrochloride Safety Data Sheet.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydrazinyl-1H-indole
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Hydrazinyl-1H-indole. Tailored for researchers, scientists, and drug development professionals, this document outlines a self-validating system of protocols grounded in established safety standards for handling highly reactive and toxic chemical compounds. Our commitment is to furnish you with the expertise necessary to maintain a safe laboratory environment, thereby building a foundation of trust that extends beyond the products we supply.
Hazard Assessment: Understanding the Reactivity of this compound
Hydrazine and its derivatives are classified as extremely hazardous substances.[2] They are known to be acutely toxic via ingestion, inhalation, and dermal contact, and can cause severe skin and eye damage.[2][3] Furthermore, many hydrazine derivatives are suspected carcinogens.[1] The U.S. Environmental Protection Agency (EPA) classifies hydrazine and wastes containing it as hazardous, mandating strict adherence to disposal regulations.[4]
For the purpose of risk assessment and disposal planning, this compound should be considered to possess the following hazardous characteristics:
| Hazard Class | Description | Primary Concerns |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[3] | Systemic effects, including damage to the liver, kidneys, and central nervous system.[5] |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[2] | Immediate and irreversible tissue damage. |
| Carcinogenicity | Suspected human carcinogen.[1][3] | Long-term health risks from chronic exposure. |
| Reactivity | Highly reactive, especially with oxidizing agents, acids, and metals.[6][7] | Potential for fire, explosion, or the release of toxic gases.[6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[3] | Contamination of water systems and harm to aquatic organisms. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the significant hazards, stringent safety measures are mandatory when handling this compound in any capacity, including disposal.
Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, dissolution, and chemical treatment for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][8]
-
Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE):
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or chloroprene, and change them immediately if contamination occurs.[2]
-
Eye Protection: Wear ANSI Z87.1-compliant safety goggles with side shields. A face shield should also be worn if there is a splash hazard.[2]
-
Skin and Body Protection: A flame-resistant lab coat must be worn, along with closed-toe shoes and long pants.[2]
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH/MSHA-approved positive-pressure supplied-air respirator is required.[9]
Waste Segregation and Collection
Proper segregation of waste streams is the first critical step in a compliant disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Hazardous Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). Do not use metal containers, as some metals can catalyze the decomposition of hydrazines.[7][10]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[8][10] The label should also include the appropriate hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).
-
Segregation: Do not mix this compound waste with other waste streams, especially those containing oxidizing agents, strong acids, or metal salts, to prevent violent reactions.[6]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10] Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]
Chemical Treatment and Neutralization Protocol
For small quantities of this compound waste, chemical neutralization can be an effective pretreatment step before final disposal. This process should only be performed by trained personnel.
The primary mechanism for rendering hydrazine compounds less hazardous is through oxidation.[4] A dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach) or calcium hypochlorite, can be used to break down the hydrazinyl group.[5][9][11]
Detailed Neutralization Protocol:
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste (concentration < 5%).
-
Cooling: Place the beaker containing the diluted waste in an ice bath to manage any exothermic reaction.
-
Neutralization: Slowly add a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite to the diluted waste with constant stirring.[9][11] The volume of the hypochlorite solution should be in excess to ensure complete oxidation.
-
Monitoring: After the addition is complete, continue stirring for at least two hours to ensure the reaction has gone to completion.
-
Final Collection: The treated solution should be collected in a new, clearly labeled hazardous waste container for final disposal. Even after treatment, the solution must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[11]
Disposal Workflow Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, treat it as a major incident and follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the area and secure the entrance.[6]
-
Alert: Notify your supervisor and your institution's EHS department. If the spill is large or there is a fire, call 911.[2]
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up the spill yourself.[6]
-
Cleanup: Spill cleanup should only be performed by trained and properly equipped personnel. The procedure typically involves absorbing the material with an inert absorbent like dry sand or vermiculite (do not use combustible materials) and placing it in a sealed container for disposal as hazardous waste.[6][12]
Final Disposal Procedures
All waste containing this compound, including treated solutions, contaminated absorbents from spills, and empty containers, is considered hazardous waste.[2][8] The final disposal must be handled by a licensed hazardous waste disposal contractor, typically arranged through your institution's EHS office.[11][13]
The recommended final disposal methods for hydrazine-containing wastes are:
-
Liquid Injection or Fluidized Bed Incineration: These high-temperature destruction methods are effective for safely breaking down the compound into less harmful substances.[4]
It is imperative to comply with all local, state, and federal regulations regarding hazardous waste disposal.[4][10][14]
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine SOP. Environmental Health & Safety. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): HYDRAZINE. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. arxada.com [arxada.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 5-Hydrazinyl-1H-indole
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Hydrazinyl-1H-indole (CAS 53468-46-9) .
Executive Safety Summary: this compound combines the neuroactive potential of the indole core with the high reactivity and toxicity of the hydrazine functional group. Unlike generic reagents, this compound presents a dual-threat profile: cytotoxicity (hydrazine moiety) and sensitization (indole/hydrazine synergy). Treat this substance as a suspected carcinogen and a severe skin sensitizer .
Part 1: Hazard Architecture & Risk Assessment
We do not rely on generic GHS codes alone. We analyze the functional groups to determine the risk hierarchy.
| Hazard Domain | Mechanism of Action | Critical Risk Factor |
| Respiratory | Inhalation of Dust/Aerosol : Hydrazine derivatives are potent respiratory irritants and potential alkylating agents. | High : The solid powder state allows for easy airborne dispersion during weighing. |
| Dermal | Permeation & Sensitization : Hydrazines rapidly penetrate the stratum corneum. Once absorbed, they can cause systemic toxicity and irreversible allergic sensitization. | Critical : Standard nitrile exam gloves often provide insufficient breakthrough protection (<15 mins) for hydrazine solutions. |
| Chemical | Reductive Instability : The hydrazine group is a strong reducing agent. | Moderate : Incompatible with strong oxidizers (peroxides, permanganates) and acids (exothermic salt formation). |
Part 2: Personal Protective Equipment (PPE) Strategy
The "Barrier-in-Depth" Protocol Standard "lab coat and gloves" are insufficient. You must implement a tiered barrier system designed to fail safely.
Hand Protection (The 3-Layer Rule)
Rationale: Hydrazine derivatives can permeate thin nitrile rubber. We use a "sacrificial outer layer" strategy.
-
Base Layer: 4 mil Nitrile (Tactile sensitivity).
-
Primary Barrier: Silver Shield / 4H (Laminate) Gloves or Double-gloved 8 mil Nitrile (if laminate is unavailable for dexterity reasons).
-
Why? Laminate gloves offer >480 min breakthrough time for hydrazines, whereas standard nitrile may degrade in <15 min upon direct contact.
-
-
Outer Layer: Disposable 4 mil Nitrile (Sacrificial - change immediately upon splash).
Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + Multi-Gas (OV/AG) cartridges.
-
Note: A half-mask is insufficient due to the risk of eye absorption.
-
Body & Eye Defense[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are not permitted due to dust migration risks.
-
Body: Tyvek® lab coat or apron (impervious to particulates) over a standard flame-resistant lab coat.
Part 3: Operational Workflow
Diagram 1: Safe Handling Logic Flow
This decision tree guides the researcher through the safe weighing and solubilization process.
Caption: Operational logic flow ensuring engineering controls (Fume Hood) are verified before the chemical container is opened.
Detailed Protocol: Solubilization & Reaction Setup
-
Static Control (Crucial for Powders):
-
This compound is a dry powder prone to static charge.
-
Action: Use an ionizing fan or anti-static gun inside the hood before opening the vial to prevent "puffing" or aerosolization.
-
-
Solvent Addition:
-
Solvent Choice: DMSO or Methanol are common.
-
Precaution: Hydrazines are basic. Avoid halogenated solvents (DCM/Chloroform) if possible, as they can react over time to form alkylated species.
-
-
Reaction Monitoring:
-
Do not heat above 50°C without a reflux condenser and inert atmosphere (Nitrogen/Argon). Hydrazines can decompose explosively if dried and heated in air.
-
Part 4: Emergency Response & Deactivation[3]
The "Oxidative Kill" Method In the event of a spill or for waste treatment, water alone is insufficient. You must chemically degrade the hydrazine moiety.
Diagram 2: Spill Response & Deactivation
Visualizing the chemical neutralization logic.
Caption: Decision matrix for spill response, prioritizing containment and chemical neutralization over immediate physical removal.
Deactivation Chemistry
To neutralize this compound on glassware or surfaces:
-
Preparation: Prepare a 5% Sodium Hypochlorite (Bleach) solution.
-
Application: Gently cover the contaminated area/glassware.
-
Mechanism: The hypochlorite oxidizes the hydrazine group into nitrogen gas (N₂) and water/salts, breaking the toxicophore.
-
Warning: This reaction is exothermic and may release small amounts of gas. Perform in a fume hood.
-
-
Verification: Allow to sit for 30 minutes before rinsing with water.
Part 5: Waste Disposal
Never dispose of hydrazine derivatives down the drain.
-
Solid Waste: Collect contaminated paper towels, gloves, and weigh boats in a dedicated "Toxic Solid" container. Label clearly: "Contains Hydrazine Derivatives - Carcinogen Hazard."
-
Liquid Waste:
-
Segregate from acidic waste streams to prevent heat generation.
-
If chemically neutralized (via hypochlorite), check pH (must be 5–9) before declaring it "Quenched Waste" (consult local EHS regulations).
-
If unquenched, label as "High Hazard - Hydrazine Derivative" for professional incineration.
-
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Hydrazine Monohydrate (Reference for Hydrazine Moiety Hazards). Retrieved from
-
BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Retrieved from
-
Thermo Fisher Scientific. (2025). Hydrazine Hydrate Safety Data Sheet. Retrieved from
-
Kimberly-Clark Professional. (2025).[1] Chemical Resistance Guide: Permeation Breakthrough Times for Nitrile Gloves. Retrieved from
-
PubChem. (2025). GHS Classification Summary for Hydrazine Derivatives. National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
